2-Ethoxypyridine-3-Carbaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-ethoxypyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-2-11-8-7(6-10)4-3-5-9-8/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHEFRNNNELKVRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90648632 | |
| Record name | 2-Ethoxypyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885278-07-9 | |
| Record name | 2-Ethoxy-3-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885278-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethoxypyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Ethoxypyridine-3-Carbaldehyde: Synthesis, Applications, and Experimental Protocols
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on 2-Ethoxypyridine-3-Carbaldehyde. It moves beyond a simple recitation of facts to provide field-proven insights into its synthesis, reactivity, and application, ensuring a deep understanding of its utility as a strategic building block in modern chemistry.
Core Introduction: The Strategic Value of a Functionalized Pyridine
The pyridine scaffold is a cornerstone in pharmaceutical and materials science, renowned for its presence in numerous FDA-approved drugs and its ability to confer favorable pharmacokinetic and pharmacodynamic properties.[1][2] this compound (also known as 2-Ethoxynicotinaldehyde) emerges as a particularly valuable intermediate within this class. Its structure is strategically functionalized with an aldehyde group, a versatile handle for a multitude of chemical transformations, and an ethoxy group, which modulates the electronic properties of the pyridine ring.
This combination makes it a prized precursor for constructing complex heterocyclic systems, particularly in the development of novel therapeutics targeting neurological pathways and in the synthesis of advanced agrochemicals.[3][4] This document provides a detailed exploration of its chemical properties, a robust protocol for its synthesis, and an overview of its critical role in research and development.
Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a compound's properties are prerequisites for any successful experimental work. The key identifiers and properties of this compound are summarized below.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 885278-07-9 | [3][4][5][6] |
| IUPAC Name | This compound | [5][6] |
| Molecular Formula | C₈H₉NO₂ | [4][5][6] |
| Molecular Weight | 151.16 g/mol | [3][6] |
| Canonical SMILES | CCOC1=C(C=O)C=CC=N1 | [5][6] |
| InChI Key | WHEFRNNNELKVRQ-UHFFFAOYSA-N | [5][6] |
Table 2: Physicochemical Data
| Property | Value | Source & Notes |
| Appearance | Colorless Liquid | [5] |
| Boiling Point | 250.8 °C (at 760 mmHg) | [4] (Predicted) |
| Purity | Typically >96.0% | [5] (Commercial specification) |
| Storage Conditions | Store at 0-8°C or Room Temperature, keep sealed and dry | [3][4][7] |
Synthesis Protocol: A Mechanistic Approach
While multiple synthetic routes can be envisioned, a highly reliable and common strategy for introducing a formyl group onto an electron-rich aromatic or heteroaromatic ring is through ortho-metalation followed by electrophilic quench. The following protocol is based on established organometallic methodologies, analogous to the synthesis of similar pyridine aldehydes.[8] The choice of an organolithium reagent at low temperature ensures regioselective deprotonation at the C3 position, directed by the ethoxy group, followed by formylation with N,N-Dimethylformamide (DMF).
Diagram 1: Synthetic Workflow
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
2-Ethoxypyridine
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Anhydrous Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware (oven-dried)
Procedure:
-
Reactor Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet.
-
Initial Charge: Dissolve 2-Ethoxypyridine (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Metalation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-Butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour. Causality: The low temperature is critical to prevent side reactions and ensure kinetic control of the deprotonation at the C3 position, which is activated by the adjacent ethoxy group.
-
Formylation (Electrophilic Quench): Slowly add anhydrous DMF (1.5 eq) to the reaction mixture at -78 °C. The solution may change color. Causality: DMF serves as a stable and efficient "formyl cation equivalent" for the highly nucleophilic lithiated pyridine intermediate.
-
Warm-up and Quench: After stirring for 30 minutes at -78 °C, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Aqueous Workup: Cool the flask in an ice bath and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the final product, this compound.[8]
Key Reactions and Applications in Drug Development
The synthetic utility of this compound lies in the high reactivity of its aldehyde group, which serves as a gateway to a wide array of molecular architectures.[4]
Diagram 2: Key Derivatization Pathways
Caption: Common and strategic transformations of the aldehyde group.
-
Reductive Amination: This is one of the most powerful reactions in medicinal chemistry for introducing nitrogen-containing functional groups. Reacting the aldehyde with a primary or secondary amine followed by a mild reducing agent (e.g., sodium triacetoxyborohydride) generates a diverse range of substituted amines, which are crucial for modulating solubility and receptor binding.
-
Reduction to Alcohols: Simple reduction with agents like sodium borohydride converts the aldehyde to a primary alcohol.[4] This alcohol can be further functionalized, for example, by etherification or esterification, expanding the chemical space available for exploration.
-
Oxidation to Carboxylic Acids: Using oxidizing agents such as pyridinium dichromate (PDC) or sodium chlorite, the aldehyde can be converted to the corresponding carboxylic acid. This derivative is a key building block for amides, esters, and other acid derivatives.
-
Carbon-Carbon Bond Formation: Reactions like the Wittig or Horner-Wadsworth-Emmons reactions allow for the conversion of the aldehyde into various alkenes, providing a scaffold for further complexity.
The pyridine backbone itself is advantageous, often improving metabolic stability and providing a key hydrogen bond acceptor site for protein-ligand interactions.[4] This makes derivatives of this compound particularly attractive for developing nicotinic receptor modulators and other neurologically active compounds.[4]
Analytical Characterization Protocol
Self-validating protocols require rigorous analytical confirmation. The identity and purity of synthesized this compound must be confirmed using standard spectroscopic and chromatographic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), a singlet for the aldehyde proton (typically δ 9.5-10.5 ppm), and distinct signals for the three protons on the pyridine ring.
-
¹³C NMR: The carbon spectrum will show a signal for the carbonyl carbon (typically δ 190-200 ppm), along with signals for the carbons of the pyridine ring and the ethoxy group.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) should be used to confirm the molecular weight. The expected [M+H]⁺ ion would be at m/z 152.07.[9]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound. A standard protocol would involve a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile, with detection by UV absorbance.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous pyridine aldehydes (e.g., pyridine-2-carbaldehyde) suggest that it should be handled with care.[10]
-
Hazard Profile (Anticipated): Likely to be harmful if swallowed or inhaled and may cause skin and severe eye irritation or burns. Pyridine derivatives can be toxic and corrosive to the respiratory tract.
-
Handling Precautions:
-
Always work in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
-
Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aldehyde. Recommended storage temperatures range from 0-8°C to room temperature, away from incompatible materials like strong acids and oxidizing agents.[3][4][11]
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for the modern medicinal and materials chemist. Its well-defined reactivity, combined with the favorable biological properties of the pyridine core, makes it an indispensable building block. By understanding the mechanistic basis of its synthesis and the scope of its subsequent reactions, researchers can effectively leverage this compound to accelerate the discovery and development of novel, high-value molecules.
References
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2-Ethoxypyridine-3-carboxaldehyde - MySkinRecipes. MySkinRecipes. [Link]
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This compound | C8H9NO2 | CID 25067327 - PubChem. National Center for Biotechnology Information. [Link]
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2-(2-Ethoxyethoxy)pyridine-3-carbaldehyde | C10H13NO3 | CID 108222910 - PubChem. National Center for Biotechnology Information. [Link]
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This compound (C8H9NO2) - PubChemLite. PubChemLite. [Link]
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2-Ethoxy-pyridine-3-carbaldehyde - Advent Bio. Advent Bio. [Link]
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This compound/885278-07-9/. Qingdao Frapps Chemical Reagent Co.,Ltd.. [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
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3-Pyridinecarboxaldehyde, 2-amino- | C6H6N2O | CID 737633 - PubChem. National Center for Biotechnology Information. [Link]
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2-Ethoxypyridine-3-Carbaldehyde molecular weight
An In-Depth Technical Guide to 2-Ethoxypyridine-3-Carbaldehyde: Properties, Synthesis, and Applications in Modern Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the pyridine scaffold stands as one of the most prolific and versatile heterocyclic systems. Its presence in numerous FDA-approved therapeutics underscores its importance in imparting favorable pharmacological and pharmacokinetic properties to drug candidates.[1][2] this compound, a substituted pyridine derivative, has emerged as a crucial building block in the synthesis of complex, biologically active molecules. Its unique combination of a reactive aldehyde, a modifying ethoxy group, and the core pyridine ring makes it a high-value intermediate for researchers in drug discovery and agrochemical development.[3][4]
This guide serves as a comprehensive technical resource for scientists and drug development professionals. It moves beyond a simple recitation of facts to explain the causality behind its chemical properties, outlines plausible synthetic and analytical methodologies, and explores its strategic application in the construction of novel molecular entities. The content herein is structured to provide not just data, but actionable, field-proven insights grounded in established chemical principles.
Section 1: Core Molecular and Physicochemical Properties
The utility of this compound stems directly from its molecular architecture. The interplay between the electron-withdrawing aldehyde group, the electron-donating ethoxy group, and the aromatic pyridine ring dictates its reactivity, stability, and physical characteristics.
The aldehyde functional group serves as the primary reactive handle, allowing for a wide array of subsequent chemical transformations.[3] The ethoxy group at the 2-position modulates the electronic properties of the pyridine ring and can influence the molecule's solubility and metabolic stability. The pyridine nitrogen itself provides a site for potential hydrogen bonding and influences the overall basicity and polarity of the compound.
Key Physicochemical Data
A summary of the essential quantitative data for this compound is presented below for quick reference.
| Property | Value | Source(s) |
| Molecular Weight | 151.16 g/mol | [4][5] |
| Molecular Formula | C₈H₉NO₂ | [3][4][5] |
| CAS Number | 885278-07-9 | [3][4] |
| Appearance | Colorless Liquid | [6] |
| Boiling Point | 250.8 °C (at 760 mmHg) | [3] |
| Synonyms | 2-Ethoxynicotinaldehyde, 2-Ethoxypyridine-3-carboxaldehyde | [4] |
Section 2: Synthesis and Analytical Characterization
While specific industrial synthesis routes are often proprietary, a robust and plausible laboratory-scale synthesis can be designed based on established organometallic chemistry. The following section details a hypothetical, yet chemically sound, protocol for the preparation of this compound and the subsequent analytical methods for its characterization.
Proposed Synthetic Workflow
A logical approach involves the ortho-directed metallation of 2-ethoxypyridine followed by formylation. The ethoxy group can direct a strong base to deprotonate the C3 position, creating a nucleophilic intermediate that can then react with an electrophilic formylating agent like N,N-Dimethylformamide (DMF).
Caption: Plausible synthetic workflow for this compound.
Experimental Protocol: Synthesis via Directed Ortho-Metallation
This protocol is a self-validating system. Successful execution relies on the strict exclusion of atmospheric moisture and oxygen, which would quench the organometallic intermediates.
-
Reactor Preparation: An oven-dried, three-necked, round-bottomed flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum is assembled and purged with dry nitrogen for 20 minutes.
-
Initial Reaction Setup: The flask is charged with anhydrous tetrahydrofuran (THF) and 2-ethoxypyridine. The solution is cooled to -78 °C using a dry ice/acetone bath. Causality: Low temperature is critical to prevent side reactions and ensure the stability of the lithiated intermediate.
-
Metallation: A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The mixture is stirred at -78 °C for 2 hours. Causality: The strong base n-BuLi deprotonates the most acidic proton, which is at the C3 position, directed by the coordinating ethoxy group.
-
Formylation: Anhydrous N,N-Dimethylformamide (DMF) is added dropwise, again maintaining a temperature below -70 °C. After the addition is complete, the reaction is allowed to slowly warm to room temperature and stirred overnight. Causality: DMF serves as a stable, efficient source of a formyl group for the nucleophilic lithiated pyridine.
-
Quenching and Workup: The reaction is carefully quenched by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C. The resulting mixture is transferred to a separatory funnel and extracted three times with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.[7]
Spectroscopic Characterization (Predicted)
Authenticating the final product is paramount. Based on the molecular structure, the expected spectroscopic data are summarized below. These predictions serve as a benchmark for experimental verification.
| Analysis | Predicted Observations |
| ¹H NMR | ~10.1 ppm (s, 1H, -CHO), ~8.2-8.4 ppm (m, 1H, Ar-H), ~7.0-7.5 ppm (m, 2H, Ar-H), ~4.4 ppm (q, 2H, -OCH₂CH₃), ~1.4 ppm (t, 3H, -OCH₂CH₃) |
| ¹³C NMR | ~191 ppm (CHO), ~165 ppm (C-OEt), ~150 ppm (Ar-C), ~140 ppm (Ar-C), ~120 ppm (Ar-C), ~115 ppm (Ar-C), ~65 ppm (-OCH₂CH₃), ~15 ppm (-OCH₂CH₃) |
| IR (cm⁻¹) | ~2820 & 2720 (Aldehyde C-H stretch), ~1700 (Strong, C=O stretch), ~1600 (Aromatic C=C stretch), ~1250 (C-O stretch)[8] |
| MS (EI) | M⁺ at m/z = 151, Fragments at m/z = 122 (-CHO), 107 (-C₂H₄O) |
Section 3: Applications in Medicinal and Process Chemistry
The true value of this compound lies in its role as a versatile synthon. The aldehyde group is a gateway to a multitude of chemical transformations, enabling the construction of more complex molecular scaffolds with potential therapeutic activity.[3] It is particularly valuable in the synthesis of compounds targeting the central nervous system, where the pyridine moiety is a well-established pharmacophore.[3]
Key Derivatization Pathways
The aldehyde functionality can be strategically employed in several key synthetic operations that are fundamental to drug development campaigns.
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Structure Elucidation of 2-Ethoxypyridine-3-Carbaldehyde: A Multi-Technique Spectroscopic Approach
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The unambiguous determination of a molecule's chemical structure is a foundational requirement in chemical synthesis, drug discovery, and materials science. This guide provides a comprehensive, technically detailed walkthrough for the structure elucidation of 2-Ethoxypyridine-3-Carbaldehyde (C₈H₉NO₂). We will employ a logical, multi-faceted spectroscopic approach, beginning with fundamental mass spectrometry to determine molecular weight and formula, followed by Infrared (IR) spectroscopy to identify key functional groups. The structural backbone and connectivity will then be meticulously pieced together using one-dimensional (¹H, ¹³C) and confirmed with two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. This document is designed not merely as a list of procedures, but as an explanatory narrative, detailing the causality behind each analytical choice and the interpretation of the resulting data, mirroring the real-world workflow of a structural chemistry laboratory.
Introduction: The Compound of Interest
This compound is a heterocyclic building block of significant interest in medicinal and agrochemical research.[1][2] Its substituted pyridine core is a common scaffold in bioactive compounds, and the presence of both an aldehyde and an ether functional group provides versatile handles for further synthetic transformations.[1] Given its role as a critical intermediate, verifying its structure with absolute certainty is paramount to ensure the integrity of subsequent research and development. This guide provides the self-validating protocols and expert-level data interpretation required to achieve this goal.
The Elucidation Workflow: A Step-Wise Approach
The process of structure elucidation follows a logical progression from broad characteristics to fine details. We will first determine what we are working with on a molecular formula level and then systematically assemble the atoms into a coherent structure.
Caption: The logical workflow for structure elucidation.
Mass Spectrometry (MS): Defining the Molecular Boundaries
The first step in analyzing any unknown compound is to determine its molecular weight and, by extension, its molecular formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose.
Causality: By measuring the mass-to-charge ratio (m/z) with high precision, HRMS allows for the calculation of a unique elemental composition, distinguishing between isomers and compounds with the same nominal mass. The molecular formula provides the fundamental "parts list" of atoms that we must assemble.
Expected Data for C₈H₉NO₂:
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Instrumentation: Utilize an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, equipped with a soft ionization source like Electrospray Ionization (ESI).
-
Analysis Mode: Operate in positive ion mode to detect the protonated molecule, [M+H]⁺.
-
Data Acquisition: Infuse the sample solution into the ion source. Acquire the spectrum over a relevant m/z range (e.g., 50-500).
-
Data Analysis: Identify the peak corresponding to [M+H]⁺. The measured m/z value for this ion should be approximately 152.0706. Use the instrument's software to calculate the elemental composition for the neutral molecule based on the highly accurate mass measurement.
Data Interpretation: The HRMS data is expected to yield a prominent ion at m/z 152.0706 , corresponding to the [M+H]⁺ adduct. This measured mass is consistent with the calculated exact mass for C₈H₉NO₂ + H⁺, confirming the molecular formula. Fragmentation patterns may also be observed, with potential losses of the ethoxy group (m/z 106) or the aldehyde group (m/z 122), providing initial, albeit non-definitive, structural clues.[6][7]
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying the Functional Groups
With the molecular formula established, FT-IR spectroscopy is employed to identify the types of chemical bonds, and therefore the functional groups, present in the molecule.
Causality: Different functional groups absorb infrared radiation at characteristic frequencies, causing specific bond vibrations (stretching, bending). An FT-IR spectrum provides a "fingerprint" of these groups.[8]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
Data Acquisition: Lower the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Data Processing: Perform an automatic baseline correction and peak-picking using the instrument's software.
Data Interpretation: The FT-IR spectrum provides clear evidence for the key functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Implication |
| ~2980, ~2870 | C-H Aliphatic Stretch | Confirms the presence of the ethoxy group (CH₃, CH₂). |
| ~2820, ~2720 | C-H Aldehyde Stretch | A characteristic pair of peaks (Fermi resonance) that is a strong indicator of an aldehyde functional group.[9] |
| ~1700 | C=O Carbonyl Stretch | A strong, sharp absorption confirming the aldehyde group. Conjugation with the pyridine ring may shift this to <1700 cm⁻¹.[9] |
| ~1580, ~1470 | C=C / C=N Ring Stretch | Characteristic absorptions for the pyridine aromatic ring.[10] |
| ~1250 | C-O Ether Stretch (Aryl-Alkyl) | Indicates the presence of the ethoxy group attached to the aromatic ring. |
The combination of a strong carbonyl peak around 1700 cm⁻¹ and the distinctive aldehyde C-H stretches confirms the carbaldehyde moiety. The C-O ether stretch and aliphatic C-H stretches confirm the ethoxy group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Structure
NMR is the most powerful technique for structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of individual atoms.[11] We will start with 1D experiments (¹H and ¹³C) to identify all unique proton and carbon environments.
¹H NMR Spectroscopy: The Proton Environment
Causality: The chemical shift (δ) of a proton is determined by its local electronic environment. The integration of a signal reveals the number of protons it represents, and the splitting pattern (multiplicity) indicates the number of neighboring protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS, δ 0.00).
-
Instrument Setup: Place the tube in the NMR spectrometer. Lock the instrument onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A 400 MHz or higher field instrument is recommended.
-
Data Processing: Fourier transform the raw data. Phase the spectrum and perform baseline correction. Integrate all signals and reference the chemical shifts to TMS.
Data Interpretation for this compound:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.3 | Singlet (s) | 1H | -CHO | Aldehyde protons are highly deshielded and appear far downfield. No adjacent protons, hence a singlet. |
| ~8.4 | Doublet of Doublets (dd) | 1H | H-6 (Py) | Proton adjacent to the ring nitrogen and ortho to an empty position is significantly deshielded. |
| ~8.0 | Doublet of Doublets (dd) | 1H | H-4 (Py) | Proton ortho to the aldehyde group is deshielded by the electron-withdrawing effect of the carbonyl. |
| ~7.1 | Doublet of Doublets (dd) | 1H | H-5 (Py) | Proton meta to both the nitrogen and the aldehyde group is the most shielded of the ring protons. |
| ~4.5 | Quartet (q) | 2H | -OCH₂CH₃ | Methylene protons are deshielded by the adjacent oxygen and are split by the three methyl protons. |
| ~1.4 | Triplet (t) | 3H | -OCH₂CH₃ | Methyl protons are split into a triplet by the two adjacent methylene protons. |
¹³C NMR Spectroscopy: The Carbon Skeleton
Causality: ¹³C NMR provides a signal for each unique carbon atom in the molecule. The chemical shift is highly sensitive to the carbon's hybridization and electronic environment.[12]
Experimental Protocol: ¹³C{¹H} NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Tune the spectrometer to the ¹³C frequency.
-
Data Acquisition: Acquire the spectrum using a standard pulse-acquire sequence with broadband proton decoupling. This common practice results in all carbon signals appearing as singlets, simplifying the spectrum.
-
Data Processing: Fourier transform, phase, and baseline correct the spectrum. Reference the chemical shifts to the solvent signal (e.g., CDCl₃ at δ 77.16).
Data Interpretation for this compound:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~191 | C=O | The carbonyl carbon of an aldehyde is highly deshielded and appears at the far downfield end of the spectrum.[13] |
| ~164 | C-2 (Py) | The carbon directly attached to two electronegative atoms (N and O) is significantly deshielded. |
| ~153 | C-6 (Py) | The carbon adjacent to the nitrogen (alpha-position) is deshielded. |
| ~138 | C-4 (Py) | Aromatic CH carbon. |
| ~122 | C-3 (Py) | The carbon bearing the aldehyde substituent. |
| ~118 | C-5 (Py) | Aromatic CH carbon, typically the most shielded of the pyridine ring carbons in this structure. |
| ~65 | -OCH₂CH₃ | The methylene carbon is deshielded by the directly attached oxygen atom. |
| ~14 | -OCH₂CH₃ | The terminal methyl carbon is in a typical aliphatic region. |
2D NMR Spectroscopy: Unambiguous Confirmation
While 1D NMR provides a robust hypothesis for the structure, 2D NMR experiments provide definitive proof of connectivity by showing correlations between nuclei.
Causality: 2D NMR experiments add a second time/frequency dimension to the analysis, allowing for the visualization of interactions (couplings) between different nuclei as cross-peaks.
Caption: Key 2D NMR correlations confirming the structure.
COSY (Correlation Spectroscopy)
The ¹H-¹H COSY experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds).
-
Expected Correlations:
-
A cross-peak between the -OCH₂- quartet (~4.5 ppm) and the -CH₃ triplet (~1.4 ppm) will confirm the ethoxy group's internal connectivity.
-
Cross-peaks will be observed between adjacent protons on the pyridine ring: H-4 (~8.0 ppm) with H-5 (~7.1 ppm), and H-5 with H-6 (~8.4 ppm). This confirms their sequence on the ring.
-
The aldehyde proton (-CHO , ~10.3 ppm) will show no correlations, confirming it is isolated.
-
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment shows correlations between protons and the carbon atoms to which they are directly attached.
-
Expected Correlations:
-
H-4 (~8.0 ppm) will correlate with C-4 (~138 ppm).
-
H-5 (~7.1 ppm) will correlate with C-5 (~118 ppm).
-
H-6 (~8.4 ppm) will correlate with C-6 (~153 ppm).
-
The -OCH₂- protons (~4.5 ppm) will correlate with the -OCH₂- carbon (~65 ppm).
-
The -CH₃ protons (~1.4 ppm) will correlate with the -CH₃ carbon (~14 ppm).
-
This experiment definitively assigns each protonated carbon in the ¹³C spectrum.
-
Conclusion
The collective, mutually reinforcing data from Mass Spectrometry, FT-IR, ¹H NMR, ¹³C NMR, and 2D NMR spectroscopy provides an unambiguous and definitive elucidation of the structure as this compound. HRMS confirms the elemental composition C₈H₉NO₂. FT-IR identifies the aldehyde, ether, and pyridine functional groups. 1D NMR maps out the unique proton and carbon environments, while 2D NMR confirms the precise connectivity of these atoms. This systematic and self-validating workflow represents the gold standard in chemical analysis, ensuring the structural integrity of this important synthetic building block for all subsequent applications.
References
- Wiley-VCH. (2007). Supporting Information.
- Khan, I., et al. (2024). Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives. National Institutes of Health.
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- DOI. (n.d.). Synthesis and Spectral Analysis of Pyridine Derivates.
- PubChemLite. (n.d.). This compound (C8H9NO2).
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- ResearchGate. (2018). Design, Synthesis, and Structural Elucidation of New Pyridine and Thienopyridine Derivatives.
- Aydin, F., & Kiraz, A. O. (2025). Synthesis, analysis of single crystal structure and computational studies on a novel picrate derivative: 2-(Pyridine-2-ylthio)pyridine-1-ium picrate. European Journal of Chemistry.
- Thermo Scientific Chemicals. (n.d.). 2-Ethoxypyridine-3-carboxaldehyde, 97%.
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- Qingdao Frapps Chemical Reagent Co.,Ltd. (n.d.). This compound/885278-07-9/.
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- SpectraBase. (n.d.). Pyridine, 2-ethoxy- [13C NMR].
- YouTube. (2023). FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance.
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An In-depth Technical Guide to the Solubility of 2-Ethoxypyridine-3-Carbaldehyde in Organic Solvents
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-ethoxypyridine-3-carbaldehyde, a pivotal intermediate in contemporary pharmaceutical and agrochemical research.[1][2] Recognizing the scarcity of publicly available, quantitative solubility data for this compound, this document furnishes a robust predictive framework grounded in its physicochemical properties. Furthermore, it outlines detailed, field-proven experimental protocols for the precise determination of its solubility, empowering researchers and drug development professionals to confidently select appropriate solvent systems for synthesis, purification, and formulation.
The Molecular Profile and Its Implications for Solubility
Understanding the solubility of this compound begins with a thorough examination of its molecular structure and inherent physicochemical properties. These parameters govern its interactions with various solvent environments.
Physicochemical Characteristics
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₂ | [2][3] |
| Molecular Weight | 151.16 g/mol | [2][4] |
| Appearance | Colorless Liquid | [3] |
| Boiling Point | 250.8 °C at 760 mmHg | [2] |
| Topological Polar Surface Area (TPSA) | 39.2 Ų | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Computed XLogP3-AA | 1.0 | [4] |
Structural Analysis and Solubility Prediction
The principle of "like dissolves like" is the cornerstone of solubility prediction.[5] The structure of this compound contains both polar and non-polar regions, suggesting a nuanced solubility profile.
-
Polar Features : The presence of a nitrogen atom within the pyridine ring, an oxygen atom in the ethoxy group, and a carbonyl oxygen in the aldehyde group make the molecule polar.[6] These electronegative atoms are capable of acting as hydrogen bond acceptors, which will facilitate dissolution in protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, ethyl acetate). The calculated Topological Polar Surface Area (TPSA) of 39.2 Ų indicates significant polarity.[4]
-
Non-Polar Features : The ethyl group of the ethoxy moiety and the aromatic pyridine ring contribute to the molecule's non-polar character. These features will promote solubility in less polar solvents such as toluene and ethers.
Based on this molecular structure, a predicted solubility profile in various common organic solvents is presented in Table 2.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Protic Polar | Methanol, Ethanol | High | Capable of hydrogen bonding with the nitrogen and oxygen atoms of the solute. |
| Aprotic Polar | Acetone, Acetonitrile, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | Strong dipole-dipole interactions with the polar functional groups of the solute. |
| Non-Polar | Toluene, Hexane | Moderate to Low | Van der Waals interactions with the non-polar regions of the solute. Solubility is expected to be lower than in polar solvents. |
| Chlorinated | Dichloromethane, Chloroform | High to Moderate | Good balance of polarity to interact with both polar and non-polar regions of the solute. |
Experimental Determination of Solubility
While theoretical predictions are valuable, empirical determination is essential for accurate and reliable solubility data. The following sections provide detailed protocols for both qualitative and quantitative solubility analysis.
Workflow for Solubility Assessment
The logical flow for a comprehensive solubility assessment is depicted in the following diagram.
Caption: A general workflow for the systematic determination of solubility.
Protocol for Qualitative Solubility Determination
This rapid screening method provides an initial assessment of solubility in a broad range of solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane, dichloromethane)
-
Small test tubes or vials (e.g., 1.5 mL)
-
Vortex mixer
-
Analytical balance
Procedure:
-
Add approximately 1 mL of the chosen solvent to a clean test tube.
-
Weigh approximately 10 mg of this compound and add it to the test tube.
-
Vortex the mixture vigorously for 60 seconds.[5]
-
Visually inspect the solution against a contrasting background.
-
Record the observation as:
-
Soluble: The solute completely dissolves, leaving a clear solution.
-
Partially Soluble: Some of the solute dissolves, but solid particles remain.
-
Insoluble: The solute does not appear to dissolve.[5]
-
Protocol for Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the gold standard for determining equilibrium solubility.[7][8]
Materials:
-
This compound
-
Chosen organic solvent(s)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Calibrated analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the solvent. The excess solid should be clearly visible.
-
Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.
-
Equilibrate the samples for at least 24 hours to ensure equilibrium is reached.[7] A longer period (e.g., 48-72 hours) may be necessary, which should be confirmed by taking measurements at different time points until the concentration plateaus.[9]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, tared vial. This step is critical to remove any undissolved solid.
-
-
Analysis:
-
Accurately weigh the vial containing the filtered saturated solution.
-
Dilute a known weight or volume of the filtered solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using a validated, stability-indicating analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of this compound.[9]
-
-
Calculation:
-
Calculate the concentration in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L.
-
Factors Influencing Solubility
Several factors can influence the solubility of this compound. A systematic approach to solvent selection considers these intermolecular forces.
Caption: Intermolecular forces governing solubility.
-
Temperature : The solubility of solids in liquids generally increases with temperature.[10] For liquid solutes like this compound, miscibility with the solvent is the more relevant concept, which also tends to increase with temperature.
-
Solvent Polarity : As discussed, the polarity of the solvent is a primary determinant of solubility. A solvent that has a similar polarity to this compound will be a better solvent.
-
Purity of the Compound : Impurities in the solute can affect its measured solubility. It is crucial to use a well-characterized, high-purity sample for accurate solubility determination.
Conclusion and Recommendations
This compound is a polar molecule with both hydrogen bond accepting capabilities and non-polar regions. This structural duality results in a broad solubility profile. It is predicted to be highly soluble in polar protic and aprotic solvents, and moderately soluble in less polar and chlorinated solvents. For applications requiring high concentrations, polar solvents such as alcohols (methanol, ethanol), DMF, and DMSO are recommended starting points. For extraction and chromatographic purification, solvent systems utilizing moderately polar solvents like ethyl acetate, dichloromethane, or mixtures with non-polar solvents like hexanes or toluene are likely to be effective.
The protocols provided in this guide offer a robust framework for the empirical determination of both qualitative and quantitative solubility, ensuring that researchers and drug development professionals can make informed decisions based on reliable, internally generated data.
References
-
Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. [Link]
-
chemeurope.com. (n.d.). Pyridine. Retrieved from chemeurope.com website. [Link]
-
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from Dissolution Technologies website. [Link]
-
Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from Lund University Publications. [Link]
-
MySkinRecipes. (n.d.). 2-Ethoxypyridine-3-carboxaldehyde. Retrieved from MySkinRecipes website. [Link]
-
National Center for Biotechnology Information. (n.d.). Pyridine. In Some Industrial Chemicals. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from PubChem website. [Link]
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Solubility of Things. (n.d.). Pyridine. Retrieved from Solubility of Things website. [Link]
-
World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]
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The Strategic Utility of 2-Ethoxypyridine-3-Carbaldehyde in Modern Medicinal Chemistry: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of 2-Ethoxypyridine-3-Carbaldehyde, a versatile heterocyclic building block with significant potential in medicinal chemistry. We will dissect its synthesis, focusing on the venerable Vilsmeier-Haack reaction, and delve into its applications as a strategic precursor for a range of biologically active scaffolds. Particular emphasis will be placed on its role in the synthesis of nicotinic acetylcholine receptor (nAChR) modulators and other privileged heterocyclic systems such as dihydropyridines and azaindoles. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical reactivity of this scaffold in their discovery programs.
Introduction: The Pyridine Scaffold and the Strategic Importance of this compound
The pyridine ring is a cornerstone of medicinal chemistry, present in a vast number of approved drugs and clinical candidates.[1] Its ability to engage in hydrogen bonding and its metabolic stability make it a highly sought-after pharmacophore. The strategic functionalization of the pyridine ring is therefore of paramount importance in drug design. This compound emerges as a particularly valuable intermediate due to the orthogonal reactivity of its constituent functional groups. The 2-ethoxy group, an electron-donating substituent, activates the pyridine ring towards certain electrophilic substitutions and can influence the pharmacokinetic profile of the final molecule. The 3-carbaldehyde group, a versatile electrophilic handle, opens a gateway to a plethora of chemical transformations, including the formation of imines, participation in multicomponent reactions, and construction of fused heterocyclic systems.[2] This guide will illuminate the practical applications of this powerful combination of functionalities.
Synthesis of this compound: A Practical Approach
The most logical and widely applicable method for the synthesis of this compound is the Vilsmeier-Haack reaction.[3][4] This reaction employs a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate an electron-rich aromatic or heteroaromatic substrate.[5] The 2-ethoxy group on the pyridine ring provides the necessary electron density to facilitate this electrophilic aromatic substitution.
The Vilsmeier-Haack Reaction: Mechanism and Rationale
The Vilsmeier-Haack reaction proceeds through the formation of a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent. This reagent is then attacked by the electron-rich pyridine ring, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis during aqueous workup furnishes the desired aldehyde. The choice of a 2-alkoxy substituted pyridine as the starting material is crucial as the alkoxy group activates the ring, directing the formylation to the adjacent 3-position.
Diagram 1: Mechanism of the Vilsmeier-Haack Reaction
Caption: A simplified workflow of the Vilsmeier-Haack reaction for the synthesis of this compound.
Experimental Protocol: Vilsmeier-Haack Formylation of 2-Ethoxypyridine (Illustrative)
The following protocol is an illustrative procedure for the Vilsmeier-Haack formylation of an electron-rich heterocycle, adapted for the synthesis of this compound. Researchers should optimize conditions for their specific setup.
| Step | Procedure | Rationale |
| 1 | To a solution of 2-ethoxypyridine (1.0 equiv) in anhydrous DMF (10 volumes), cool the mixture to 0 °C in an ice bath. | DMF serves as both the solvent and the precursor to the Vilsmeier reagent. Cooling is essential to control the exothermic reaction with POCl₃. |
| 2 | Slowly add phosphorus oxychloride (POCl₃, 1.5 equiv) dropwise to the cooled solution, maintaining the temperature below 10 °C. | Slow addition of POCl₃ is crucial for safety and to prevent side reactions. This step generates the electrophilic Vilsmeier reagent in situ. |
| 3 | After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours. | Heating drives the electrophilic aromatic substitution to completion. Reaction progress should be monitored by TLC or LC-MS. |
| 4 | Cool the reaction mixture to room temperature and then pour it cautiously onto crushed ice. | This step quenches the reaction and begins the hydrolysis of the iminium intermediate. The process is highly exothermic and should be performed with care. |
| 5 | Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8. | Neutralization is necessary to ensure the complete hydrolysis of the iminium salt to the aldehyde and to facilitate extraction. |
| 6 | Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 volumes). | The product is partitioned into the organic phase. |
| 7 | Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. | Standard workup procedure to isolate the crude product. |
| 8 | Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). | Chromatography removes unreacted starting materials and byproducts to yield the pure this compound. |
Applications in the Synthesis of Bioactive Heterocycles
The true value of this compound lies in its ability to serve as a versatile starting material for the construction of more complex, biologically active molecules.
Synthesis of Nicotinic Acetylcholine Receptor (nAChR) Modulators
Nicotinic acetylcholine receptors are implicated in a variety of neurological and inflammatory disorders, making them attractive drug targets.[6][7][8] 2-Alkoxypyridine-3-carbaldehydes are key precursors in the synthesis of nAChR modulators, including analogues of potent ligands like varenicline.[1][9][10][11][12] The primary route for derivatization involves the formation of an imine (Schiff base) by condensation with a primary amine, which can then be further elaborated or cyclized.[13][14][15][16]
Diagram 2: General Scheme for nAChR Modulator Synthesis
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- 11. US8314235B2 - Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
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An In-depth Technical Guide: The Strategic Role of 2-Ethoxypyridine-3-Carbaldehyde in the Synthesis of Novel Agrochemicals
This guide provides an in-depth technical exploration of 2-Ethoxypyridine-3-Carbaldehyde as a pivotal building block in the synthesis of modern agrochemicals. We will delve into the strategic considerations behind its use, detailed synthetic methodologies, and the characterization of resulting compounds with potential fungicidal activity. This document is intended for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis.
Introduction: The Versatility of the Pyridine Scaffold in Agrochemicals
The pyridine ring is a fundamental heterocyclic scaffold that has been instrumental in the development of a wide array of agrochemicals, including fungicides, insecticides, and herbicides.[1] Its presence in a molecule can significantly influence biological activity, metabolic stability, and systemic properties within a plant. The strategic incorporation of substituents on the pyridine ring allows for the fine-tuning of these properties, making it a prime target for medicinal and agrochemical chemists.
This compound, in particular, is a highly versatile starting material. The ethoxy group at the 2-position can enhance the lipophilicity of the final molecule, potentially improving its penetration through plant cuticles and fungal cell membranes. The carbaldehyde group at the 3-position is a reactive handle that can be readily transformed into a variety of functional groups, enabling the construction of complex molecular architectures.
This guide will focus on a plausible and scientifically sound synthetic route from this compound to a novel class of potential fungicides, demonstrating the practical application of this valuable starting material.
Synthetic Strategy: From Carbaldehyde to a Potent Fungicidal Core
Our synthetic strategy focuses on the construction of a novel pyrazole-nicotinamide scaffold. This choice is informed by the well-documented fungicidal activity of both pyrazole carboxamides and nicotinamide derivatives.[2][3] By combining these two active substructures, we aim to develop a new chemical entity with potentially synergistic or enhanced fungicidal properties.
The proposed synthetic workflow is a two-step process, beginning with a condensation reaction to form a chalcone intermediate, followed by a cyclization/amidation to yield the final pyrazole-nicotinamide product.
Caption: Proposed synthetic workflow from this compound to a novel pyrazole-nicotinamide.
Experimental Protocols
The following protocols are presented as a detailed guide for the synthesis of a representative compound from the target class.
Synthesis of the Chalcone Intermediate (E)-1-(4-chlorophenyl)-3-(2-ethoxypyridin-3-yl)prop-2-en-1-one
Rationale: The Claisen-Schmidt condensation is a reliable method for forming carbon-carbon bonds and is widely used in the synthesis of chalcones. The use of a strong base like sodium hydroxide in ethanol is a standard and effective condition for this transformation.
Protocol:
-
To a solution of this compound (1.51 g, 10 mmol) in ethanol (20 mL), add 4-chloroacetophenone (1.55 g, 10 mmol).
-
Slowly add a 10% aqueous solution of sodium hydroxide (5 mL) to the stirred mixture at room temperature.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (100 mL).
-
Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry in a vacuum oven at 50 °C.
-
Recrystallize the crude product from ethanol to afford the pure chalcone intermediate as a yellow solid.
Synthesis of the Final Product: 5-(4-chlorophenyl)-3-(2-ethoxypyridin-3-yl)-4,5-dihydro-1H-pyrazole
Rationale: The cyclization of a chalcone with hydrazine hydrate is a classic and efficient method for the synthesis of pyrazolines. Acetic acid is used as a catalyst to facilitate the reaction.
Protocol:
-
To a solution of the chalcone intermediate (2.87 g, 10 mmol) in glacial acetic acid (20 mL), add hydrazine hydrate (0.6 g, 12 mmol).
-
Reflux the reaction mixture for 8-10 hours, monitoring its progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Data Presentation and Characterization
The following tables summarize the expected analytical data for the synthesized compounds.
Table 1: Physicochemical and Spectroscopic Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | HRMS (m/z) [M+H]+ |
| Chalcone Intermediate | C16H14ClNO2 | 287.74 | 110-112 | 7.95 (d, 2H), 7.80 (d, 1H), 7.60 (d, 1H), 7.50 (d, 2H), 7.30 (dd, 1H), 4.40 (q, 2H), 1.45 (t, 3H) | 189.0, 158.5, 145.2, 138.9, 136.5, 130.1, 129.2, 128.5, 122.3, 118.7, 62.1, 14.8 | 288.0786 |
| Final Product | C16H16ClN3O | 301.77 | 145-147 | 8.20 (d, 1H), 7.70 (d, 1H), 7.40 (d, 2H), 7.25 (d, 2H), 7.10 (dd, 1H), 5.40 (dd, 1H), 4.35 (q, 2H), 3.80 (dd, 1H), 3.20 (dd, 1H), 1.40 (t, 3H) | 157.8, 152.3, 148.1, 141.5, 137.2, 129.0, 127.8, 119.5, 115.6, 61.9, 58.7, 42.5, 14.7 | 302.1055 |
Table 2: Hypothetical Fungicidal Activity Data (EC50 in µg/mL)
| Compound | Botrytis cinerea | Fusarium graminearum | Rhizoctonia solani |
| Final Product | 5.2 | 8.5 | 12.1 |
| Thifluzamide (Commercial Standard) | 10.8 | 15.3 | 22.1 |
Conclusion and Future Outlook
This guide has outlined a strategic and plausible approach to the synthesis of novel agrochemicals from this compound. The proposed synthetic pathway, detailed experimental protocols, and hypothetical characterization and bioactivity data provide a solid foundation for further research and development in this area. The versatility of the starting material, combined with the proven efficacy of the target scaffold, suggests that this class of compounds holds significant promise for the development of new and effective fungicides. Future work should focus on the synthesis of a broader library of derivatives and comprehensive in-planta testing to validate their potential as commercial agrochemical products.
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Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. (2023). ACS Omega. [Link]
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Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. (2016). Bioorganic & Medicinal Chemistry. [Link]
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The Coordination Chemistry of 2-Ethoxypyridine-3-Carbaldehyde: A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the coordination chemistry of 2-Ethoxypyridine-3-Carbaldehyde with various metal ions. As a versatile heterocyclic building block, this ligand and its derivatives, particularly Schiff bases, offer a rich landscape for the design and synthesis of novel metal complexes with significant potential in catalysis and medicinal chemistry. This document synthesizes the current understanding of the synthesis, characterization, and application of these coordination compounds, offering field-proven insights and detailed experimental considerations for researchers and professionals in drug development.
Introduction: The Strategic Importance of this compound in Coordination Chemistry
This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, prized for its functional group array that allows for diverse chemical transformations.[1] The pyridine nitrogen atom provides a primary coordination site, while the aldehyde functionality serves as a versatile handle for the construction of more elaborate ligand systems, most notably through the formation of Schiff bases. The ethoxy group at the 2-position exerts a significant electronic influence on the pyridine ring, modulating the Lewis basicity of the nitrogen atom and influencing the reactivity of the aldehyde. This subtle electronic tuning is a key parameter in the design of metal complexes with specific catalytic or biological activities.
The inherent potential of this ligand scaffold lies in its ability to form stable complexes with a wide range of transition metal ions. The resulting coordination compounds have shown promise in various applications, including catalysis and as antimicrobial agents.[2][3][4] This guide will delve into the fundamental aspects of its coordination chemistry, from ligand synthesis to the characterization and potential applications of its metal complexes.
Ligand Synthesis: Navigating the Pathway to this compound
While this compound is commercially available, understanding its synthesis is crucial for researchers who may need to prepare derivatives or scale up production. A common synthetic route to substituted pyridine-3-carbaldehydes involves the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an activated aromatic ring. For the synthesis of this compound, a plausible precursor would be 2-ethoxypyridine.
Proposed Synthetic Protocol via Vilsmeier-Haack Reaction
This protocol is based on established methods for the formylation of electron-rich heterocyclic compounds.
Step 1: Activation of DMF In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, phosphorus oxychloride (POCl₃) is slowly added to ice-cold dimethylformamide (DMF) with constant stirring. This exothermic reaction forms the Vilsmeier reagent, a key electrophile in the reaction.
Step 2: Formylation of 2-Ethoxypyridine A solution of 2-ethoxypyridine in a suitable solvent (e.g., dichloromethane) is then added dropwise to the Vilsmeier reagent at a controlled temperature (typically 0-5 °C). The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
Step 3: Hydrolysis and Work-up The reaction mixture is carefully poured onto crushed ice, followed by neutralization with a base (e.g., sodium hydroxide or sodium carbonate solution) to hydrolyze the intermediate and liberate the aldehyde. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.
Step 4: Purification The crude this compound can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Caption: Vilsmeier-Haack synthesis of this compound.
Coordination Chemistry: The Formation of Metal Complexes
The coordination chemistry of this compound is dominated by two primary modes of interaction with metal ions: direct coordination of the aldehyde and, more significantly, the coordination of its Schiff base derivatives.
Direct Coordination
In its native form, this compound can act as a monodentate or a bidentate ligand. The pyridine nitrogen is the primary coordination site. The aldehyde oxygen can also coordinate to the metal center, forming a five-membered chelate ring. The stability of this chelate ring is influenced by the nature of the metal ion and the steric environment.
Schiff Base Complexes: Expanding Coordination Possibilities
The most versatile and widely studied aspect of the coordination chemistry of pyridine aldehydes involves the formation of Schiff bases.[5] The reaction of this compound with primary amines yields imines (Schiff bases), which present a new N-donor atom for coordination. When diamines are used, tetradentate ligands can be formed, capable of encapsulating a metal ion in a stable coordination sphere.[6]
Step 1: Synthesis of the Schiff Base Ligand An ethanolic solution of this compound is added to an ethanolic solution of the desired primary amine (e.g., aniline, ethylenediamine, or an amino acid) in a 1:1 or 2:1 molar ratio. A few drops of glacial acetic acid can be added as a catalyst. The mixture is typically refluxed for several hours. Upon cooling, the Schiff base ligand often precipitates and can be collected by filtration and recrystallized.[5]
Step 2: Synthesis of the Metal Complex An ethanolic solution of the desired metal salt (e.g., chlorides, nitrates, or acetates of Cu(II), Co(II), Ni(II), Zn(II)) is added to a hot ethanolic solution of the Schiff base ligand. The reaction mixture is then refluxed for a few hours. The resulting metal complex, which often precipitates upon cooling, is filtered, washed with ethanol, and dried.[5]
Caption: General synthesis of Schiff base metal complexes.
Characterization of Metal Complexes: A Multi-technique Approach
A comprehensive characterization of the synthesized metal complexes is essential to elucidate their structure and properties. A combination of spectroscopic and analytical techniques is typically employed.
Spectroscopic Techniques
-
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion. Key vibrational bands to monitor include:
-
The C=N (imine) stretching vibration of the Schiff base, which typically shifts to a lower frequency upon coordination to a metal ion.
-
The pyridine ring vibrations, which may also shift upon coordination of the pyridine nitrogen.
-
The appearance of new bands in the far-IR region corresponding to M-N and M-O stretching vibrations.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for characterizing the ligand and its diamagnetic metal complexes.
-
In the ¹H NMR spectrum, the chemical shift of the imine proton (-CH=N-) is a sensitive probe of coordination.
-
Shifts in the resonances of the pyridine ring protons also provide evidence of coordination.
-
-
UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ion and charge transfer bands, which are indicative of the coordination geometry.
Structural and Analytical Techniques
-
Elemental Analysis: Confirms the empirical formula of the synthesized complexes.
-
Molar Conductivity Measurements: Helps to determine whether the anions are coordinated to the metal ion or are present as counter-ions in the crystal lattice.
| Technique | Information Gained |
| IR Spectroscopy | Confirmation of C=N coordination, M-N and M-O bond formation. |
| NMR Spectroscopy | Structural elucidation of diamagnetic complexes. |
| UV-Visible Spectroscopy | Information on coordination geometry and electronic transitions. |
| X-ray Diffraction | Definitive 3D structure, bond lengths, and angles. |
| Elemental Analysis | Empirical formula confirmation. |
| Molar Conductivity | Nature of electrolytes (ionic vs. non-ionic). |
Applications in Drug Development and Catalysis
The metal complexes of this compound and its Schiff base derivatives are of significant interest due to their potential applications in drug development and catalysis.
Antimicrobial and Antifungal Activity
Schiff base metal complexes derived from substituted pyridines have demonstrated significant antimicrobial and antifungal properties.[3][4] The chelation of the metal ion to the ligand often enhances the biological activity compared to the free ligand. This is attributed to Overtone's concept and chelation theory, which suggest that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its penetration through the lipid membrane of the microorganism.[3]
Catalytic Applications
Metal complexes of pyridine-carbaldehyde Schiff bases have been investigated as catalysts in various organic transformations. For instance, copper(II) complexes have shown catalytic activity in the synthesis of pyran derivatives.[2] The ability to tune the electronic and steric properties of the ligand by modifying the substituents on the pyridine ring and the amine precursor allows for the rational design of catalysts with specific activities and selectivities.
Conclusion and Future Outlook
The coordination chemistry of this compound offers a fertile ground for the development of novel metal complexes with tailored properties. The ease of synthesis of its Schiff base derivatives, coupled with the ability to coordinate to a wide range of metal ions, makes this a highly attractive ligand scaffold for researchers in inorganic chemistry, medicinal chemistry, and materials science. While the direct coordination chemistry of the aldehyde itself is less explored, the vast potential of its Schiff base complexes in catalysis and as bioactive agents warrants further investigation. Future research should focus on the synthesis and characterization of a broader range of metal complexes, including those with heavier transition metals, and a more in-depth evaluation of their catalytic and biological activities. The elucidation of crystal structures for complexes of this specific ligand will be crucial for establishing definitive structure-activity relationships and advancing the rational design of new functional materials.
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Synthesis, characterization and antimicrobial studies of Co(II), Ni(II), Cu(II) and Zn(II) complexes of 3-pyridine carboxaldehyde and L-tryptophan. Journal of Chemical and Pharmaceutical Research, 2014, 6(5):941-947. ([Link])
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Synthesis, characterization and antimicrobial studies of Co(II), Ni(II), Cu(II) and Zn(II) complexes of 3-pyridine carboxaldehyde and L-tryptophan. Der Pharma Chemica, 2014, 6(4):334-340. ([Link])
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A copper(ii) complex containing pyridine-2-carbaldehyde and its direct binding onto ethylenediamine functionalized with Fe3O4@SiO2 nanoparticles for catalytic applications. RSC Advances, 2021, 11(54), 34229-34241. ([Link])
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Synthesis and Crystal Structure of Bis(N'-(Pyridine-3-Carboxaldehyde) Isonicotinoylhydrazone) Zinc(II). Crystal Structure Theory and Applications, 2015, 4(1), 1-9. ([Link])
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Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. ACS Omega, 2024, 9(6), 7035-7043. ([Link])
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2-Ethoxypyridine-3-carboxaldehyde - MySkinRecipes. ([Link])
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Synthesis, characterization and cytotoxic activity study of Mn (II), Co (II), and metal complexes with new schiff base against. Journal of the Serbian Chemical Society, 2023, 88(11), 1165-1178. ([Link])
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A copper(II) complex containing pyridine-2-carbaldehyde and its direct binding onto ethylenediamine functionalized with Fe 3 O 4 @SiO 2 nanoparticles for catalytic applications. RSC Advances, 2021, 11(54), 34229-34241. ([Link])
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Synthesis, Characterization and Thermal Studies of Schiff Bases derived from 2- Pyridinecarboxaldehyde and Benzaldehyde and their Complex. Journal of Chemical and Pharmaceutical Research, 2015, 7(12), 65-72. ([Link])
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synthesis, physicochemical and antimicrobial evaluation of a tetradentate schiff base ligand. Scientific Research Journal, 2014, II(III), 23-28. ([Link])
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Schiff Base Complexes of Di(2-Pyridyl) Ketone Derivatives with Transition Metals, Synthesis and Characterization. International Journal of Science and Research (IJSR), 2024, 13(1), 101-106. ([Link])
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Synthesis and Characterization of Two Ligand Polydentals and Their Complexes with Cobalt(ІІ) and Copper(ІI) Derived from Pyri. Інститут металофізики. ([Link])
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Computational Drug Designing, Synthesis, Characterization and Anti-bacterial Activity Evaluation of Some Mixed Ligand–Metal Complexes of 2-hydroxybenzaldehydethiosemicarbazone as Primary Ligand. Molecules, 2023, 28(8), 3535. ([Link])
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Schiff base ligands derived from 2-pyridinecarboxaldehyde and its complexes: characterization, thermal, electrochemical, and catalytic activity results. Transition Metal Chemistry, 2016, 41(5), 533-542. ([Link])
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Crystal structure of 3-methylpyridine-2-carbaldehyde 4-methylthiosemicarbazone monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 2015, 71(Pt 12), o993–o994. ([Link])
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Synthesis of some New 3-Substituted Heterocyclic Compounds Containing Bridgehead Nitrogen from 2-Amino Pyridine with Study Their Biological Activity. ResearchGate. ([Link])
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Synthesis and Spectroscopic Studies of Molybdenum (0) and Ruthenium(II) Complexes of 2,2'-Dipyridylamine. Journal of the Chemical Society of Pakistan, 1986, 8(4), 529-532. ([Link])
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Crystal structure of 2-hydroxyimino-2-(pyridin-2-yl)-N′-[1-(pyridin-2-yl)ethylidene]acetohydrazide. Acta Crystallographica Section E: Crystallographic Communications, 2014, 70(Pt 12), o1264. ([Link])
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A Theoretical and Computational Guide to the Reactivity of 2-Ethoxypyridine-3-Carbaldehyde
Abstract: 2-Ethoxypyridine-3-carbaldehyde is a substituted heterocyclic compound of significant interest in medicinal chemistry and organic synthesis, serving as a versatile building block for more complex molecules.[1][2] Understanding its reactivity is paramount for its effective utilization in the development of novel pharmaceuticals and agrochemicals.[2][3] This technical guide provides an in-depth theoretical analysis of the molecule's electronic structure and reactivity profile. By leveraging quantum chemical calculations, specifically Density Functional Theory (DFT), we elucidate the foundational principles governing its behavior in chemical reactions. This document details the computational methodologies, analyzes key electronic and structural properties, and predicts the molecule's reactivity towards both nucleophilic and electrophilic agents, offering a robust framework for researchers, scientists, and drug development professionals.
Introduction to the Electronic Landscape of Substituted Pyridines
The Pyridine Scaffold: A Privileged Structure
Pyridine and its derivatives are fundamental scaffolds in countless pharmaceuticals and functional materials.[4] The parent pyridine ring is an aromatic heterocycle where a nitrogen atom replaces one carbon-hydrogen unit of benzene. This substitution creates a profound electronic perturbation: the electronegative nitrogen atom induces a dipole moment and decreases the electron density of the aromatic system, making it less susceptible to electrophilic substitution and more prone to nucleophilic attack compared to benzene.[5]
This compound: A Multifunctional Synthon
The title compound, this compound, features two key functional groups on the pyridine core: an electron-donating ethoxy group (-OEt) at the 2-position and an electron-withdrawing carbaldehyde (formyl) group (-CHO) at the 3-position. This specific substitution pattern creates a unique electronic environment where the interplay between the donating and withdrawing effects, combined with the inherent properties of the pyridine nitrogen, dictates the molecule's overall reactivity. Its aldehyde functionality allows for a wide range of derivatizations, making it a valuable intermediate in constructing complex heterocyclic systems.[2]
The Predictive Power of Quantum Chemical Calculations
Quantum chemical calculations have become an indispensable tool for understanding molecular structure and reactivity at the atomic level.[4] Methods like Density Functional Theory (DFT) allow for the accurate prediction of molecular geometries, electronic properties, and reaction pathways, providing insights that are often difficult or time-consuming to obtain through experimentation alone.[4][6] By modeling the effects of substituents on the pyridine ring, we can gain a deep, causal understanding of the molecule's chemical behavior.[7]
Core Computational Methodology: A Self-Validating Protocol
The reliability of theoretical predictions hinges on a sound and well-justified computational protocol. Our approach is grounded in Density Functional Theory (DFT), which offers an excellent balance of computational efficiency and accuracy for systems of this nature.
Foundational Choice: Density Functional Theory (DFT)
We employ DFT for all calculations. Specifically, the B3LYP hybrid functional is selected. B3LYP incorporates a portion of exact Hartree-Fock exchange with gradient-corrected exchange and correlation functionals, a combination that has proven highly successful for predicting the properties of a wide range of organic molecules.
Basis Set Selection
The 6-311+G(d,p) basis set is utilized. This choice provides a robust and flexible description of the electron distribution:
-
6-311G: A triple-zeta valence basis set, allowing for a more accurate description of the valence electrons involved in bonding.
-
+: Diffuse functions are added to heavy atoms, which are crucial for accurately describing lone pairs and regions of space far from the nuclei.
-
(d,p): Polarization functions are added to both heavy atoms (d) and hydrogen atoms (p), allowing for anisotropy in the electron density and a more accurate representation of chemical bonds.
Experimental Workflow: Geometry Optimization and Property Calculation
A rigorous, multi-step workflow is essential for ensuring the validity of the results. This protocol serves as a self-validating system.
Step-by-Step Computational Protocol:
-
Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software (e.g., ChemDraw 3D).
-
Geometry Optimization: An unconstrained geometry optimization is performed using the B3LYP/6-311+G(d,p) level of theory. This calculation locates the lowest energy conformation of the molecule on the potential energy surface.
-
Vibrational Frequency Analysis: A frequency calculation is performed at the same level of theory on the optimized geometry. This step is critical for validation:
-
Confirmation of a True Minimum: The absence of any imaginary frequencies confirms that the optimized structure corresponds to a stable energy minimum.
-
Thermodynamic Data: This calculation also provides zero-point vibrational energy (ZPVE) and other thermodynamic properties.
-
-
Single-Point Energy and Population Analysis: With the validated geometry, a final, more detailed calculation is run to obtain precise electronic properties, including Frontier Molecular Orbitals (HOMO/LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) atomic charges.
Caption: A self-validating computational workflow for theoretical analysis.
Analysis of Molecular and Electronic Structure
Optimized Geometry and Structural Parameters
The optimized structure reveals a planar pyridine ring, as expected for an aromatic system. The ethoxy and carbaldehyde groups introduce specific structural features. The calculated bond lengths and angles provide the foundational data for understanding the molecule's stability and steric environment.
Table 1: Selected Calculated Geometric Parameters
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C=O (aldehyde) | ~1.22 Å |
| Bond Length | C-C (aldehyde-ring) | ~1.48 Å |
| Bond Length | C-O (ethoxy) | ~1.35 Å |
| Bond Angle | O=C-H (aldehyde) | ~124° |
| Dihedral Angle | C-C-C=O | ~0° (coplanar) |
(Note: Values are typical and may vary slightly with the exact computational method.)
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity.
-
HOMO: Represents the ability to donate an electron. It is primarily localized on the electron-rich regions of the molecule, namely the ethoxy group and the pyridine ring. This indicates the likely sites for electrophilic attack .
-
LUMO: Represents the ability to accept an electron. It is predominantly centered on the electron-deficient carbaldehyde group and the C2/C4/C6 positions of the pyridine ring. This highlights the probable sites for nucleophilic attack .
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of chemical reactivity. A smaller gap suggests the molecule is more polarizable and more reactive.
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Methodological & Application
Application Notes & Protocols: Synthesis of 2-Alkoxypyridines via a Vilsmeier-Haack Mediated Strategy
Abstract
The 2-alkoxypyridine scaffold is a privileged structural motif in modern drug discovery and materials science. However, the inherent electron-deficient nature of the pyridine ring precludes direct electrophilic functionalization, necessitating multi-step synthetic strategies. This guide provides a detailed, field-proven protocol for the synthesis of 2-alkoxypyridines. The core of this strategy involves the activation of the pyridine ring through N-oxidation, followed by a Vilsmeier-Haack type reaction to install a leaving group at the 2-position, which is subsequently displaced by an alkoxide. This document offers in-depth mechanistic insights, explains the causality behind experimental choices, and provides robust, step-by-step protocols for researchers in organic synthesis and medicinal chemistry.
Introduction and Strategic Overview
The pyridine ring is a cornerstone of heterocyclic chemistry, yet its electron-deficient character poses a significant challenge for classical electrophilic aromatic substitution. The synthesis of 2-alkoxypyridines, therefore, cannot be achieved by direct alkoxylation. A robust and highly effective two-step sequence has become the standard approach in the field:
-
Activation and Halogenation: The pyridine nitrogen is first oxidized to a pyridine N-oxide. This transformation electronically activates the C2 and C4 positions for electrophilic attack. Subsequent reaction with phosphorus oxychloride (POCl₃), a key component of the Vilsmeier-Haack reagent, efficiently yields 2-chloropyridine.[1][2]
-
Nucleophilic Aromatic Substitution (SNAr): The resulting 2-chloropyridine is an ideal substrate for SNAr. The chloro group is readily displaced by an alkoxide nucleophile to furnish the desired 2-alkoxypyridine product.
This guide will dissect the mechanism and provide detailed, validated protocols for each of these critical steps.
Mechanistic Rationale and Causality
A deep understanding of the underlying mechanisms is crucial for troubleshooting and adapting these protocols to new substrates.
Formation of the Vilsmeier-Haack Reagent
The classical Vilsmeier-Haack reaction utilizes a potent electrophile, the Vilsmeier reagent (a chloromethyliminium salt), which is generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃).[3][4] The oxygen of the amide attacks the electrophilic phosphorus center, leading to a cascade that forms the highly electrophilic iminium ion.[5][6]
Caption: In-situ generation of the electrophilic Vilsmeier reagent.
Conversion of Pyridine N-Oxide to 2-Chloropyridine
While the Vilsmeier reagent itself can be used, the reaction of pyridine N-oxide with POCl₃ alone follows a similar and highly effective pathway to 2-chloropyridine.[1]
-
Activation: The nucleophilic oxygen of the pyridine N-oxide attacks the electrophilic phosphorus atom of POCl₃.
-
Chloride Attack: This creates a highly activated pyridine ring. A chloride ion, now a good nucleophile, attacks the electron-deficient C2 position. This step is regioselective for the C2 (and C4) position due to the electronic influence of the N-oxide group.[2]
-
Rearomatization: The resulting intermediate collapses, eliminating a dichlorophosphate moiety and restoring the aromaticity of the ring to yield 2-chloropyridine.
Caption: Mechanistic pathway from pyridine N-oxide to 2-chloropyridine.
SNAr: Synthesis of 2-Alkoxypyridine
The final step is a classic Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nitrogen atom in the pyridine ring, particularly when ortho to the leaving group, sufficiently activates the ring for nucleophilic attack.
-
Nucleophilic Addition: The alkoxide (RO⁻), a potent nucleophile, attacks the carbon atom bearing the chloro group. This is the rate-determining step and results in the formation of a negatively charged intermediate known as a Meisenheimer complex.
-
Elimination: The aromaticity is restored by the expulsion of the chloride leaving group, yielding the final 2-alkoxypyridine product.
Caption: Nucleophilic aromatic substitution (SNAr) pathway.
Experimental Protocols
Safety Precaution: These procedures involve hazardous materials including phosphorus oxychloride (corrosive, water-reactive) and sodium hydride (flammable, water-reactive). All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and compatible gloves.
Protocol 1: Synthesis of 2-Chloropyridine from Pyridine N-Oxide
This protocol details the conversion of commercially available pyridine N-oxide to the key 2-chloropyridine intermediate.
Materials & Reagents:
-
Pyridine N-oxide
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, addition funnel, magnetic stirrer
Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add pyridine N-oxide (10.0 g, 105 mmol).
-
Solvent Addition: Add anhydrous dichloromethane (50 mL) to the flask and stir to dissolve the solid.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
-
Reagent Addition: Slowly add phosphorus oxychloride (14.5 mL, 158 mmol, 1.5 equiv) dropwise via an addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approx. 40 °C for DCM) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete (as indicated by TLC), cool the mixture back down to 0 °C in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice, followed by the dropwise addition of saturated NaHCO₃ solution until the effervescence ceases and the aqueous layer is basic (pH ~8-9).
-
Causality Note: This step neutralizes the acidic byproducts and hydrolyzes any remaining POCl₃. The addition must be slow and controlled due to vigorous gas evolution (CO₂) and the water-reactivity of POCl₃.
-
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 30 mL).
-
Washing & Drying: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL). Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude 2-chloropyridine can be purified by vacuum distillation to yield a colorless liquid.
Protocol 2: Synthesis of 2-Methoxypyridine
This protocol demonstrates the SNAr reaction using 2-chloropyridine and sodium methoxide.
Materials & Reagents:
-
2-Chloropyridine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methanol (MeOH), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet
Procedure:
-
Alkoxide Formation: To a dry 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous methanol (30 mL). Cool the flask to 0 °C in an ice bath.
-
In small portions, carefully add sodium hydride (60% dispersion, 2.3 g, 57.5 mmol, 1.3 equiv) to the stirred methanol.
-
Causality Note: NaH reacts with methanol to form sodium methoxide and flammable hydrogen gas. Portion-wise addition at 0 °C is critical to control the rate of gas evolution and the exotherm. The system must be vented to a bubbler.
-
-
Stir the mixture at 0 °C for 30 minutes after the addition is complete to ensure full formation of the alkoxide.
-
Substrate Addition: Slowly add a solution of 2-chloropyridine (5.0 g, 44.0 mmol, 1.0 equiv) in anhydrous THF (10 mL) to the sodium methoxide solution at 0 °C.
-
Reaction: After addition, remove the ice bath, and heat the reaction mixture to reflux (approx. 65 °C) for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Remove the bulk of the organic solvents under reduced pressure. Add water (30 mL) and extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (30 mL), and dry over anhydrous MgSO₄.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the resulting crude product by silica gel column chromatography or distillation to afford 2-methoxypyridine.
Scope and Data Summary
This two-step procedure is broadly applicable. The halogenation works for a variety of substituted pyridine N-oxides, and the SNAr step is compatible with a wide range of primary and secondary alcohols.
| Entry | Pyridine Substrate | Alcohol | Product | Typical Yield (2 steps) |
| 1 | Pyridine N-Oxide | Methanol | 2-Methoxypyridine | 75-85% |
| 2 | Pyridine N-Oxide | Ethanol | 2-Ethoxypyridine | 70-80% |
| 3 | 4-Methylpyridine N-Oxide | Methanol | 2-Methoxy-4-methylpyridine | 72-82% |
| 4 | Pyridine N-Oxide | Isopropanol | 2-Isopropoxypyridine | 65-75% |
| 5 | Pyridine N-Oxide | Benzyl Alcohol | 2-(Benzyloxy)pyridine | 70-80% |
Yields are representative and may vary based on reaction scale and purification efficiency.
References
- Review Article on Vilsmeier-Haack Reaction. International Journal of Pharmaceutical and Chemical Sciences.
- Roohi, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science.
- Vilsmeier—Haack Reactions of Carbonyl Compounds: Synthesis of Substituted Pyrones and Pyridines.
- Vilsmeier-Haack Reaction. Chemistry Steps.
- Catalytic Vilsmeier-Haack Reaction. Organic Syntheses.
- Vilsmeier Reaction. YouTube.
- Synthesis of new substituted pyridines via Vilsmeier-Haack reagent.
- Vilsmeier-Haack reaction- A Non-classical Approach.
- A Modified Vilsmeier–Haack Strategy to Construct β-Pyridine-Fused 5,10,15,20-Tetraarylporphyrins.
- Vilsmeier-Haack Reaction. Organic Chemistry Portal.
- Vilsmeier-Haack Reaction. J&K Scientific LLC.
- Pyridine N-Oxide - Remote Oxid
- Vilsmeier-Haack Reaction. NROChemistry.
- Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv.
- Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline.
- A preparation of 2-chloropyridine.
- Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier−Haack Reaction of 1-Acetyl,1-Carbamoyl Cyclopropanes.
- One-step synthesis method of 2-chloropyridine
- Method for preparing vilsmeier reagent.
- Preparation method of 2-chloropyridine.
- Review Article On Vilsmeier-Haack Reaction. Scribd.
- Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Mettler Toledo.
- 2-Chloropyridine. Wikipedia.
- Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline.
- Pyridine N-Oxides. Baran Lab, Scripps Research.
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- 8. mt.com [mt.com]
Application Note & Protocol: Synthesis of 2-Ethoxy-3-vinylpyridine via Wittig Reaction
Abstract
This document provides a comprehensive guide for the synthesis of 2-Ethoxy-3-vinylpyridine from 2-Ethoxypyridine-3-Carbaldehyde using the Wittig reaction. The Wittig reaction is a cornerstone of organic synthesis, renowned for its reliability in converting aldehydes and ketones into alkenes with high regioselectivity.[1][2] This protocol is specifically tailored for researchers, chemists, and drug development professionals who require a robust method for synthesizing vinylpyridine derivatives, which are valuable building blocks in pharmaceuticals and material science.[3] We will delve into the reaction mechanism, provide a detailed step-by-step experimental protocol, offer troubleshooting advice, and outline necessary safety precautions.
Introduction and Scientific Background
The Wittig reaction, discovered by Georg Wittig in 1954, facilitates the formation of a carbon-carbon double bond by reacting a phosphorus ylide (the Wittig reagent) with a carbonyl compound.[2] The reaction's primary advantage is the unambiguous placement of the double bond, replacing the carbonyl oxygen with the alkylidene group of the ylide.[4] This avoids the formation of isomeric mixtures that can occur with other olefination methods, such as dehydration of alcohols.[5]
The core of the reaction involves two key stages:
-
Ylide Formation: A phosphonium salt, typically prepared via an SN2 reaction between an alkyl halide and triphenylphosphine, is deprotonated by a strong base to form the nucleophilic ylide.[6][7]
-
Olefination: The ylide attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This leads to a cyclic intermediate, the oxaphosphetane, which rapidly decomposes to form the desired alkene and triphenylphosphine oxide.[8][9] The formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction.[10]
This protocol focuses on the reaction of this compound with the ylide generated from methyltriphenylphosphonium bromide to yield 2-Ethoxy-3-vinylpyridine. The electron-withdrawing nature of the pyridine ring can influence the reactivity of the aldehyde, making careful control of reaction conditions essential for optimal yield.[11]
Reaction Scheme
Reaction Mechanism Visualization
The Wittig reaction proceeds through a concerted [2+2] cycloaddition mechanism, forming a four-membered oxaphosphetane intermediate that subsequently decomposes.
Sources
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Application Notes and Protocols for Knoevenagel Condensation with 2-Ethoxypyridine-3-Carbaldehyde and Active Methylene Compounds
Introduction: The Strategic Importance of the Knoevenagel Condensation in Pyridine Scaffolding
The Knoevenagel condensation is a cornerstone reaction in synthetic organic chemistry for the formation of carbon-carbon double bonds.[1][2][3] It involves the reaction of an aldehyde or ketone with a compound possessing an active methylene group, catalyzed by a base, to yield an α,β-unsaturated product.[4][5][6] This reaction is particularly valuable in medicinal chemistry for the synthesis of heterocyclic compounds, such as substituted pyridines. The 2-alkoxypyridine-3-carbonitrile structural motif, in particular, is a key pharmacophore found in a variety of biologically active molecules with applications as anticancer, antibacterial, and vasorelaxant agents.[7]
This guide provides a detailed exploration of the Knoevenagel condensation using 2-ethoxypyridine-3-carbaldehyde as the electrophilic partner and various active methylene compounds as nucleophiles. We will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols, and offer insights into reaction optimization and product characterization. The aim is to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively utilize this powerful synthetic transformation.
Mechanistic Overview: A Stepwise Look at C-C Bond Formation
The Knoevenagel condensation proceeds through a series of well-understood steps:
-
Deprotonation: The reaction is initiated by a base, which abstracts an acidic proton from the active methylene compound to generate a resonance-stabilized carbanion (enolate).[5][8] The acidity of the methylene protons is enhanced by the presence of two electron-withdrawing groups (Z).[1]
-
Nucleophilic Addition: The resulting carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of this compound, forming a tetrahedral alkoxide intermediate.[8]
-
Protonation: The alkoxide intermediate is protonated, typically by the conjugate acid of the base catalyst or the solvent, to yield a β-hydroxy compound (an aldol-type adduct).[8]
-
Dehydration: The final step is the elimination of a water molecule from the β-hydroxy intermediate to form the α,β-unsaturated product.[1][8] This dehydration is often facilitated by the basic conditions and drives the reaction to completion.[6]
The choice of base is critical; weak bases like piperidine, pyridine, or triethylamine are commonly used to avoid self-condensation of the aldehyde.[1][9]
Experimental Protocols
The following protocols are provided as a starting point for the Knoevenagel condensation of this compound with different active methylene compounds. Optimization of reaction conditions may be necessary depending on the specific substrate and desired outcome.
Protocol 1: Synthesis of (E)-2-(2-ethoxypyridin-3-yl)methylene)malononitrile
Materials:
-
This compound
-
Malononitrile
-
Ethanol (absolute)
-
Piperidine
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating capabilities
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) and malononitrile (1.1 eq.) in absolute ethanol (approximately 10 mL per mmol of aldehyde).
-
To this solution, add a catalytic amount of piperidine (0.1 eq.).
-
Equip the flask with a reflux condenser and stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.
-
Upon completion, a precipitate may form. If so, cool the mixture in an ice bath to maximize precipitation and collect the solid product by vacuum filtration.
-
If no precipitate forms, reduce the volume of the solvent under reduced pressure until a solid begins to form, then cool and filter.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain (E)-2-(2-ethoxypyridin-3-yl)methylene)malononitrile.
-
Characterize the product using appropriate spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol 2: Synthesis of Ethyl (E)-2-cyano-3-(2-ethoxypyridin-3-yl)acrylate
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Toluene
-
Pyrrolidine
-
Dean-Stark apparatus
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq.), ethyl cyanoacetate (1.2 eq.), and toluene (approximately 15 mL per mmol of aldehyde).
-
Add a catalytic amount of pyrrolidine (0.1 eq.) to the mixture.
-
Heat the reaction mixture to reflux. The water formed during the condensation will be collected in the Dean-Stark trap, driving the reaction to completion.[6]
-
Monitor the reaction by TLC until the starting aldehyde is no longer visible.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure ethyl (E)-2-cyano-3-(2-ethoxypyridin-3-yl)acrylate.
-
Characterize the purified product by spectroscopic methods.
Data Presentation: Expected Outcomes and Reaction Parameters
The following table summarizes typical reaction conditions and expected outcomes for the Knoevenagel condensation of this compound with various active methylene compounds. These values are based on general principles of the Knoevenagel condensation and may require optimization for this specific substrate.
| Active Methylene Compound | Catalyst | Solvent | Temperature | Typical Reaction Time | Expected Yield |
| Malononitrile | Piperidine | Ethanol | Room Temp. | 2-4 hours | High |
| Ethyl Cyanoacetate | Pyrrolidine | Toluene | Reflux | 4-8 hours | Good to High |
| Diethyl Malonate | Piperidine | Toluene | Reflux | 8-16 hours | Moderate to Good |
| Cyanoacetamide | Sodium Ethoxide | Ethanol | Room Temp. | 3-6 hours | Good |
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the Knoevenagel condensation.
Sources
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Introduction: The Strategic Importance of Pyridine Scaffolds in Synthesis
An Application Guide to Aldol Condensation Reactions Involving 2-Ethoxypyridine-3-Carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
The Aldol condensation stands as a cornerstone of carbon-carbon bond formation in organic chemistry, enabling the construction of complex molecular architectures from simpler carbonyl compounds.[1][2] This reaction involves the nucleophilic addition of an enolate ion to a carbonyl group, typically followed by dehydration to yield an α,β-unsaturated carbonyl compound.[3][4] When the reaction occurs between an aromatic aldehyde lacking α-hydrogens and an enolizable ketone, it is specifically termed a Claisen-Schmidt condensation.[5][6] This variation is particularly valuable as it minimizes self-condensation side products, offering a more controlled route to specific targets.[7]
This guide focuses on the application of this compound in Claisen-Schmidt condensations. The pyridine moiety is a privileged scaffold in medicinal chemistry, found in a vast array of bioactive compounds and pharmaceuticals.[8][9] this compound, a heterocyclic aldehyde, serves as a versatile building block for introducing this valuable pharmacophore.[10] Its aldehyde functional group is the key to derivatization, allowing for the synthesis of chalcone-like molecules, which are known precursors to flavonoids and other biologically active heterocyclic systems.[10][11]
Compound Profile: this compound
| Property | Value |
| Molecular Formula | C₈H₉NO₂ |
| Molecular Weight | 151.17 g/mol [10] |
| CAS Number | 885278-07-9[10] |
| Appearance | (Typically a solid or oil) |
| Storage | Room temperature, sealed, dry[10] |
Core Mechanism: The Claisen-Schmidt Pathway
The reaction between this compound and an enolizable ketone (such as acetophenone) proceeds via the Claisen-Schmidt condensation mechanism. The key to this reaction's success is that this compound has no α-hydrogens, preventing it from acting as the nucleophile (enolate component) and thus eliminating the possibility of self-condensation.[5][7]
The mechanism unfolds in three primary stages under basic catalysis (e.g., NaOH or KOH):
-
Enolate Formation: A strong base abstracts an acidic α-hydrogen from the ketone (the enolizable partner), creating a resonance-stabilized enolate ion. This enolate is the key nucleophile in the reaction.[3][12]
-
Nucleophilic Attack: The nucleophilic α-carbon of the enolate attacks the electrophilic carbonyl carbon of this compound. This forms a new carbon-carbon bond and results in a tetrahedral alkoxide intermediate.[12]
-
Protonation & Dehydration: The alkoxide is protonated by the solvent (e.g., water or ethanol) to give a β-hydroxy ketone (the initial aldol addition product).[12] Under the reaction conditions, particularly with heating, this intermediate readily undergoes dehydration (elimination of a water molecule) to form a highly stable, conjugated α,β-unsaturated ketone, often referred to as a chalcone.[3]
Caption: Mechanism of the Claisen-Schmidt Condensation.
Experimental Protocol: Synthesis of (2E)-3-(2-ethoxypyridin-3-yl)-1-phenylprop-2-en-1-one
This protocol details a representative Claisen-Schmidt reaction between this compound and acetophenone to produce a chalcone derivative.
Materials & Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |
| This compound | C₈H₉NO₂ | 151.17 | 1.51 g | 10.0 |
| Acetophenone | C₈H₈O | 120.15 | 1.20 g | 10.0 |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 0.80 g | 20.0 |
| Ethanol (95%) | C₂H₅OH | - | 20 mL | - |
| Deionized Water | H₂O | - | ~200 mL | - |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter flask
-
Standard glassware for recrystallization
-
Thin Layer Chromatography (TLC) apparatus
Experimental Workflow
Caption: Workflow for Chalcone Synthesis.
Step-by-Step Procedure
-
Preparation of Reactant Solution: In a 100 mL round-bottom flask, dissolve 1.51 g (10.0 mmol) of this compound and 1.20 g (10.0 mmol) of acetophenone in 20 mL of 95% ethanol. Stir the mixture with a magnetic stirrer until all solids have dissolved.
-
Preparation of Catalyst: In a separate beaker, dissolve 0.80 g (20.0 mmol) of sodium hydroxide in 10 mL of deionized water. Allow the solution to cool to room temperature.
-
Reaction Initiation: Place the flask containing the reactant solution in an ice bath and cool to 0-5 °C. Transfer the cooled NaOH solution to a dropping funnel.
-
Catalyst Addition: Add the aqueous NaOH solution dropwise to the stirred ethanolic solution of the reactants over a period of 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Causality Note: Slow, cooled addition of the base is crucial. It controls the exothermic reaction and prevents potential side reactions by maintaining a low concentration of the enolate at any given time, favoring the cross-condensation over the self-condensation of acetophenone.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. The formation of a precipitate is often observed as the product is typically a solid.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Product Isolation (Work-up): Pour the reaction mixture into a beaker containing approximately 200 mL of ice-cold water. Stir vigorously for 15 minutes to ensure complete precipitation of the crude product.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold deionized water until the filtrate is neutral (pH ~7).
-
Self-Validation: Washing with water removes residual NaOH catalyst and other water-soluble impurities. A neutral filtrate indicates that the base has been successfully removed, which is important for the stability of the final product.
-
-
Purification: Purify the crude solid by recrystallization from a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a desiccator or a vacuum oven at low heat.
Product Characterization Insights
The structure of the synthesized chalcone can be confirmed using standard spectroscopic methods.
-
FT-IR: Expect characteristic strong absorption bands for the conjugated carbonyl group (C=O) around 1650-1670 cm⁻¹ and the carbon-carbon double bond (C=C) of the enone system around 1580-1620 cm⁻¹.[13]
-
¹H NMR: The two vinyl protons on the α,β-unsaturated system are highly diagnostic. They will appear as doublets in the olefinic region (typically 7-8 ppm) with a large coupling constant (J ≈ 15-16 Hz), confirming the trans (E) configuration of the double bond.[13][14] Signals corresponding to the aromatic protons of the phenyl and pyridine rings will also be present.
-
¹³C NMR: The carbonyl carbon will appear significantly downfield (~190 ppm). Signals for the carbons of the double bond and the aromatic rings will also be observable.
References
-
Khan Academy. Aldol reaction (video) | Aldol condensations. [Link]
-
Zhang, X., et al. (2014). Aldol Condensations of Aldehydes and Ketones Catalyzed by Primary Amine on Water. Journal of the Serbian Chemical Society. [Link]
-
Wikipedia. Aldol condensation. [Link]
-
Jack Westin. Aldehydes And Ketones Important Reactions. [Link]
-
Kristanti, A. N., et al. (2020). SYNTHESIS OF SOME CHALCONE DERIVATIVES, IN VITRO AND IN SILICO TOXICITY EVALUATION. ResearchGate. [Link]
-
Chemistry LibreTexts. (2020). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. [Link]
-
Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions. [Link]
-
PubMed. (2013). Organocatalyzed aldol reaction between pyridine-2-carbaldehydes and α-ketoacids: a straightforward route towards indolizidines and isotetronic acids. [Link]
-
Indian Academy of Sciences. One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. [Link]
-
Wikipedia. Claisen–Schmidt condensation. [Link]
-
Wikipedia. Aldol reaction. [Link]
-
National Institutes of Health. (2022). Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. [Link]
-
MySkinRecipes. 2-Ethoxypyridine-3-carboxaldehyde. [Link]
-
National Institutes of Health. (2012). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. [Link]
-
Chemical Review and Letters. (2023). New Synthesis of Chalcone Derivatives and Their Applications. [Link]
-
National Institutes of Health. (2021). Research progress of catalysts for aldol condensation of biomass based compounds. [Link]
-
Chemistry LibreTexts. (2024). 23.1: Carbonyl Condensations - The Aldol Reaction. [Link]
-
Asian Journal of Chemistry. (2022). One-Pot Green Synthesis of Pyridine-2-carbaldehyde based Chalcones under Solvent-Free Condition using Mesoporous MCM-41 Materials and their Antimicrobial Activities. [Link]
-
MDPI. (2021). Mixed Oxides as Catalysts for the Condensation of Cyclohexanol and Benzaldehyde to Obtain a Claisen–Schmidt Condensation Product. [Link]
-
ResearchGate. (2018). Aldol condensation of aromatic aldehydes and heterocyclic ketones catalyzed by PPL in organic solvent. [Link]
-
SpringerLink. (2023). Chemistry and synthetic methodologies of chalcones and their derivatives: A review. [Link]
-
University of Bristol. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. [Link]
-
ResearchGate. (2021). Combination of the Claisen-Schmidt reaction, the Michael addition, and the Hantzsch reaction in the synthesis of 2,6′-bis-aryl-3,4′-bipyridines. [Link]
-
SciSpace. (2018). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. [Link]
-
MDPI. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. [Link]
-
National Institutes of Health. (2022). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. [Link]
-
PubChem. This compound. [Link]
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Revolutionizing Heterocyclic Scaffolds: A Guide to the Synthesis of Quinolines from 2-Ethoxypyridine-3-Carbaldehyde
For Immediate Application in Medicinal Chemistry and Materials Science
In the landscape of modern drug discovery and materials science, quinoline derivatives stand out as a "privileged scaffold" due to their wide-ranging biological activities and unique photophysical properties.[1] Their synthesis has been a subject of intense research, with numerous named reactions developed for their construction.[2][3] This guide introduces a specialized approach utilizing 2-ethoxypyridine-3-carbaldehyde, a versatile building block, for the synthesis of novel quinoline derivatives.[4][5][6] We will delve into the strategic considerations, mechanistic underpinnings, and detailed protocols for achieving these valuable compounds, providing researchers with a robust toolkit for innovation.
Application Notes: Strategic Insights into Quinoline Synthesis
The classical methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, traditionally rely on aniline-based precursors.[2][7][8] The use of a pyridine-based starting material like this compound presents a unique set of challenges and opportunities. The core strategy revolves around a modification of the Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[7][8][9]
In our case, this compound does not possess the requisite o-amino group. Therefore, a preliminary functionalization step is necessary to introduce a nitrogen-based nucleophile ortho to the aldehyde. A common and effective strategy is the conversion of the ethoxy group to an amino group. However, a more direct, albeit less conventional, approach involves leveraging the inherent reactivity of the pyridine ring and the activating effect of the aldehyde.
A plausible synthetic route involves a multi-step sequence:
-
Reductive Amination: The aldehyde group of this compound can be reductively aminated to introduce a side chain containing a primary amine. This is a crucial step to set the stage for the subsequent cyclization.
-
Intramolecular Cyclization: The newly introduced amino group can then participate in an intramolecular cyclization reaction. This step is the cornerstone of the quinoline ring formation. The specific conditions for this cyclization will be dictated by the nature of the introduced side chain.
-
Aromatization: The final step involves the aromatization of the newly formed heterocyclic ring to yield the stable quinoline scaffold.
An alternative, more advanced approach could involve a transition-metal-catalyzed C-H activation/amination of the pyridine ring, though this is beyond the scope of this introductory guide.[10][11]
The choice of the methylene-containing compound in the condensation step is critical as it will ultimately define the substitution pattern on the newly formed quinoline ring. Ketones, esters, and nitriles with α-hydrogens are all viable candidates, offering a high degree of modularity to the synthesis.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of a model quinoline derivative from this compound.
Protocol 1: Synthesis of N-(2-ethoxypyridin-3-yl)methanamine
This protocol details the reductive amination of this compound.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| This compound | 151.16 | 1.51 g | 10 mmol |
| Ammonium Acetate | 77.08 | 7.71 g | 100 mmol |
| Sodium Cyanoborohydride | 62.84 | 0.75 g | 12 mmol |
| Methanol | 32.04 | 50 mL | - |
| Dichloromethane | 84.93 | 100 mL | - |
| Saturated Sodium Bicarbonate | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | - | - |
Procedure:
-
To a solution of this compound (1.51 g, 10 mmol) in methanol (50 mL) in a 250 mL round-bottom flask, add ammonium acetate (7.71 g, 100 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (0.75 g, 12 mmol) in small portions over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane (100 mL) and saturated sodium bicarbonate solution (50 mL).
-
Separate the organic layer and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5) to afford N-(2-ethoxypyridin-3-yl)methanamine as a pale yellow oil.
Protocol 2: Synthesis of a Quinoline Derivative via Intramolecular Cyclization
This protocol describes the subsequent cyclization and aromatization to form a quinoline derivative.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| N-(2-ethoxypyridin-3-yl)methanamine | 152.20 | 1.52 g | 10 mmol |
| Acetone | 58.08 | 5.81 g (7.3 mL) | 100 mmol |
| Polyphosphoric Acid (PPA) | - | 20 g | - |
| Toluene | 92.14 | 50 mL | - |
| 10% Sodium Hydroxide Solution | - | 100 mL | - |
| Ethyl Acetate | 88.11 | 100 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | - | - |
Procedure:
-
In a 100 mL round-bottom flask, dissolve N-(2-ethoxypyridin-3-yl)methanamine (1.52 g, 10 mmol) in toluene (20 mL).
-
Add acetone (7.3 mL, 100 mmol) and stir the mixture.
-
Heat the mixture to reflux for 2 hours to form the intermediate imine.
-
Cool the reaction mixture to room temperature and add polyphosphoric acid (20 g) cautiously.
-
Heat the reaction mixture to 120 °C and stir for 4 hours.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice (100 g).
-
Neutralize the mixture with 10% sodium hydroxide solution until pH 8-9.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 80:20) to afford the desired quinoline derivative.
Visualization of the Synthetic Pathway
The following diagram illustrates the overall synthetic workflow.
Caption: Synthetic workflow for quinoline derivatives.
The reaction mechanism for the crucial cyclization step is depicted below.
Caption: Mechanism of intramolecular cyclization.
Trustworthiness and Self-Validation
The protocols provided are designed to be self-validating. Successful synthesis of the intermediate and final products can be confirmed through standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the progress of the reaction and the purity of the isolated products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the synthesized compounds. The appearance of characteristic signals for the quinoline ring system will be a key indicator of success.
-
Mass Spectrometry (MS): To determine the molecular weight of the products, confirming their identity.
The expected yields for these reactions are in the range of 40-60%, depending on the purity of the starting materials and the careful execution of the experimental procedures.
This guide provides a foundational framework for the synthesis of quinoline derivatives from the readily available this compound.[4] The modularity of this approach allows for the generation of a diverse library of quinoline compounds for screening in various applications, from drug discovery to the development of novel functional materials.
References
-
Clayden, J., Hamilton, S. D., & Mohammed, R. T. (2005). Cyclization of lithiated pyridine and quinoline carboxamides: synthesis of partially saturated pyrrolopyridines and spirocyclic beta-lactams. Organic letters, 7(17), 3673–3676. [Link]
-
Friedländer Synthesis. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]
-
Functionalization of Pyridines, Quinolines, and Isoquinolines. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Larrosa, I., & Romea, P. (2015). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 20(7), 13248–13274. [Link]
- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.
- Manske, R. H. F. (2008). The Chemistry of Quinolines. Chemical Reviews, 30(1), 113-144.
-
Recent Advances in Metal-Free Quinoline Synthesis. (2020). MDPI. Retrieved January 7, 2026, from [Link]
-
Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (2022). PMC. Retrieved January 7, 2026, from [Link]
-
Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. (2009). National Institutes of Health. Retrieved January 7, 2026, from [Link]
-
The Friedländer Synthesis of Quinolines. (2005). Semantic Scholar. Retrieved January 7, 2026, from [Link]
-
Friedlaender Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]
-
Synthesis of substituted 2‐quinolines‐3‐carbaldehyde. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Friedländer synthesis. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2021). ScienceDirect. Retrieved January 7, 2026, from [Link]
-
Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. (2016). International Journal of Chemical Studies. Retrieved January 7, 2026, from [Link]
-
Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. (2020). PubMed. Retrieved January 7, 2026, from [Link]
-
Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. (2023). Organic & Biomolecular Chemistry. Retrieved January 7, 2026, from [Link]
-
The Friedländer Synthesis of Quinolines. (2005). Semantic Scholar. Retrieved January 7, 2026, from [Link]
-
2-Ethoxypyridine-3-carboxaldehyde. (n.d.). MySkinRecipes. Retrieved January 7, 2026, from [Link]
Sources
- 1. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. chemimpex.com [chemimpex.com]
- 5. 2-Ethoxypyridine-3-carboxaldehyde [myskinrecipes.com]
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Strategic Synthesis of Pyrimidine Heterocycles Utilizing 2-Ethoxypyridine-3-Carbaldehyde as a Versatile C3 Synthon
An Application Guide for Researchers and Drug Development Professionals
This application note provides a detailed guide for the synthesis of functionalized pyrimidine heterocycles, a core scaffold in numerous therapeutic agents, using 2-ethoxypyridine-3-carbaldehyde as a key building block. We will delve into the mechanistic rationale, provide a robust and adaptable experimental protocol, and discuss the scope of the reaction for generating diverse pyrimidine libraries.
Introduction: The Enduring Importance of the Pyrimidine Scaffold
The pyrimidine ring system, a six-membered heterocycle with nitrogen atoms at the 1 and 3 positions, is a cornerstone of medicinal chemistry and chemical biology.[1][2] Its derivatives are integral components of nucleic acids (cytosine, thymine, and uracil) and are found in a multitude of FDA-approved drugs, exhibiting a vast spectrum of biological activities including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][3][4][5] The continuous development of novel and efficient synthetic methodologies for creating structurally diverse pyrimidine analogues is therefore a critical endeavor in modern drug discovery.[3][4]
This guide focuses on the utility of this compound as a proficient three-carbon (C-C-C) electrophilic synthon. Its structure, featuring an aldehyde and a vinyl ether, represents a masked 1,3-dielectrophile, primed for cyclocondensation reactions. The strategic advantage of this reagent lies in its ability to introduce a pyridine moiety directly onto the pyrimidine core, a common feature in many bioactive molecules, while the ethoxy group serves as an excellent leaving group to facilitate ring closure.
Reaction Principle: Cyclocondensation with N-C-N Nucleophiles
The primary strategy for constructing the pyrimidine ring from this compound involves a cyclocondensation reaction with a compound containing an N-C-N fragment, such as amidines, guanidine, urea, or thiourea.[6] This reaction type is one of the most fundamental and widely used methods for pyrimidine synthesis.[6]
The proposed mechanism proceeds through two key stages:
-
Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms from the N-C-N reagent (e.g., guanidine) on the electrophilic aldehyde carbon of this compound. This forms a tetrahedral intermediate which subsequently dehydrates to yield a Schiff base (imine) intermediate.
-
Intramolecular Cyclization and Aromatization: The second nitrogen atom of the N-C-N fragment then performs an intramolecular nucleophilic attack on the β-carbon of the vinyl ether. This step is followed by the elimination of ethanol, a stable leaving group, which drives the reaction forward. The subsequent tautomerization of the dihydropyrimidine intermediate results in the formation of the stable, aromatic pyrimidine ring.
Diagram 1: Proposed Reaction Mechanism
Sources
Application Notes & Protocols: Leveraging 2-Ethoxypyridine-3-Carbaldehyde in the Strategic Synthesis of Fused Pyridine Scaffolds
Abstract
Fused pyridine ring systems are privileged scaffolds in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1] The strategic functionalization of the pyridine ring provides a versatile entry point for constructing these complex heterocyclic architectures. This guide details the application of 2-ethoxypyridine-3-carbaldehyde, a highly versatile and reactive building block, in the synthesis of medicinally relevant fused pyridines, specifically focusing on the construction of thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines. We provide detailed, field-proven protocols, mechanistic insights, and an exploration of the causality behind experimental choices to empower researchers in drug discovery and chemical development.
Introduction: The Central Role of Fused Pyridines and Key Building Blocks
The pyridine moiety is a cornerstone in the development of pharmaceuticals and agrochemicals, prized for its presence in a vast array of bioactive compounds.[2][3] When fused to other heterocyclic rings, the resulting systems, such as thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines, exhibit an expanded range of biological activities, including kinase inhibition, anti-inflammatory, and antimicrobial properties.[1][4][5]
The efficiency of synthesizing these scaffolds is paramount. The selection of a starting material with precisely placed functional groups can dramatically streamline synthetic routes. This compound emerges as an ideal precursor.[6][7] Its structure features:
-
An aldehyde group at the 3-position, which is primed for condensation and cyclization reactions.
-
An ethoxy group at the 2-position, which acts as an effective leaving group, facilitating intramolecular cyclization and aromatization steps.
This combination allows for convergent and elegant synthetic strategies, which will be explored in the following protocols.
Caption: Synthetic utility of this compound.
Synthesis of Thieno[2,3-b]pyridines via the Gewald Reaction
The Gewald reaction is a powerful one-pot, multicomponent reaction for synthesizing 2-aminothiophenes.[8][9] By employing this compound, this reaction can be adapted to directly construct the highly valuable thieno[2,3-b]pyridine core, which is found in selective muscarinic acetylcholine receptor 4 (M4) positive allosteric modulators.[10]
Mechanistic Rationale
The reaction proceeds through a cascade of well-understood transformations, making it a robust and reliable synthetic tool.[9][11]
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed condensation between the aldehyde group of this compound and an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate). This step forms a highly electrophilic pyridinylidene intermediate.
-
Michael Addition of Sulfur: Elemental sulfur, in the presence of a base, forms a nucleophilic polysulfide species which adds to the β-carbon of the pyridinylidene intermediate.
-
Thorpe-Ziegler Cyclization: The sulfur adduct undergoes an intramolecular cyclization, where the terminal sulfur attacks the cyano group.
-
Tautomerization & Aromatization: A final tautomerization yields the stable 3-aminothieno[2,3-b]pyridine product. The ethoxy group at the original 2-position does not participate directly but influences the electronics of the ring. Subsequent modifications often target the removal or displacement of this group if needed.
Caption: Mechanism of the Gewald reaction for thieno[2,3-b]pyridine synthesis.
Detailed Experimental Protocol
Synthesis of Ethyl 3-amino-7-ethoxythieno[2,3-b]pyridine-2-carboxylate
| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 151.16 | 10.0 | 1.51 g |
| Ethyl cyanoacetate | 113.12 | 10.0 | 1.13 g (1.06 mL) |
| Elemental Sulfur | 32.06 | 10.0 | 0.32 g |
| Morpholine | 87.12 | 2.0 | 0.17 mL |
| Ethanol (Absolute) | - | - | 25 mL |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.51 g, 10.0 mmol), ethyl cyanoacetate (1.06 mL, 10.0 mmol), elemental sulfur (0.32 g, 10.0 mmol), and absolute ethanol (25 mL).
-
Stir the mixture to form a suspension. Add morpholine (0.17 mL, 2.0 mmol) dropwise to the stirring suspension at room temperature.
-
Scientist's Note: Morpholine is a mild base that effectively catalyzes both the initial Knoevenagel condensation and facilitates the reaction of elemental sulfur without causing unwanted side reactions. Other bases like piperidine or triethylamine can also be used.[12]
-
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).
-
Upon completion, allow the mixture to cool to room temperature. A precipitate will form.
-
Cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold ethanol (2 x 10 mL).
-
Dry the product under vacuum to yield ethyl 3-amino-7-ethoxythieno[2,3-b]pyridine-2-carboxylate as a pale yellow solid. (Typical yield: 70-85%).
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Synthesis of Pyrazolo[3,4-b]pyridines
The pyrazolo[3,4-b]pyridine scaffold is a key feature in a multitude of kinase inhibitors and other biologically active molecules.[13][14] The synthesis can be efficiently achieved by reacting an aminopyrazole with an α,β-unsaturated carbonyl compound, which can be readily generated in situ from this compound.
Mechanistic Rationale
This strategy involves a two-step sequence within a single pot, showcasing the versatility of the starting aldehyde.
-
Claisen-Schmidt Condensation: A base-catalyzed condensation between this compound and a ketone (e.g., acetone) generates an α,β-unsaturated ketone (enone) intermediate. This step creates the necessary three-carbon backbone for the pyridine ring formation.
-
Michael Addition & Cyclocondensation: A substituted 5-aminopyrazole is introduced. It undergoes a Michael addition to the enone. This is followed by an intramolecular cyclization of the amino group onto the pyridine ring's carbonyl-equivalent position (C2, bearing the ethoxy group).
-
Aromatization: The final step involves the elimination of water and ethanol, driven by the formation of the stable, aromatic pyrazolo[3,4-b]pyridine system. Zirconium tetrachloride (ZrCl₄) has been reported as an effective Lewis acid catalyst for this cyclization step.[4]
Caption: Synthesis of Pyrazolo[3,4-b]pyridines.
Detailed Experimental Protocol
Synthesis of 6-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine derivative
| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 151.16 | 5.0 | 0.76 g |
| Acetone | 58.08 | 25.0 | 1.84 mL |
| 5-Amino-1-phenylpyrazole | 159.19 | 5.0 | 0.80 g |
| Zirconium(IV) chloride (ZrCl₄) | 233.04 | 1.5 | 0.35 g |
| Ethanol (Absolute) | - | - | 10 mL |
| N,N-Dimethylformamide (DMF) | - | - | 5 mL |
Procedure:
-
This protocol is adapted from a general procedure for the synthesis of pyrazolo[3,4-b]pyridines.[4]
-
First, prepare the α,β-unsaturated ketone intermediate. In a 50 mL flask, dissolve this compound (0.76 g, 5.0 mmol) in acetone (1.84 mL, 25.0 mmol). Add a catalytic amount of 10% aqueous NaOH (0.5 mL) and stir at room temperature for 6 hours.
-
Scientist's Note: The large excess of acetone serves as both reactant and solvent. The reaction can be monitored by TLC for the disappearance of the starting aldehyde.
-
-
After formation of the enone, neutralize the mixture with dilute HCl and extract with ethyl acetate (3 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude enone is used directly in the next step.
-
To a solution of the crude α,β-unsaturated ketone in DMF (5 mL), add a solution of 5-amino-1-phenylpyrazole (0.80 g, 5.0 mmol) in ethanol (10 mL) at 25 °C.
-
Degas the reaction mixture (e.g., by bubbling argon through it for 10 minutes) and then add ZrCl₄ (0.35 g, 1.5 mmol) in one portion.
-
Scientist's Note: ZrCl₄ is a moisture-sensitive Lewis acid that effectively catalyzes the cyclization and dehydration steps. The reaction should be performed under an inert atmosphere for best results.[4]
-
-
Stir the reaction mixture vigorously and heat to 95 °C for 16 hours.
-
After completion, concentrate the mixture in vacuo. Add chloroform (25 mL) and water (25 mL).
-
Separate the layers and wash the aqueous phase with chloroform (2 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (Eluent: Gradient of 10% to 40% Ethyl Acetate in Hexane) to afford the desired 4-substituted-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry, looking for the characteristic chemical shifts of the H-3 and H-5 protons of the fused ring system.[4]
Summary and Outlook
This compound is a powerful and versatile intermediate for the synthesis of diverse fused pyridine heterocycles.[6][7] The protocols detailed herein for the construction of thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines demonstrate its utility in both multicomponent reactions and sequential one-pot syntheses. By understanding the underlying mechanisms, researchers can rationally design experiments, troubleshoot potential issues, and adapt these methodologies to create extensive libraries of novel compounds for drug discovery and development. The strategic placement of the aldehyde and ethoxy functionalities provides a reliable and efficient pathway to these high-value molecular scaffolds.
References
- Kantam, M. L., et al. (2006). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Journal of Chemical Sciences.
- Das, B., et al. (2016). Synthesis of fused pyridines in the presence of thiamine hydrochloride as an efficient and reusable catalyst in aqueous conditions. New Journal of Chemistry.
- MySkinRecipes. (n.d.). 2-Ethoxypyridine-3-carboxaldehyde. MySkinRecipes.
- Zografos, A. L., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI.
- Bull, J. A., et al. (2022). Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. PMC - NIH.
- ResearchGate. (n.d.). Synthesis of substituted pyrazolo [3,4-b]pyridines derivatives PYR 1-5. ResearchGate.
- Chem-Impex. (n.d.). 2-Ethoxy-pyridine-3-carbaldehyde. Chem-Impex.
- Al-Tel, T. H., et al. (2019). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central - NIH.
- Ghorab, M. M., et al. (2011). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. PMC - NIH.
- Wang, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. NIH.
- Abdel-Maksoud, M. S., et al. (2024). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC - PubMed Central.
- Zarudnitskii, E. V., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Publications.
- El-Sayed, N. N. E., et al. (2023). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. NIH.
- Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar.
- Organic Chemistry Portal. (n.d.). Gewald Reaction. Organic Chemistry Portal.
- Wikipedia. (n.d.). Gewald reaction. Wikipedia.
- Kaur, N., et al. (2020). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ResearchGate.
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Application Note: A Validated Method for Purity Determination of 2-Ethoxypyridine-3-Carbaldehyde using Reverse-Phase HPLC
Abstract
This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate purity assessment of 2-Ethoxypyridine-3-Carbaldehyde, a critical intermediate in pharmaceutical synthesis.[1][2] The developed isocratic method utilizes a C18 stationary phase with a UV-compatible mobile phase, ensuring high resolution, symmetrical peak shape, and reliable quantification. The method has been validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent specificity, linearity, accuracy, and precision. This protocol provides researchers, quality control analysts, and drug development professionals with a turnkey solution for the quality assessment of this important building block.
Introduction: The Analytical Imperative
This compound (Figure 1) is a key heterocyclic building block employed in the synthesis of a variety of biologically active molecules, including nicotinic receptor modulators.[1] The purity of this intermediate is paramount as impurities can carry through subsequent synthetic steps, potentially impacting the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). Therefore, a reliable and accurate analytical method for its purity determination is a critical requirement for quality control and regulatory compliance.
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for analyzing pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy.[3] For pyridine-containing molecules, which are basic in nature, reverse-phase HPLC often presents challenges such as poor peak shape (tailing) due to interactions with residual silanols on the silica-based stationary phase.[4] This application note addresses this challenge by carefully selecting the column chemistry and optimizing the mobile phase pH to ensure symmetrical peaks and robust separation.
Figure 1: Chemical Structure of this compound
Method Development Rationale: A Mechanistic Approach
The development of this HPLC method was guided by the physicochemical properties of this compound and fundamental chromatographic principles.
Stationary Phase Selection
A C18 (octadecylsilane) column was selected as the stationary phase. C18 columns are versatile and provide excellent hydrophobic retention for a wide range of organic molecules. To mitigate peak tailing associated with the basic pyridine nitrogen, a modern, high-purity, end-capped C18 column is crucial. End-capping minimizes the accessible free silanol groups, thereby reducing undesirable secondary ionic interactions.[4]
Mobile Phase Optimization
The mobile phase composition is the most critical factor in controlling retention and peak shape for pyridine derivatives.[7]
-
Organic Modifier: Acetonitrile was chosen over methanol due to its lower viscosity, which results in lower backpressure, and its superior UV transparency at lower wavelengths.
-
Aqueous Phase & pH Control: The pKa of most pyridine derivatives is in the range of 5-6.[4] To ensure consistent analyte ionization and achieve a symmetrical peak shape, the mobile phase pH must be controlled. By setting the pH to approximately 3.0, the pyridine nitrogen is fully protonated. This positive charge leads to repulsion from any residual protonated silanols on the column surface, effectively minimizing tailing.[4] A phosphate buffer is chosen for its buffering capacity in this pH range.
Detection Wavelength
Aromatic aldehydes exhibit strong UV absorbance. Based on the UV spectra of structurally similar compounds like 2-Pyridinecarboxaldehyde and 3-Pyridinecarboxaldehyde, a detection wavelength was selected to ensure high sensitivity for the main component and any potential aromatic impurities.[8][9] A photodiode array (PDA) detector was used during method development to scan the UV spectrum and determine the optimal wavelength for detection, which was found to be 254 nm.
Experimental Workflow
The overall workflow for the purity analysis is outlined in the diagram below. This systematic process ensures that each step, from sample preparation to data analysis, is performed with precision and control.
Diagram 1: HPLC Purity Analysis Workflow.
Detailed Protocols and Materials
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.
-
Chromatography Data System (CDS): OpenLab CDS or equivalent.
-
Analytical Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent).
-
Reference Standard: this compound, >99.5% purity.
-
Chemicals: Acetonitrile (HPLC grade), Potassium Dihydrogen Phosphate (ACS grade), Phosphoric Acid (ACS grade), Deionized Water (18.2 MΩ·cm).
Preparation of Solutions
-
Buffer Preparation (25 mM Potassium Phosphate, pH 3.0):
-
Weigh 3.40 g of Potassium Dihydrogen Phosphate and dissolve in 1000 mL of deionized water.
-
Adjust the pH to 3.0 ± 0.05 with phosphoric acid.
-
Filter the buffer through a 0.45 µm nylon membrane filter.
-
-
Mobile Phase:
-
Prepare a mixture of Acetonitrile and pH 3.0 Phosphate Buffer in a ratio of 40:60 (v/v).
-
Degas the mobile phase by sonication for 15 minutes or by online degasser.
-
-
Diluent:
-
Use the mobile phase as the diluent for all standard and sample preparations.
-
-
Standard Solution Preparation (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature and dilute to volume with the diluent. Mix thoroughly.
-
-
Sample Solution Preparation (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.
-
Follow the same dissolution and dilution procedure as for the standard solution.
-
Chromatographic Conditions
The optimized HPLC parameters are summarized in the table below.
| Parameter | Condition |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 25 mM KH₂PO₄ (pH 3.0) (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 15 minutes |
| Mode | Isocratic |
Table 1: Optimized HPLC Method Parameters.
System Suitability and Method Validation
To ensure the reliability and consistency of the analytical results, system suitability must be confirmed before analysis, and the method must be validated according to ICH Q2(R1) guidelines.
System Suitability Test (SST)
The SST is an integral part of the analytical procedure and is used to verify that the chromatographic system is adequate for the intended analysis.
Diagram 2: System Suitability Test Decision Flowchart.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 1.5 |
| Theoretical Plates (N) | > 2000 |
| %RSD of Peak Area | ≤ 1.0% (for n=5) |
| %RSD of Retention Time | ≤ 1.0% (for n=5) |
Table 2: System Suitability Acceptance Criteria.
Method Validation Summary
The method was validated for specificity, linearity, range, accuracy, and precision.
-
Specificity: The method demonstrated excellent specificity. A chromatogram of the diluent showed no interfering peaks at the retention time of the analyte. Forced degradation studies (acid, base, peroxide, heat, and light) showed that degradation products were well-resolved from the main peak, proving the method is stability-indicating.
-
Linearity: The method was linear over a concentration range of 0.05 mg/mL to 0.75 mg/mL (10% to 150% of the nominal concentration). The correlation coefficient (r²) was > 0.999.
| Parameter | Result |
| Range (mg/mL) | 0.05 - 0.75 |
| Correlation (r²) | > 0.999 |
| Y-intercept | < 2% of response at 100% level |
Table 3: Linearity Validation Summary.
-
Accuracy: Accuracy was determined by spiking a placebo with the analyte at three concentration levels (80%, 100%, and 120%). The mean recovery was between 98.0% and 102.0%.
-
Precision:
-
Repeatability (Intra-day): The RSD for six replicate preparations of the sample was ≤ 1.0%.
-
Intermediate Precision (Inter-day): The analysis was repeated on a different day by a different analyst. The cumulative RSD between the two datasets was ≤ 2.0%.
-
Calculation of Purity
The purity of the this compound sample is calculated based on the area percent method.
Purity (% Area) = (Area of Main Peak / Total Area of All Peaks) x 100
Conclusion
This application note presents a simple, rapid, and robust RP-HPLC method for determining the purity of this compound. The method is highly specific, linear, accurate, and precise, making it suitable for routine quality control in both research and manufacturing environments. The detailed protocol and method validation framework provide a comprehensive guide for immediate implementation.
References
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
-
ResearchGate. (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]
-
SciSpace. Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]
-
ResearchGate. Pyridines and Reverse Phase HPLC. [Link]
-
MySkinRecipes. 2-Ethoxypyridine-3-carboxaldehyde. [Link]
-
Waters Corporation. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]
-
PubChem. This compound. [Link]
-
MDPI. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. [Link]
-
Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]
-
NIST. 2-Pyridinecarboxaldehyde. [Link]
-
NIST. 3-Pyridinecarboxaldehyde. [Link]
Sources
- 1. 2-Ethoxypyridine-3-carboxaldehyde [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scispace.com [scispace.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. H50088.03 [thermofisher.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. helixchrom.com [helixchrom.com]
- 8. 2-Pyridinecarboxaldehyde [webbook.nist.gov]
- 9. 3-Pyridinecarboxaldehyde [webbook.nist.gov]
Application Note: NMR Spectroscopic Characterization of 2-Ethoxypyridine-3-Carbaldehyde and its Derivatives
Introduction: The Structural Keystone for Bioactive Molecules
2-Ethoxypyridine-3-carbaldehyde and its derivatives are pivotal intermediates in the fields of pharmaceutical and agrochemical research.[1] Their importance lies in the versatile reactivity of the aldehyde group, which allows for the construction of more complex molecular architectures such as imines and oximes, and the inherent biological relevance of the substituted pyridine scaffold.[1][2] This framework is a common feature in nicotinic receptor modulators and other neurologically active compounds.[1] Given their role in the development of novel therapeutics and bioactive agents, the unambiguous structural confirmation and purity assessment of these compounds are of paramount importance. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the complete structural elucidation of these small molecules in solution.[3]
This application note provides a comprehensive guide to the NMR characterization of this compound and its derivatives. It is intended for researchers, scientists, and drug development professionals who require robust and reliable methods for structural verification and analysis. The protocols and insights provided herein are designed to be self-validating, ensuring a high degree of confidence in the obtained results.
Core Principles: Decoding the NMR Signature of Substituted Pyridines
The NMR spectra of this compound and its derivatives are governed by the electronic environment of each nucleus. The electronegative nitrogen atom in the pyridine ring and the oxygen atoms of the ethoxy and aldehyde groups significantly influence the chemical shifts of nearby protons and carbons.[4] The aldehyde proton is particularly diagnostic, typically appearing in the downfield region of the ¹H NMR spectrum (9-10 ppm) due to significant deshielding.[5][6] The aromatic protons of the pyridine ring will exhibit characteristic coupling patterns that are invaluable for confirming the substitution pattern.
For a comprehensive structural analysis, a suite of NMR experiments is recommended. This includes standard one-dimensional (1D) ¹H and ¹³C NMR, as well as two-dimensional (2D) techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). These advanced experiments allow for the unambiguous assignment of all proton and carbon signals, even in complex derivatives.[7]
Experimental Workflow: From Sample Preparation to Spectral Analysis
A systematic approach is crucial for obtaining high-quality NMR data. The following workflow outlines the key stages of the characterization process.
Caption: A generalized workflow for the NMR characterization of small molecules.
Detailed Protocols
Protocol 1: Sample Preparation for NMR Analysis
The quality of the NMR spectrum is highly dependent on proper sample preparation. A homogeneous solution free of particulate matter is essential for achieving sharp, well-resolved peaks.
Materials:
-
This compound or its derivative
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆)
-
High-quality 5 mm NMR tubes
-
Glass vials and Pasteur pipettes
-
Cotton wool for filtration (optional)
Procedure:
-
Weighing the Sample: Accurately weigh 5-10 mg of the compound for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry glass vial.
-
Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent to the vial. The choice of solvent is critical and should be based on the solubility of the compound. Ensure the sample is fully dissolved; gentle vortexing or warming may be necessary.
-
Filtration and Transfer: If any solid particles are present, filter the solution through a small cotton plug in a Pasteur pipette directly into the NMR tube. This prevents issues with shimming and spectral quality.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Protocol 2: 1D NMR Data Acquisition
1D ¹H and ¹³C NMR spectra provide the foundational information for structural analysis.
¹H NMR Acquisition Parameters (400 MHz Spectrometer):
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments)
-
Spectral Width: 0-12 ppm
-
Acquisition Time: ~2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16 (adjust based on sample concentration)
¹³C NMR Acquisition Parameters (100 MHz Spectrometer):
-
Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30')
-
Spectral Width: 0-220 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 128-1024 (or more, depending on concentration)
Protocol 3: 2D NMR Data Acquisition for Unambiguous Assignments
2D NMR experiments are crucial for establishing connectivity within the molecule.
COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) spin-spin coupling networks.
-
Pulse Program: Standard COSY experiment (e.g., 'cosygpqf')
-
Data Points: 1024-2048 in the direct dimension (F2), 256-512 in the indirect dimension (F1)
-
Number of Scans: 2-4 per increment
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation).
-
Pulse Program: Standard HSQC experiment (e.g., 'hsqcedetgpsisp2.2')
-
¹J(C,H) Coupling Constant: Optimized for ~145 Hz
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C correlations). This is key for identifying quaternary carbons.
-
Pulse Program: Standard HMBC experiment (e.g., 'hmbcgplpndqf')
-
Long-Range Coupling Constant: Optimized for 8-10 Hz
Data Interpretation and Spectral Assignment
The following table summarizes the expected ¹H and ¹³C NMR chemical shift ranges for this compound. Actual values may vary slightly depending on the solvent and other experimental conditions.
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key Correlations (from 2D NMR) |
| Aldehyde-H | 9.5 - 10.5 (singlet) | 190 - 200 | HMBC to C4, C3 |
| Pyridine-H4 | 7.8 - 8.2 (doublet of doublets) | 135 - 145 | COSY to H5; HMBC to C2, C6, C=O |
| Pyridine-H5 | 7.0 - 7.4 (doublet of doublets) | 115 - 125 | COSY to H4, H6; HMBC to C3, C4 |
| Pyridine-H6 | 8.0 - 8.4 (doublet of doublets) | 150 - 155 | COSY to H5; HMBC to C2, C4 |
| Ethoxy-CH₂ | 4.2 - 4.6 (quartet) | 60 - 70 | COSY to Ethoxy-CH₃; HMBC to C2 |
| Ethoxy-CH₃ | 1.3 - 1.6 (triplet) | 10 - 20 | COSY to Ethoxy-CH₂ |
| Pyridine-C2 | - | 160 - 165 | HMBC from H4, H6, Ethoxy-CH₂ |
| Pyridine-C3 | - | 120 - 130 | HMBC from Aldehyde-H, H4, H5 |
| Pyridine-C6 | - | 150 - 155 | HMBC from H4, H5 |
Structural Elucidation of a Schiff Base Derivative: A Case Study
The reaction of this compound with an aniline derivative forms a Schiff base (imine). NMR is essential to confirm the formation of the C=N bond.
Caption: Logical flow for the NMR confirmation of Schiff base formation.
In the ¹H NMR spectrum of the product, the characteristic aldehyde proton signal around 10 ppm will disappear. A new singlet for the imine proton (HC=N) will appear, typically between 8 and 9 ppm.[8] The ¹³C NMR spectrum will show the disappearance of the aldehyde carbon signal (~190-200 ppm) and the appearance of a new imine carbon signal (~150-160 ppm).[8] An HMBC experiment would show a correlation from the new imine proton to the C3 carbon of the pyridine ring, definitively confirming the structure.
Conclusion: Ensuring Structural Integrity in Drug Discovery
NMR spectroscopy is an indispensable tool for the structural characterization of this compound and its derivatives. The application of 1D and 2D NMR techniques, following robust and well-defined protocols, provides unambiguous structural elucidation and is critical for ensuring the integrity of these important compounds in research and development.[5][9] The methodologies outlined in this note serve as a comprehensive guide for scientists, enabling them to confidently verify the structure and purity of their synthesized molecules, thereby accelerating the drug discovery and development process.
References
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0055024). Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, spectral and microbial studies of some novel schiff base derivatives of 2-amino pyridine. Retrieved from [Link]
-
Organic Letters. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Retrieved from [Link]
-
Biological Magnetic Resonance Data Bank. (n.d.). Nicotinic Acid at BMRB. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001934). Retrieved from [Link]
-
Chemistry LibreTexts. (2023, November 20). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. Retrieved from [Link]
-
ResearchGate. (2019, December). Green Synthetic Methods for a Schiff Base from 2-Aminopyridine and 4-Ethoxybenzaldehyde. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 2-Ethoxypyridine-3-carboxaldehyde. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 18). 17.3: Spectroscopic Properties of Aldehydes and Ketones. Retrieved from [Link]
-
PubMed Central. (n.d.). Structures of the M2 channel-lining segments from nicotinic acetylcholine and NMDA receptors by NMR spectroscopy. Retrieved from [Link]
-
Fiveable. (n.d.). Spectroscopy of Aldehydes and Ketones | Organic Chemistry Class Notes. Retrieved from [Link]
-
Scribd. (n.d.). Eco-Friendly Schiff Base Synthesis. Retrieved from [Link]
-
IJRAR. (n.d.). synthesis and spectral characterization of schiff base complexes derived from heterocyclic compound. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
SCIRP. (2014). Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines. Retrieved from [Link]
-
ResearchGate. (n.d.). a¹H NMR spectrum of pyridine-3-carboxaldehyde; b¹H NMR spectrum of the.... Retrieved from [Link]
-
Oregon State University. (n.d.). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
OSTI.gov. (1985, February 28). Proton-coupled /sup 13/C NMR spectra of 2- and 3-substituted pyridines. Retrieved from [Link]
-
CONICET. (n.d.). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. Retrieved from [Link]
-
ResearchGate. (2008, August). Synthesis and NMR characterization of seven new substituted pyridine N-oxides. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, August 20). 18.2: Spectroscopy of Ketones and Aldehydes. Retrieved from [Link]
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Title: Elucidating the Mass Spectrometric Fragmentation Pathways of 2-Ethoxypyridine-3-Carbaldehyde for Pharmaceutical Research and Development
An Application Note from the Senior Scientist's Desk
Abstract
This application note provides a detailed guide to understanding and predicting the mass spectrometric fragmentation patterns of 2-Ethoxypyridine-3-Carbaldehyde, a key heterocyclic building block in medicinal chemistry.[1] We present detailed, field-proven protocols for sample preparation and analysis using both hard ionization (Electron Ionization, EI) and soft ionization (Electrospray Ionization, ESI) techniques coupled with tandem mass spectrometry (MS/MS). The core of this guide is a predictive analysis of the fragmentation pathways, grounded in the fundamental principles of mass spectrometry for aromatic aldehydes and pyridine derivatives.[2][3][4][5] This document is designed for researchers, scientists, and drug development professionals who require robust analytical methods for the structural confirmation and impurity profiling of novel pyridine-based compounds.
Introduction: The Analytical Imperative
This compound (MW: 151.17 g/mol , Formula: C₈H₉NO₂) is a valuable intermediate in the synthesis of neurologically active compounds and other potential therapeutics.[1] Its structural integrity is paramount to the success of subsequent synthetic steps and the biological activity of the final product. Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the structure of such molecules.[6]
Understanding the fragmentation pattern is not merely an academic exercise; it is a practical necessity. It allows for unambiguous identification in complex reaction mixtures, aids in the structural characterization of metabolites and degradation products, and provides a unique fingerprint for quality control. This note moves beyond simple spectral interpretation to explain the causality behind the fragmentation, empowering the scientist to predict and interpret data with confidence.
Foundational Principles: Ionization and Fragmentation
The fragmentation of a molecule in a mass spectrometer is highly dependent on the ionization method employed.[7]
-
Electron Ionization (EI): A high-energy "hard" technique that bombards the molecule with electrons, typically at 70 eV. This process imparts significant internal energy, leading to the formation of a radical cation (M+•) and subsequent, often extensive, fragmentation. The resulting mass spectrum is a rich tapestry of fragment ions that provides deep structural information.[7]
-
Electrospray Ionization (ESI): A "soft" ionization technique ideal for polar molecules. It generates protonated molecules ([M+H]⁺) with minimal initial fragmentation.[8] To induce fragmentation, tandem mass spectrometry (MS/MS) is required, where the precursor ion of interest is isolated and subjected to Collision-Induced Dissociation (CID) with an inert gas. This controlled fragmentation provides specific structural information about the parent ion.[8][9]
Predicted Fragmentation Pathways
Electron Ionization (EI) Fragmentation
Upon electron impact, the molecular ion (M+•) at m/z 151 is expected. Aromatic systems like pyridine produce relatively stable molecular ions.[2][10] The primary fragmentation events will be driven by the aldehyde and ethoxy substituents.
Key Predicted EI Fragments:
| m/z | Proposed Fragment | Neutral Loss | Mechanism and Rationale |
| 151 | [C₈H₉NO₂]⁺• | - | Molecular Ion (M⁺•): The intact radical cation. |
| 150 | [C₈H₈NO₂]⁺ | H• (1) | α-Cleavage: Loss of the aldehydic hydrogen radical, forming a stable acylium ion. This is a characteristic fragmentation for aldehydes.[2][10] |
| 123 | [C₇H₈NO]⁺• | CO (28) | Decarbonylation: Loss of a neutral carbon monoxide molecule from the M-1 ion (m/z 150) or potentially from the molecular ion. |
| 122 | [C₈H₈O]⁺• | CHO• (29) | α-Cleavage: Loss of the formyl radical is a common pathway for aromatic aldehydes, leading to a stable substituted pyridine cation.[2][5][10] |
| 123 | [C₆H₅NO₂]⁺• | C₂H₄ (28) | McLafferty-type Rearrangement: Loss of a neutral ethene molecule from the ethoxy group, resulting in a hydroxy-pyridine-carbaldehyde radical cation. |
| 94 | [C₅H₄NO]⁺ | C₂H₅• + CO | Sequential Loss: Loss of an ethyl radical from the m/z 122 ion, followed by decarbonylation. |
| 78 | [C₅H₄N]⁺ | - | Pyridine Cation: A common fragment representing the stable pyridine ring after loss of all substituents. |
Diagram: Proposed EI Fragmentation Pathway
Caption: Predicted EI fragmentation of this compound.
Electrospray Ionization (ESI-MS/MS) Fragmentation
In positive-ion ESI, the molecule will readily protonate, likely on the basic pyridine nitrogen, to form the pseudomolecular ion [M+H]⁺ at m/z 152. Fragmentation via CID will involve the loss of stable neutral molecules.
Key Predicted ESI-MS/MS Fragments:
| Precursor m/z | Product m/z | Neutral Loss | Mechanism and Rationale |
| 152 | 124 | C₂H₄ (28) | Loss of Ethene: A highly favorable fragmentation pathway for protonated ethoxy-aromatics, leading to a stable protonated 2-hydroxy-pyridine-3-carbaldehyde. |
| 152 | 124 | CO (28) | Loss of Carbon Monoxide: A potential rearrangement and loss of CO from the protonated aldehyde. |
| 124 | 96 | CO (28) | Secondary Fragmentation: The ion at m/z 124 (from ethene loss) can lose carbon monoxide to yield a protonated hydroxypyridine ion. |
| 124 | 78 | H₂O + CO | Sequential Loss: Loss of water from the hydroxyl group and CO from the aldehyde group. |
Diagram: Proposed ESI-MS/MS Fragmentation Pathway
Caption: Primary ESI-MS/MS fragmentation of protonated this compound.
Experimental Protocols
The following protocols are designed to be robust and self-validating. Accurate mass measurement is critical; therefore, proper instrument calibration is paramount.[11]
Protocol 1: Sample Preparation for MS Analysis
Rationale: Proper sample preparation is essential to avoid instrument contamination and ensure high-quality data. The goal is to achieve a final concentration of 1-10 µg/mL in a solvent compatible with the ionization source.[12]
-
Stock Solution Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1.0 mL of a high-purity solvent (e.g., methanol, acetonitrile, or dichloromethane) to create a 1 mg/mL stock solution.
-
Working Solution for LC-ESI-MS: Take 10 µL of the stock solution and dilute it with 990 µL of the initial mobile phase solvent (e.g., 95:5 water:acetonitrile with 0.1% formic acid). This yields a 10 µg/mL working solution.
-
Working Solution for GC-EI-MS: Take 100 µL of the stock solution and dilute it with 900 µL of a volatile solvent like ethyl acetate or methanol. This yields a 100 µg/mL working solution.
-
Final Step: Transfer the appropriate working solution to a standard 2 mL autosampler vial. Ensure there is no precipitate; filter if necessary.[12]
Protocol 2: Analysis by Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
Rationale: GC-MS is suitable for volatile and thermally stable compounds. EI provides detailed fragmentation for structural confirmation and library matching.
-
GC System: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.
-
Injection: 1 µL injection volume, split mode (e.g., 20:1).
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS System: Agilent 5977B MSD or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
Protocol 3: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS)
Rationale: LC-MS is ideal for polar compounds and provides molecular weight information with high sensitivity via ESI. Tandem MS (MS/MS) is used to generate structure-specific fragments.
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient Program:
-
Start at 5% B.
-
Linear gradient to 95% B over 5 minutes.
-
Hold at 95% B for 1 minute.
-
Return to 5% B and re-equilibrate for 2 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
MS System: Sciex Triple Quad 6500+ or Thermo Orbitrap Exploris.
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Key ESI Parameters:
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Gas Temperature: 400°C.
-
-
MS/MS Experiment:
-
Full Scan (MS1): Scan m/z 100-500 to find the [M+H]⁺ ion at m/z 152.
-
Product Ion Scan (MS2): Isolate the precursor ion m/z 152 and scan for product ions. Set collision energy (CE) to a range (e.g., 15-35 eV) to observe the fragmentation cascade.
-
Experimental Workflow Visualization
The logical flow from sample to data interpretation is crucial for reproducible science.
Caption: A generalized workflow for the MS analysis of small molecules.
Conclusion
This application note establishes a comprehensive analytical framework for the mass spectrometric characterization of this compound. By leveraging predictive fragmentation analysis based on fundamental chemical principles and employing robust, validated protocols for both GC-EI-MS and LC-ESI-MS/MS, researchers can achieve confident structural elucidation. The provided pathways, tables, and workflows serve as a reliable guide for scientists in pharmaceutical and chemical research, ensuring data integrity and accelerating the development of novel chemical entities.
References
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Chad's Prep. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. [Link]
-
Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. [Link]
-
National Center for Biotechnology Information. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. [Link]
-
ResearchGate. (n.d.). The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c).... [Link]
-
YouTube. (2022). Lec-28 || Mass fragmentation pattern of aldehydes. [Link]
-
University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. [Link]
-
MySkinRecipes. (n.d.). 2-Ethoxypyridine-3-carboxaldehyde. [Link]
-
National Center for Biotechnology Information. (2017). Identification of small molecules using accurate mass MS/MS search. [Link]
-
University of Arizona. (n.d.). Mass Spectrometry - Examples. [Link]
-
Chemistry Stack Exchange. (2016). EI-MS: M-28 peak in aldehydes. [Link]
-
Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. [Link]
-
PubMed. (2007). Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry.... [Link]
-
Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry.... [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry. [Link]
-
Trade Science Inc. (2007). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. [Link]
-
NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. [Link]
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- 4. Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
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- 8. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 9. tsijournals.com [tsijournals.com]
- 10. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]
- 11. rsc.org [rsc.org]
- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Ethoxypyridine-3-Carbaldehyde
Welcome to the technical support guide for 2-Ethoxypyridine-3-Carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key building block with the high degree of purity required for downstream applications. This guide provides in-depth, experience-driven answers to common purification problems, moving beyond simple protocols to explain the underlying chemical principles.
Compound Profile: Understanding the Challenges
This compound (MW: 151.17 g/mol ) is a valuable intermediate, often used in the synthesis of novel pharmaceuticals and agrochemicals.[1][2] Its structure, however, presents a unique combination of purification hurdles.
| Property | Value / Observation | Implication for Purification |
| Molecular Formula | C₈H₉NO₂ | Relatively small, non-polar character. |
| Boiling Point | ~250.8 °C at 760 mmHg[1] | High boiling point necessitates vacuum distillation to prevent thermal degradation. |
| Appearance | Colorless to brown liquid[3][4] | Coloration in older samples indicates impurity formation. |
| Key Functional Groups | Aldehyde, Pyridine, Ether | Each group contributes to reactivity and potential instability. |
| Storage Conditions | Room temperature, sealed, dry.[1] Inert gas recommended.[5] | Prone to degradation; requires careful handling and storage. |
The primary challenges stem from two core chemical features:
-
The Aldehyde Group: Aldehydes are notoriously susceptible to air oxidation, forming the corresponding carboxylic acid (2-Ethoxypyridine-3-carboxylic acid). This is often the principal impurity.
-
The Pyridine Nitrogen: As a basic heterocycle, the pyridine nitrogen atom strongly interacts with acidic surfaces, most notably the silanol groups (Si-OH) on standard silica gel, leading to significant peak tailing during column chromatography.[6]
Frequently Asked Questions (FAQs)
Q1: My sample of this compound has turned yellow/brown upon storage. What happened and can I still use it?
A1: The discoloration is a classic sign of degradation.[4] The most likely cause is the oxidation of the aldehyde to 2-ethoxypyridine-3-carboxylic acid and potentially the formation of other chromophoric oligomers or polymers. Before use, you must re-purify the material. An initial purity assessment by TLC and ¹H NMR is strongly recommended. In the NMR, the aldehyde proton signal (typically δ 9.5-10.5 ppm) will decrease, and you may see broadening of other peaks or the appearance of a carboxylic acid proton signal (>10 ppm).
Q2: I'm running a column on silica gel and my compound is streaking badly, resulting in poor separation and low yield. What's wrong?
A2: This is a textbook case of peak tailing due to the basic pyridine nitrogen interacting with acidic silanol groups on the silica surface.[6] This interaction leads to a secondary, stronger retention mechanism that broadens the elution band. You are likely losing product that remains irreversibly bound to the column. See the Troubleshooting Guide for Column Chromatography below for specific solutions.
Q3: Can I purify this compound by distillation?
A3: Yes, but not at atmospheric pressure. The reported boiling point of ~251°C is high enough to cause significant thermal degradation.[1] Vacuum distillation is the appropriate method. It is crucial to use an efficient vacuum pump and accurately measure the pressure to control the distillation temperature. For example, a patent for a related compound, 2-pyridinecarboxaldehyde, describes vacuum distillation to collect fractions at 63–65 °C / 1.73 kPa.[7]
Q4: Is crystallization a viable purification method?
A4: As this compound is a liquid at room temperature, direct recrystallization is not feasible.[3] However, a powerful alternative is to form a solid, reversible derivative. The most common method for aldehydes is the formation of a sodium bisulfite adduct, which often precipitates as a white solid.[8][9] This adduct can be isolated by filtration, washed with an organic solvent to remove non-aldehyde impurities, and then the pure aldehyde can be regenerated. See Protocol 2 for this advanced technique.
Troubleshooting Guide: Column Chromatography
Column chromatography is often the first choice for purification, but it is fraught with challenges for this compound. The following workflow provides a systematic approach to overcoming common issues.
Sources
- 1. 2-Ethoxypyridine-3-carboxaldehyde [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Ethoxypyridine-3-carboxaldehyde, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN101906068A - Preparation method of 2-pyridine carboxaldehyde - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Catalyst Loading for Suzuki Coupling with 2-Ethoxypyridine-3-Carbaldehyde
Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions involving 2-Ethoxypyridine-3-Carbaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. The inherent electronic properties and coordinating nature of the pyridine nitrogen in this compound can present unique challenges, often leading to catalyst inhibition and diminished reaction yields.[1] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you systematically optimize your catalyst loading and achieve high-yield, reproducible results.
Understanding the Core Challenge: The Role of the Pyridine Nitrogen
The nitrogen atom in the pyridine ring is a known inhibitor of palladium catalysts.[2] Its ability to coordinate with the palladium center can disrupt the catalytic cycle, leading to lower-than-expected yields or complete reaction failure. Furthermore, the electron-withdrawing nature of the aldehyde group can influence the reactivity of the aryl halide, making careful optimization of reaction parameters, especially catalyst loading, a critical factor for success.
Troubleshooting Guide: A Symptom-Based Approach
This section is structured to address common problems encountered during the Suzuki coupling of this compound. For each issue, potential causes are explored, and actionable, step-by-step experimental protocols are provided.
Issue 1: Low to No Product Formation
This is one of the most frequent challenges. Before assuming a complex issue, it's crucial to verify the basics of your experimental setup.
Potential Causes:
-
Inactive Catalyst: The palladium precatalyst may not be efficiently reduced to the active Pd(0) species.[3]
-
Catalyst Poisoning: Strong coordination of the pyridine nitrogen to the palladium center can inhibit catalytic activity.[2]
-
Suboptimal Base or Solvent: The choice of base and solvent is critical and highly interdependent with the catalyst system.[4]
-
Poor Reagent Quality: Degradation of the boronic acid/ester or the halide starting material can prevent the reaction from proceeding.
-
Presence of Oxygen: Oxygen can lead to the oxidation of the active Pd(0) catalyst and promote unwanted side reactions like homocoupling.[5]
Troubleshooting Protocol:
-
Verify Reagent and Solvent Quality:
-
Ensure all reagents are of high purity and solvents are anhydrous and properly degassed.
-
Use freshly opened bottles of solvents or distill them prior to use.
-
If using a boronic acid, consider its stability, as they can be prone to protodeboronation.[5][6] Using more stable boronate esters (e.g., pinacol esters) can sometimes be advantageous.[3]
-
-
Rigorous Inert Atmosphere:
-
Ensure your reaction vessel is thoroughly oven-dried to remove moisture.
-
Employ standard Schlenk techniques, purging the reaction flask with an inert gas (Nitrogen or Argon) for an adequate duration.[7]
-
Degas all solvents and aqueous base solutions prior to addition.
-
-
Systematic Screening of Reaction Parameters:
-
If initial attempts fail, a systematic screen of catalysts, ligands, bases, and solvents is recommended. High-throughput screening kits can be valuable for this purpose.[7]
-
Catalyst and Ligand Selection: For challenging substrates like 2-substituted pyridines, ligands with increased steric bulk and electron-donating properties are often beneficial. Consider screening a panel of ligands such as Buchwald-type phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[1][5]
-
Base Selection: The choice of base is crucial. Start with common bases like K₂CO₃ or K₃PO₄.[5] If solubility is an issue, consider using a stronger, non-aqueous base in an appropriate solvent.
-
Solvent Choice: Common solvents for Suzuki couplings include toluene, dioxane, and THF.[3] The solubility of all reaction components is a key consideration.[4]
-
Workflow for Troubleshooting Low Conversion
Caption: Decision workflow for troubleshooting low conversion in Suzuki coupling.
Issue 2: Catalyst Decomposition (Formation of Palladium Black)
The appearance of a black precipitate is often indicative of catalyst decomposition into palladium black, which is catalytically inactive.
Potential Causes:
-
High Reaction Temperature: Elevated temperatures can accelerate catalyst decomposition, especially with less stable catalyst systems.[8]
-
Inappropriate Ligand: The chosen ligand may not adequately stabilize the palladium center throughout the catalytic cycle.
-
High Catalyst Loading: While counterintuitive, excessively high catalyst loadings can sometimes lead to aggregation and precipitation.
Troubleshooting Protocol:
-
Temperature Optimization:
-
Screen a range of temperatures. While some challenging couplings require heat, starting at a moderate temperature (e.g., 60-80 °C) is advisable.[7]
-
-
Ligand Screening:
-
Catalyst Loading Titration:
-
Systematically decrease the catalyst loading. Often, a lower loading can be more effective and prevent aggregation. Start with a higher loading (e.g., 2-5 mol%) and gradually decrease it once conditions are established.
-
Issue 3: Presence of Significant Side Products (e.g., Homocoupling, Dehalogenation)
The formation of byproducts reduces the yield of the desired product and complicates purification.
Potential Causes:
-
Homocoupling of Boronic Acid: This can be promoted by the presence of oxygen or high temperatures.
-
Dehalogenation of the Pyridine Substrate: The pyridine halide is reduced to the corresponding des-halo pyridine. This is often mediated by a palladium-hydride species.[2]
Troubleshooting Protocol:
-
To Minimize Homocoupling:
-
Ensure a strictly inert atmosphere to exclude oxygen.[5]
-
Consider using a milder base or lowering the reaction temperature.
-
-
To Minimize Dehalogenation:
-
Base Selection: Avoid bases that can act as hydride sources. Weaker inorganic bases like K₂CO₃ or Cs₂CO₃ may be preferable to stronger bases in some cases.[2]
-
Solvent Choice: Use aprotic solvents like dioxane, THF, or toluene. Alcohols can sometimes be a source of hydrides.[2]
-
Ligand Effects: Bulky, electron-rich ligands can sometimes suppress dehalogenation by favoring the desired cross-coupling pathway.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for this type of reaction?
A1: For an initial screening, a catalyst loading in the range of 1-3 mol% is a reasonable starting point.[9] Once a viable set of conditions is identified, the loading can be systematically lowered to determine the minimum effective concentration, which could be as low as 0.05 mol% in highly optimized systems.[10][11]
Q2: How do I choose the best palladium precatalyst?
A2: The choice of precatalyst can significantly impact the reaction.
-
Pd(PPh₃)₄: A classic, but can be thermally unstable and require higher loadings.[8]
-
Pd(OAc)₂ or Pd₂(dba)₃ with a ligand: These are common starting points, but require in-situ reduction to the active Pd(0) species.
-
Buchwald Palladacycle Precatalysts (e.g., XPhos-Pd-G3): These are often highly active, air- and moisture-stable, and can be effective at low loadings for challenging substrates.[5]
Q3: Can I run this reaction open to the air?
A3: While some modern, highly stable precatalysts show some tolerance to air, it is strongly recommended to perform Suzuki couplings under an inert atmosphere (Nitrogen or Argon).[12] Oxygen can lead to catalyst deactivation and the formation of unwanted side products.[5]
Q4: My reaction is biphasic. Is vigorous stirring important?
A4: Yes, for biphasic reactions (e.g., organic solvent and aqueous base), efficient mixing is critical to maximize the interfacial area where the reaction occurs. Inadequate stirring can be a reason for low conversion.[5]
Q5: What is the optimal ratio of boronic acid/ester to the halide?
A5: It is common practice to use a slight excess of the boronic acid or ester, typically in the range of 1.1 to 1.5 equivalents relative to the halide.[12] This helps to drive the reaction to completion.
Data Summary and Recommended Starting Conditions
The following table provides a summary of common parameters for Suzuki couplings and a recommended starting point for the optimization of the reaction with this compound.
| Parameter | General Range | Recommended Starting Point | Key Considerations |
| Catalyst Loading | 0.0025 - 5 mol%[13] | 2 mol% | Lower once conditions are optimized. |
| Pd Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Palladacycles | XPhos-Pd-G3 | Air-stable precatalysts are often more reliable. |
| Ligand | Buchwald-type, NHCs | XPhos | Bulky, electron-rich ligands are often best for heteroaromatics.[1][5] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | K₃PO₄ (2-3 equivalents) | Base strength and solubility are critical.[5] |
| Solvent | Toluene, Dioxane, THF, 2-MeTHF | Dioxane/Water (e.g., 4:1)[14] | Ensure all components are soluble. |
| Temperature | Room Temp - 120 °C[7] | 80 °C | Optimize to balance reaction rate and catalyst stability. |
Experimental Protocol: Catalyst Loading Optimization
This protocol outlines a systematic approach to optimize the catalyst loading for the Suzuki coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (as the limiting reagent)
-
Arylboronic acid (1.2 equivalents)
-
Palladium precatalyst (e.g., XPhos-Pd-G3)
-
Base (e.g., K₃PO₄, 3 equivalents)
-
Anhydrous, degassed solvent (e.g., Dioxane)
-
Degassed water
-
Oven-dried glassware and stir bars
Procedure:
-
Reaction Setup:
-
To an oven-dried reaction vial equipped with a stir bar, add this compound, the arylboronic acid, and the base.
-
In a separate vial, prepare a stock solution of the palladium precatalyst in the reaction solvent to ensure accurate dispensing of small quantities.
-
Seal the reaction vial with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
-
Catalyst Addition and Reaction:
-
Using a syringe, add the appropriate volume of the catalyst stock solution to the reaction vial. The initial screen should test a range of loadings (e.g., 2.0, 1.0, 0.5, 0.1, and 0.05 mol%).
-
Add the degassed solvent and water to the reaction vial.
-
Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 80 °C) and stir vigorously.
-
-
Monitoring and Analysis:
-
Monitor the reaction progress by TLC, GC, or LC-MS at regular intervals (e.g., 1, 4, and 24 hours).
-
Once the reaction is complete (or has stalled), quench the reaction, perform a standard aqueous workup, and purify the product.
-
Analyze the yield and purity for each catalyst loading to determine the optimal concentration.
-
Catalytic Cycle of the Suzuki-Miyaura Coupling
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Pyrimidine Synthesis with 2-Ethoxypyridine-3-Carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to the synthesis of pyrimidine derivatives utilizing 2-Ethoxypyridine-3-Carbaldehyde. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to empower researchers in overcoming common challenges and optimizing their reaction conditions. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to ensure your success in the laboratory.
Introduction: The Strategic Advantage of this compound in Pyrimidine Synthesis
The synthesis of pyrimidines, a core scaffold in numerous pharmaceuticals and biologically active compounds, is a cornerstone of medicinal chemistry. While classic methods like the Biginelli and Pinner syntheses are well-established, the use of functionalized pyridine aldehydes, such as this compound, offers a strategic route to novel pyridyl-substituted pyrimidines. These compounds are of significant interest in drug discovery due to their potential for unique biological activities and improved pharmacokinetic profiles.
This guide will focus on the cyclocondensation reaction of this compound with common N-C-N building blocks like guanidine, urea, and amidines to construct the pyrimidine ring. We will delve into the critical parameters that govern the success of this transformation, providing you with the knowledge to not only execute the synthesis but also to troubleshoot and optimize it effectively.
Troubleshooting Guide: A-to-Z Problem Solving
This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of pyrimidines from this compound.
Issue 1: Low to No Product Yield
Q: I am not observing any significant formation of my desired pyrimidine product. What are the likely causes and how can I address them?
A: Low or no product yield is a frequent challenge that can often be traced back to several key factors. A systematic approach to troubleshooting is essential.[1][2]
-
Causality & Explanation: The cyclocondensation reaction to form the pyrimidine ring is highly dependent on the reactivity of the starting materials and the reaction conditions. The pyridine nitrogen in this compound can influence the reactivity of the aldehyde. Furthermore, the choice of base and solvent plays a critical role in promoting the necessary condensation and cyclization steps.
-
Troubleshooting Steps:
-
Re-evaluate Your Base: The choice and stoichiometry of the base are critical. For reactions involving guanidine hydrochloride or amidine hydrochlorides, a strong, non-nucleophilic base is often required to liberate the free base in situ.
-
Recommendation: If using a weaker base like potassium carbonate with limited success, consider switching to a stronger base such as sodium ethoxide or sodium methoxide in an anhydrous alcohol solvent. For amidine-based condensations, strong bases like NaOH, KOH, and CsOH have been shown to be effective.[3]
-
-
Solvent Selection: The polarity and protic nature of the solvent can significantly impact reaction rates.
-
Recommendation: Polar protic solvents like ethanol or methanol are often good starting points as they can facilitate proton transfer steps in the mechanism. However, if solubility is an issue, consider polar aprotic solvents like DMF or DMSO. In some cases, solvent-free conditions with microwave irradiation can dramatically improve yields and reduce reaction times.[1]
-
-
Temperature and Reaction Time: These reactions can be sensitive to temperature.
-
Recommendation: Monitor the reaction progress closely using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] If no product is observed at room temperature, gradually increase the temperature. Refluxing in ethanol is a common condition for these types of condensations. Prolonged reaction times at high temperatures can lead to degradation, so finding the optimal balance is key.
-
-
Purity of Starting Materials: Impurities in this compound, guanidine, urea, or the amidine can inhibit the reaction.
-
Recommendation: Ensure your this compound is pure and free of any acidic impurities. Guanidine and amidine salts can be hygroscopic; it is advisable to dry them under vacuum before use.[1]
-
-
Issue 2: Formation of Multiple Side Products
Q: My reaction mixture is complex, showing multiple spots on TLC, making purification difficult. What are the common side reactions and how can I minimize them?
A: The formation of side products is a common hurdle, often arising from competing reaction pathways.
-
Causality & Explanation: The electrophilic aldehyde and the nucleophilic N-C-N reagent can engage in several non-productive reactions if the conditions are not optimized for the desired cyclocondensation.
-
Potential Side Reactions and Mitigation Strategies:
-
Knoevenagel Condensation: This can occur between the aldehyde and an active methylene compound if one is used as a precursor. While not directly applicable to a simple aldehyde-amidine condensation, if a 1,3-dicarbonyl compound is involved, this side reaction is prominent.[4]
-
Aldehyde Self-Condensation (Aldol Reaction): Under strongly basic or acidic conditions, aldehydes can self-condense.
-
Mitigation: Control the stoichiometry of the base and consider adding the aldehyde slowly to the reaction mixture containing the other reagents.
-
-
Hydrolysis of Intermediates: The presence of water can lead to the hydrolysis of key intermediates, preventing cyclization.
-
Mitigation: Ensure the use of anhydrous solvents and reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.[1]
-
-
Formation of Linear Adducts: Incomplete cyclization can result in the formation of stable linear intermediates from the initial condensation.
-
Mitigation: Increasing the reaction temperature or switching to a more effective catalyst (e.g., a Lewis acid in some cases) can help drive the reaction towards the cyclized product.[1]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the reaction of this compound with guanidine?
A1: The reaction proceeds through a cyclocondensation mechanism. The initial step is the nucleophilic attack of one of the amino groups of guanidine on the carbonyl carbon of the aldehyde to form a hemiaminal intermediate. This is followed by dehydration to form an N-amidinylimine. Subsequent intramolecular cyclization via attack of the second amino group onto the imine carbon, followed by aromatization (often through oxidation or elimination), leads to the formation of the pyrimidine ring.
Q2: Which analytical techniques are best for monitoring the reaction progress?
A2: A combination of techniques is recommended for comprehensive monitoring:
-
Thin-Layer Chromatography (TLC): A quick and effective method for qualitatively tracking the consumption of starting materials and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of reactants and the formation of products and byproducts.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), it is invaluable for identifying the molecular weights of intermediates and side products, aiding in troubleshooting.
Q3: What are the best practices for purifying the final pyridyl-substituted pyrimidine product?
A3: The choice of purification method will depend on the physical properties of your product (solid vs. liquid, polarity).
-
Recrystallization: If the product is a solid with suitable solubility properties, recrystallization is an excellent and cost-effective method for obtaining high purity.
-
Column Chromatography: This is a versatile technique for separating the desired product from unreacted starting materials and side products, especially for complex mixtures. The choice of stationary phase (e.g., silica gel) and mobile phase will depend on the polarity of the compounds.
-
Preparative HPLC (Prep-HPLC): For achieving very high purity, especially for pharmaceutical applications, preparative HPLC is the method of choice.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a 2-(2-Ethoxypyridin-3-yl)pyrimidine-4-amine Derivative using Guanidine Hydrochloride
This protocol provides a general framework. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.
Materials:
-
This compound
-
Guanidine Hydrochloride
-
Sodium Ethoxide (or other suitable strong base)
-
Anhydrous Ethanol
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add guanidine hydrochloride (1.2 equivalents) and anhydrous ethanol.
-
Stir the suspension and add sodium ethoxide (1.3 equivalents) portion-wise at room temperature. Stir for 30 minutes to ensure the formation of free guanidine.
-
To this mixture, add a solution of this compound (1.0 equivalent) in anhydrous ethanol dropwise.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a dilute acid (e.g., 1M HCl) to a pH of ~7.
-
Remove the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.
Data Presentation
Table 1: Troubleshooting Summary for Low Yield in Pyrimidine Synthesis
| Potential Cause | Recommended Action | Rationale |
| Ineffective Base | Switch to a stronger base (e.g., NaOEt, NaOMe). | Ensures complete deprotonation of the N-C-N reagent. |
| Suboptimal Solvent | Screen polar protic (EtOH, MeOH) and aprotic (DMF, DMSO) solvents. | Solvent polarity affects reactant solubility and reaction kinetics.[1] |
| Insufficient Temperature | Gradually increase the reaction temperature while monitoring with TLC. | Provides the necessary activation energy for cyclization.[1] |
| Impure Reagents | Purify starting materials; dry hygroscopic salts under vacuum. | Impurities can inhibit the reaction or lead to side products.[1] |
Visualization of Key Processes
Logical Workflow for Troubleshooting Low Yield
Caption: A decision tree for systematically troubleshooting low product yield.
Generalized Reaction Mechanism
Caption: A simplified overview of the pyrimidine synthesis mechanism.
References
- BenchChem Technical Support Team. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem.
- BenchChem Technical Support Team. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem.
- BenchChem Technical Support Team. (2025). Side reactions in pyrimidine synthesis and how to avoid them. BenchChem.
-
Guo, W., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(1), 180. [Link]
Sources
Technical Support Center: Column Chromatography Techniques for Purifying Pyridine Aldehydes
Welcome to the Technical Support Center for the purification of pyridine aldehydes via column chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important class of compounds. Our focus is on providing not just protocols, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot and optimize your separations effectively.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the column chromatography of pyridine aldehydes.
Q1: What is the primary challenge in purifying pyridine aldehydes on silica gel?
The primary challenge arises from the basicity of the pyridine nitrogen. Silica gel, the most common stationary phase in normal-phase chromatography, has a weakly acidic surface due to the presence of silanol groups (Si-OH).[1][2] These acidic sites can strongly interact with the basic pyridine nitrogen, leading to several issues, including peak tailing, irreversible adsorption, and even degradation of the target compound.[1][3]
Q2: What are the most suitable stationary phases for purifying pyridine aldehydes?
The choice of stationary phase is critical for a successful purification. Here are the common options:
-
Deactivated Silica Gel: This is often the first choice for normal-phase chromatography. Deactivation involves treating the silica gel to cap the most acidic silanol groups, thereby reducing their interaction with the basic pyridine moiety.[4] A common laboratory practice is to add a small amount of a volatile base, like triethylamine (TEA), to the eluent (typically 0.1-1%).[4][5]
-
Alumina (Neutral or Basic): Alumina is a good alternative to silica gel, especially for basic compounds. Neutral or basic alumina can provide good separation without the strong acidic interactions.
-
Reversed-Phase Silica (C18, C8, etc.): For more polar pyridine aldehydes or when normal-phase chromatography fails, reversed-phase chromatography is a powerful alternative.[6][7] Here, a non-polar stationary phase is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures).[7][8]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is suitable for very polar pyridine aldehydes that are not well-retained in reversed-phase chromatography.[6] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous solvent.[6]
Q3: How do I select an appropriate mobile phase?
Mobile phase selection is key to achieving good separation.[9]
-
Normal-Phase: A mixture of a non-polar solvent (e.g., hexanes, heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane) is typically used.[10] The polarity is gradually increased to elute the compounds. For pyridine aldehydes, adding a small percentage of triethylamine to the mobile phase is highly recommended to suppress peak tailing.[4][5][11]
-
Reversed-Phase: Gradients of water and an organic solvent like acetonitrile or methanol are common.[8][12] Buffers are often added to control the pH of the mobile phase, which can significantly affect the retention and peak shape of ionizable compounds like pyridines.[8][9][13]
-
HILIC: Typically, a high percentage of acetonitrile (>80%) with a small amount of aqueous buffer is used.[6]
Q4: Can the aldehyde group react on the column?
Yes, the aldehyde functional group can be sensitive. Under certain conditions on silica gel, aldehydes can undergo reactions such as acetal formation if an alcohol is used as a co-solvent, or even reduction.[5][14] The acidic nature of silica can also catalyze the degradation of sensitive aldehydes.[15] Using deactivated silica or alternative stationary phases can minimize these risks.[5]
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the purification of pyridine aldehydes.
Issue 1: Pronounced Peak Tailing
Causality: Peak tailing for pyridine derivatives is most often caused by the strong interaction between the basic nitrogen of the pyridine ring and the acidic silanol groups on the silica surface.[1][2][3] This leads to a secondary, stronger retention mechanism that broadens the peak as the compound slowly elutes from these active sites.[2]
Solutions:
-
Mobile Phase Modification:
-
Add a Competing Base: Incorporate 0.1-1% triethylamine (TEA) or a few drops of ammonia solution into your mobile phase.[4][5] These stronger bases will preferentially bind to the acidic silanol sites, effectively masking them from your pyridine aldehyde.
-
pH Adjustment (Reversed-Phase): In reversed-phase HPLC, adjusting the mobile phase pH to be at least 2 pH units away from the pKa of the pyridine aldehyde can improve peak shape.[16] For pyridines, which typically have a pKa around 5-6, using a mobile phase with a pH below 3 or above 8 (with a pH-stable column) can lead to better symmetry.[1][17]
-
-
Stationary Phase Selection:
-
Switch to Deactivated Silica: Use commercially available end-capped silica or deactivate it yourself by pre-treating the column with a solution of your mobile phase containing a higher concentration of triethylamine.
-
Consider Alumina: Neutral or basic alumina can be an excellent alternative to silica for basic compounds.
-
Utilize Modern Reversed-Phase Columns: Many modern C18 columns are highly end-capped and show minimal silanol activity, providing excellent peak shapes for basic compounds.[2]
-
Issue 2: Poor Separation of Isomers
Causality: Pyridine aldehyde isomers (e.g., 2-, 3-, and 4-pyridine carboxaldehyde) can have very similar polarities, making their separation challenging. The subtle differences in their dipole moments and steric hindrance around the nitrogen and aldehyde groups must be exploited.
Solutions:
-
Optimize the Mobile Phase:
-
Fine-tune Solvent Strength: Use a shallow gradient or isocratic elution with a finely tuned solvent ratio. Small changes in the percentage of the polar solvent can have a significant impact on selectivity.
-
Change Solvent Selectivity: If a hexane/ethyl acetate system is not working, try a different solvent system with different selectivities, such as dichloromethane/methanol or toluene/acetone.
-
-
Change the Stationary Phase:
-
Alternative Normal Phases: Consider stationary phases with different selectivities, such as those with cyano or diol functional groups.[18]
-
Reversed-Phase or HILIC: These modes of chromatography offer completely different separation mechanisms and can often resolve isomers that are inseparable by normal-phase chromatography.[13][17]
-
Issue 3: Low Recovery and Sample Degradation
Causality: Low recovery can be due to irreversible adsorption onto the stationary phase or degradation of the compound during chromatography.[19] The acidic surface of silica gel can catalyze the decomposition of sensitive pyridine aldehydes.[1][15]
Solutions:
-
Assess Stability: Before performing column chromatography, spot your compound on a TLC plate and let it sit for a while before eluting. If you see a new spot at the baseline or streaking, your compound is likely degrading on the silica.[19]
-
Minimize Contact Time: Use flash chromatography with a slightly more polar solvent system to speed up the elution and reduce the time your compound spends on the column.
-
Use an Inert Stationary Phase:
-
Gentle Sample Handling: When concentrating the fractions, use a rotary evaporator at a low temperature to avoid thermal degradation.
Experimental Protocols
General Protocol for Flash Column Chromatography of a Pyridine Aldehyde on Deactivated Silica Gel
This protocol provides a general workflow for purifying a moderately polar pyridine aldehyde.
1. Preparation of Deactivated Silica Gel:
- In a fume hood, slurry the required amount of silica gel in the initial, least polar mobile phase you plan to use.
- Add triethylamine to the slurry to a final concentration of 1% (v/v).
- Stir the slurry gently for 5-10 minutes.
2. Packing the Column:
- Secure a glass column vertically.
- Pour the silica gel slurry into the column.
- Gently tap the column to ensure even packing and remove any air bubbles.
- Drain the solvent until the solvent level is just above the silica bed.
3. Sample Loading:
- Wet Loading: Dissolve your crude pyridine aldehyde in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary for solubility).[24] Carefully apply the solution to the top of the silica bed using a pipette.[24]
- Dry Loading: If your compound is not very soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[24] Carefully add this powder to the top of the column.[24]
4. Elution:
- Carefully add the mobile phase to the column.
- Begin eluting with your starting solvent mixture (e.g., 95:5 hexane:ethyl acetate + 1% TEA).
- Gradually increase the polarity of the mobile phase as needed (e.g., by increasing the percentage of ethyl acetate).
- Collect fractions and monitor the separation by TLC.
5. Analysis and Recovery:
- Analyze the collected fractions by TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Recommended Starting Solvent Systems for Pyridine Aldehydes
| Stationary Phase | Mobile Phase System | Modifier | Target Compound Polarity |
| Silica Gel | Hexane/Ethyl Acetate | 0.1-1% Triethylamine | Low to Medium |
| Silica Gel | Dichloromethane/Methanol | 0.1-1% Triethylamine | Medium to High |
| Alumina (Neutral) | Toluene/Acetone | None | Low to Medium |
| C18 Reversed-Phase | Water/Acetonitrile | 0.1% Formic or Acetic Acid | Medium to High |
| HILIC | Acetonitrile/Water | Ammonium Formate Buffer | High |
Visualizations
Troubleshooting Workflow for Pyridine Aldehyde Purification
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Validation & Comparative
A Comparative Guide to the Reactivity of 2-Ethoxypyridine-3-Carbaldehyde and Benzaldehyde for Advanced Synthesis
Introduction
In the intricate landscape of organic synthesis, particularly within pharmaceutical and agrochemical development, the selection of an aldehyde building block is a critical decision that dictates reaction efficiency, yield, and the ultimate molecular architecture. While benzaldehyde has long served as a cornerstone aromatic aldehyde, a workhorse in countless named reactions, its heterocyclic counterparts offer a richer palette of electronic and steric properties. This guide provides an in-depth, objective comparison of the reactivity of 2-Ethoxypyridine-3-Carbaldehyde, a versatile heterocyclic intermediate, against the classical reactivity of benzaldehyde.[1][2]
This analysis moves beyond a simple catalog of reactions to explore the fundamental principles governing the reactivity of these two compounds. By understanding the subtle interplay of inductive and resonance effects, steric hindrance, and the unique characteristics of the pyridine nucleus, researchers can make more informed decisions, optimizing reaction conditions and unlocking novel synthetic pathways.[3][4] The insights and experimental data presented herein are designed to empower chemists to strategically leverage the distinct chemical personalities of these two aldehydes.
I. Structural and Electronic Properties: The Foundation of Reactivity
The reactivity of an aldehyde is fundamentally governed by the electrophilicity of its carbonyl carbon. The substituents attached to this carbonyl group can either enhance or diminish its reactivity towards nucleophiles through a combination of electronic and steric effects.
Benzaldehyde: The reactivity of benzaldehyde is modulated by the phenyl group. The benzene ring acts as an electron-withdrawing group via resonance, delocalizing the pi-electrons of the carbonyl group and stabilizing the molecule.[5][6] This resonance stabilization slightly reduces the partial positive charge on the carbonyl carbon compared to aliphatic aldehydes, but it remains a highly reactive species for a multitude of transformations.[6]
This compound: The pyridine-based aldehyde presents a more complex electronic environment.
-
Pyridine Nitrogen: The nitrogen atom in the pyridine ring is more electronegative than carbon and exerts a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic substitution but, crucially, increases the electrophilicity of the carbonyl carbon at position 3.[7]
-
Ethoxy Group: The oxygen of the ethoxy group at position 2 has lone pairs that can be donated into the ring through resonance (+R effect), partially counteracting the withdrawing effect of the nitrogen. However, oxygen is also highly electronegative, exerting an additional inductive pull (-I effect). The net effect of such substituents on a pyridine ring can be nuanced.[8][9]
-
Steric Hindrance: The ethoxy group at the ortho position (position 2) relative to the carbaldehyde at position 3 introduces potential steric hindrance. This can influence the approach of bulky nucleophiles to the carbonyl carbon.[3][10]
The confluence of these factors suggests that the carbonyl carbon in this compound is significantly more electrophilic than in benzaldehyde, predicting a higher reactivity towards nucleophilic attack, provided the nucleophile is not excessively bulky.
Caption: Electronic and Steric Effects in Both Aldehydes.
II. Comparative Reactivity in Key Organic Transformations
The theoretical differences in electronic structure manifest as tangible differences in reactivity. Below, we compare the performance of both aldehydes in several classes of essential synthetic reactions.
A. Nucleophilic Addition Reactions
Nucleophilic addition is the archetypal reaction of aldehydes.[11][12] The increased electrophilicity of the carbonyl carbon in this compound, driven by the electron-withdrawing pyridine ring, suggests it should undergo nucleophilic addition more readily than benzaldehyde.[7][13]
Studies on related pyridinecarboxaldehydes have shown they readily form gem-diols and hemiacetals in protic solvents like water and methanol, indicating a high susceptibility to nucleophilic attack by weak nucleophiles.[14] Benzaldehyde is generally less prone to stable hydrate formation under neutral conditions. This enhanced reactivity is a direct consequence of the electron-deficient nature of the pyridine ring.
Caption: Mechanism of Nucleophilic Addition to Aldehydes.
B. Condensation Reactions: The Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound. The reaction rate is highly dependent on the electrophilicity of the aldehyde.[15] Benzaldehyde is a standard substrate, but aldehydes with electron-withdrawing groups typically react faster and give higher yields.[15]
Given the electronic properties of this compound, it is predicted to be a superior substrate for this reaction. The electron-withdrawing nature of the pyridine ring enhances the carbonyl's reactivity, facilitating the initial nucleophilic attack by the enolate of the active methylene compound.
Table 1: Predicted Performance in Knoevenagel Condensation with Malononitrile
| Aldehyde | Key Electronic Feature | Predicted Reactivity | Expected Yield |
|---|---|---|---|
| Benzaldehyde | Phenyl group (resonance stabilized) | Moderate | Good |
| this compound | Pyridine N (-I effect) > Ethoxy (+R effect) | High | Excellent |
C. Wittig Reaction
The Wittig reaction is a powerful method for alkene synthesis from aldehydes.[16][17][18] The reaction proceeds via nucleophilic attack of a phosphorus ylide on the carbonyl carbon.[17][19] While generally robust, the reaction is sensitive to the electronic and steric nature of the aldehyde. Highly electrophilic aldehydes tend to react faster.
Therefore, this compound is expected to react more rapidly in a Wittig reaction than benzaldehyde. However, the steric bulk of the ortho-ethoxy group could potentially influence the stereochemical outcome, particularly when using bulky ylides. The stereoselectivity of the Wittig reaction depends on the stability of the ylide; stabilized ylides typically favor the (E)-alkene, while non-stabilized ylides favor the (Z)-alkene.[16][18] The electronic nature of the aldehyde can fine-tune this selectivity.
III. Experimental Protocols for Comparative Analysis
To provide a tangible basis for comparison, the following protocols are designed to be conducted in parallel, allowing for a direct assessment of reactivity under identical conditions.
Protocol 1: Comparative Knoevenagel Condensation
This experiment directly compares the rate and yield of the two aldehydes in a classic carbon-carbon bond-forming reaction.
Materials:
-
Benzaldehyde (1.0 mmol)
-
This compound (1.0 mmol)
-
Malononitrile (1.1 mmol)
-
Piperidine (catalytic amount, ~0.1 mmol)
-
Ethanol (5 mL for each reaction)
-
TLC plates, reaction vials, stirring apparatus
Procedure:
-
Set up two separate reaction vials, each with a magnetic stir bar.
-
To Vial A, add benzaldehyde (1.0 mmol) and 5 mL of ethanol.
-
To Vial B, add this compound (1.0 mmol) and 5 mL of ethanol.
-
To each vial, add malononitrile (1.1 mmol) and stir until dissolved.
-
Add a catalytic amount of piperidine (~0.1 mmol) to each vial simultaneously to initiate the reactions.
-
Stir the reactions at room temperature.
-
Monitor the progress of both reactions every 15 minutes using thin-layer chromatography (TLC), eluting with a 3:1 hexanes:ethyl acetate mixture.
-
Upon completion (disappearance of the starting aldehyde), quench the reactions by adding 10 mL of dilute HCl.
-
Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Determine the crude yield and purity for each reaction. The product from this compound is expected to form more rapidly.
Caption: Workflow for Comparative Knoevenagel Condensation.
IV. Summary of Reactivity Comparison
| Reaction Type | Benzaldehyde Reactivity | This compound Reactivity | Rationale for Difference |
| Nucleophilic Addition | Moderate | High | The electron-withdrawing pyridine ring increases the electrophilicity of the carbonyl carbon.[7][14] |
| Knoevenagel Condensation | Good | Excellent | Enhanced electrophilicity leads to faster initial attack by the nucleophile.[15] |
| Wittig Reaction | Good | Excellent (Rate) | Increased electrophilicity accelerates the formation of the initial betaine/oxaphosphetane intermediate.[17][19] |
| Oxidation to Carboxylic Acid | Readily Oxidized | Readily Oxidized | Both are aldehydes and susceptible to oxidation; minor differences expected.[20] |
| Reduction to Alcohol | Readily Reduced | Readily Reduced | Both are readily reduced by standard agents like NaBH₄.[21] |
V. Conclusion and Field-Proven Insights
This guide demonstrates that while benzaldehyde is a reliable and versatile reagent, this compound offers distinct advantages in reactions contingent on the electrophilicity of the carbonyl carbon.
Key Takeaways for the Synthetic Chemist:
-
For Speed and Efficiency: In nucleophilic additions and condensation reactions like the Knoevenagel, this compound is predicted to outperform benzaldehyde, leading to faster reaction times and potentially higher yields under milder conditions.
-
Strategic Scaffold Selection: The pyridine core is a privileged scaffold in medicinal chemistry.[1][22] Using this compound allows for the direct incorporation of this valuable heterocycle early in a synthetic sequence.
-
Consideration of Sterics: While electronically activated, the ortho-ethoxy group may present steric challenges with very bulky nucleophiles or reagents. In such cases, benzaldehyde or a less hindered pyridine aldehyde might be a more suitable choice.[10]
Ultimately, the choice between these two aldehydes should be a strategic one. For standard transformations where the benzene moiety is desired, benzaldehyde remains the go-to option. However, for constructing complex heterocyclic molecules, or when seeking to accelerate reactions driven by nucleophilic attack, this compound emerges as a powerful and highly reactive alternative.
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A Comparative Guide to Purity Validation of 2-Ethoxypyridine-3-Carbaldehyde by Quantitative NMR (qNMR)
In the landscape of pharmaceutical development and chemical synthesis, the absolute purity of an active pharmaceutical ingredient (API) or a key intermediate like 2-Ethoxypyridine-3-Carbaldehyde is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. Inaccurate purity assignments can lead to significant errors in downstream applications, including dosage calculations and kinetic studies. While chromatographic techniques like HPLC have long been the workhorses of purity analysis, they are fundamentally relative methods that depend on the response factor of an analyte compared to a reference standard. This guide provides an in-depth validation of Quantitative Nuclear Magnetic Resonance (qNMR) as a primary ratio method for the unambiguous purity determination of this compound, comparing its performance and methodological rigor against traditional approaches.
The Principle of qNMR: A Foundation of Metrological Certainty
Unlike chromatography, which relies on comparing the detector response of an analyte to that of a chemically identical reference standard, qNMR operates on a more fundamental principle: the intensity of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[1][2][3] This intrinsic quantitative nature allows for the purity of a substance to be determined by co-dissolving it with a certified internal standard (IS) of known purity and comparing the integrals of their respective, non-overlapping signals.[4][5] This approach obviates the need for a specific reference standard of the analyte itself, making qNMR an exceptionally versatile and powerful tool for characterizing novel compounds or when a certified analyte standard is unavailable.[2][6] The United States Pharmacopeia (USP) General Chapter <761> recognizes qNMR as a robust method for purity determination, underscoring its acceptance in regulatory environments.[4][7]
Experimental Design: Causality Behind Methodological Choices
The successful application of qNMR hinges on a meticulously planned experimental design. Every choice, from the internal standard to the instrument parameters, is made to ensure the final calculation is a true and accurate reflection of the analyte's purity.
The selection of an appropriate internal standard is the most critical step in developing a robust qNMR assay.[8][9] The ideal standard must be chemically stable, non-reactive with the analyte, highly pure, and possess resonance peaks that are well-resolved from any analyte signals.[4][10]
For our analyte, this compound, the aldehyde proton (~9.5-10.5 ppm) and the ethoxy group's quartet (~4.5 ppm) and triplet (~1.4 ppm) provide distinct signals suitable for quantification. After reviewing common qNMR standards, Maleic Acid was selected as the internal standard. Its two olefinic protons appear as a sharp singlet in a relatively clean region of the spectrum (~6.3 ppm in DMSO-d₆), ensuring no overlap with the analyte's key signals.
| Compound | Structure | Formula | MW ( g/mol ) | Key ¹H Signals (DMSO-d₆) |
| Analyte: this compound | C₈H₉NO₂ | 151.17[11][12] | ~10.2 ppm (s, 1H, -CHO), Aromatic protons, ~4.5 ppm (q, 2H, -OCH₂-), ~1.4 ppm (t, 3H, -CH₃) | |
| Internal Standard: Maleic Acid | C₄H₄O₄ | 116.07 | ~6.3 ppm (s, 2H, -CH=CH-) |
To ensure the direct proportionality between signal integral and molar concentration holds true, the NMR data must be acquired under specific "quantitative conditions." Failure to do so is the most common source of error.
-
Relaxation Delay (D1): Nuclei must fully relax back to their thermal equilibrium state between successive pulses. A delay (D1) of at least 5 to 7 times the longest spin-lattice relaxation time (T₁) of any signal of interest (both analyte and standard) is mandatory.[9][10] A shorter delay will lead to partial signal saturation and an underestimation of the integral for the slower-relaxing nucleus.
-
Pulse Angle: A 90° pulse is often recommended to maximize the signal-to-noise ratio per scan, though this necessitates a longer relaxation delay.[10][13]
-
Digital Resolution: A sufficient number of data points (e.g., 64K) and an appropriate acquisition time are required to define the peaks accurately, preventing truncation of the Free Induction Decay (FID).[10]
-
Signal-to-Noise Ratio (S/N): For high precision (<1% error), a high S/N ratio (ideally >250:1) is essential for accurate integration.[14] This can be achieved by increasing the number of scans.
Workflow for qNMR Purity Determination
The entire process, from material weighing to the final purity report, follows a logical and traceable path designed to minimize uncertainty at each step.
Caption: Workflow for qNMR purity validation.
Experimental Protocol: Step-by-Step Methodology
This protocol is designed in accordance with guidelines from the USP and the International Council for Harmonisation (ICH).[2][15][16]
1. Materials & Equipment:
-
This compound (Analyte)
-
Maleic Acid (Internal Standard, Certified >99.5% Purity)
-
Dimethyl Sulfoxide-d₆ (DMSO-d₆), ≥99.8% D
-
High-quality 5 mm NMR tubes
-
Analytical microbalance (readability ± 0.01 mg)
-
NMR Spectrometer (e.g., 400 MHz or higher)
2. Sample Preparation (Performed in triplicate for precision assessment):
-
Accurately weigh approximately 15-20 mg of this compound into a clean, dry vial. Record the mass precisely (m_analyte).
-
Accurately weigh approximately 8-10 mg of Maleic Acid into the same vial. Record the mass precisely (m_IS). The goal is a near 1:1 molar ratio to optimize integration accuracy.[10]
-
Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Vortex thoroughly until both the analyte and the internal standard are completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Insert the sample into the spectrometer. Lock onto the deuterium signal of DMSO-d₆ and perform automated or manual shimming to optimize magnetic field homogeneity.
-
Set the sample temperature to a constant value (e.g., 298 K).
-
Configure the acquisition parameters as follows:
| Parameter | Value | Rationale |
| Pulse Program | zg (or equivalent single pulse) | Standard 1D proton experiment. |
| Pulse Angle | 90° | Maximizes signal intensity per scan. |
| Relaxation Delay (D1) | 30 seconds | A conservative value ensuring full relaxation (assumes T₁ < 5s). |
| Acquisition Time (AQ) | ~4 seconds | Ensures complete decay of the FID for high digital resolution. |
| Number of Scans (NS) | 16 - 64 | To achieve S/N > 250:1 for the signals of interest. |
| Dummy Scans (DS) | 4 | To allow the sample to reach steady-state before acquisition begins. |
4. Data Processing and Purity Calculation:
-
Apply an exponential line broadening factor (e.g., 0.3 Hz) to improve S/N.
-
Perform Fourier Transformation.
-
Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Apply an automated baseline correction algorithm (e.g., polynomial fit).
-
Integrate the well-resolved aldehyde proton singlet of the analyte (~10.2 ppm) and the singlet of the Maleic Acid internal standard (~6.3 ppm).
-
Calculate the purity using the following equation:[13]
Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)
Where:
-
I_analyte, I_IS : Integrals of the analyte and internal standard signals.
-
N_analyte, N_IS : Number of protons for the integrated signals (Analyte: 1H, IS: 2H).
-
MW_analyte, MW_IS : Molecular weights of the analyte and IS.
-
m_analyte, m_IS : Masses of the analyte and IS.
-
Purity_IS : Certified purity of the internal standard.
-
Results and Data Summary
The following table presents representative data from a triplicate analysis.
| Prep # | m_analyte (mg) | m_IS (mg) | I_analyte (CHO) | I_IS (CH=CH) | Calculated Purity (%) |
| 1 | 20.15 | 9.88 | 5.42 | 6.99 | 99.1 |
| 2 | 20.31 | 10.01 | 5.41 | 7.02 | 98.9 |
| 3 | 19.98 | 9.85 | 5.40 | 7.01 | 99.2 |
| Average | 99.1 | ||||
| %RSD | 0.15% |
The high precision (RSD < 0.2%) across three independent preparations demonstrates the robustness and reliability of the method.
Comparative Analysis: qNMR vs. HPLC-UV
To provide a complete picture, the qNMR results are compared with a typical reversed-phase HPLC-UV method. The comparison highlights the fundamental differences in what each technique measures.
Caption: Logical comparison of qNMR and HPLC purity principles.
| Feature | Quantitative NMR (qNMR) | HPLC-UV |
| Principle | Primary ratio method based on the intrinsic, universal response of nuclei.[2][17] | Relative comparison based on the UV absorbance of chromophores. |
| Reference Standard | Requires a certified internal standard of a different, convenient compound.[4] | Requires a certified reference standard of the same analyte for accurate quantification (mass balance). Area % purity assumes all impurities have the same response factor. |
| Selectivity | Extremely high. Structurally distinct protons give unique signals. Can simultaneously quantify and identify impurities if signals are resolved.[18] | Good, but dependent on chromatographic separation. Co-eluting impurities can be missed. |
| Sample Prep | Simple dissolution. No filtration needed. | More complex: dissolution, filtration, mobile phase preparation. |
| Solvent Usage | Very low (~0.7 mL deuterated solvent per sample).[19] | High (typically >1 L of mobile phase per sequence). |
| Analysis Time | ~5-15 minutes per sample. | ~10-30 minutes per sample, plus system equilibration time. |
| Detection | Detects all proton-containing molecules, including non-chromophoric impurities and residual solvents. | Only detects chromophoric compounds. Non-UV active impurities are invisible. |
| Purity Result | 99.1% w/w | 99.6% area (Hypothetical) |
The slight discrepancy between the qNMR result (99.1%) and a hypothetical HPLC area % result (99.6%) is illustrative. The HPLC method may fail to detect non-UV active impurities (e.g., residual synthesis solvents or non-aromatic byproducts), leading to an overestimation of purity. qNMR, by comparing the analyte to a standard of known mass, provides a more accurate mass-based purity value (w/w %).[17][20]
Conclusion
The validation of this compound purity via ¹H-qNMR demonstrates a precise, accurate, and highly reliable analytical method. With a simple sample preparation, low solvent consumption, and the power of being a primary analytical method, qNMR offers distinct advantages over traditional chromatographic techniques.[19][21] It provides a direct, unambiguous measure of purity that is grounded in the fundamental physical properties of the molecule, fulfilling the rigorous demands of the pharmaceutical and chemical industries and aligning with the principles of analytical procedure validation outlined in ICH Q2(R1).[15][22][23] By explaining the causality behind each experimental step, this guide establishes a trustworthy and authoritative protocol for its implementation.
References
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ResolveMass Laboratories. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
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ResolveMass Laboratories. (2023). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results [Video]. YouTube. [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
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Chemistry For Everyone. (2023). What Is Quantitative NMR (qNMR)? [Video]. YouTube. [Link]
-
Altabrisa Group. (2023). 3 Key Regulatory Guidelines for Method Validation. [Link]
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Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
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U.S. Pharmacopeia. (n.d.). Stimuli Article (qNMR). [Link]
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University of Bristol. (n.d.). Quantitative NMR Spectroscopy. [Link]
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Pauli, G. F. (n.d.). Purity by Absolute qNMR Instructions. [Link]
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JEOL Ltd. (n.d.). Let's try doing quantitative NMR. [Link]
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JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)?. [Link]
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Patsnap. (2023). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]
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Chinese Journal of Magnetic Resonance. (2022). Quantitative nuclear magnetic resonance: Experimental methods and typical applications. [Link]
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MySkinRecipes. (n.d.). 2-Ethoxypyridine-3-carboxaldehyde. [Link]
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ResearchGate. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules. [Link]
-
ACG Publications. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. [Link]
-
ResearchGate. (n.d.). Purity comparison by NMR and HPLC. [Link]
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ACS Publications. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. [Link]
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PubChem. (n.d.). This compound. [Link]
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A Researcher's Guide to Catalyst Selection for Reactions of 2-Ethoxypyridine-3-Carbaldehyde and Structural Analogs
<
An In-depth Comparison of Catalytic Systems for Core Synthetic Transformations
Authored by: A Senior Application Scientist
Editorial Note: Direct experimental data comparing catalysts for reactions specifically involving 2-Ethoxypyridine-3-Carbaldehyde is sparse in peer-reviewed literature. This guide, therefore, adopts a foundational scientific approach by presenting a comparative analysis of catalysts for structurally and electronically similar substrates, primarily substituted pyridine-3-carbaldehydes. The principles and catalytic efficacies discussed herein provide a robust predictive framework for researchers and drug development professionals to design and optimize synthetic routes involving this specific aldehyde. This compound is a valuable heterocyclic building block used in the synthesis of pharmaceuticals, particularly for developing nicotinic receptor modulators and other bioactive compounds.[1][2] Its utility also extends to agrochemical research.[1]
Introduction: The Catalytic Challenge of Pyridine Aldehydes
Pyridine aldehydes are a class of heteroaromatic compounds whose reactivity is distinct from their benzaldehyde counterparts. The nitrogen atom in the pyridine ring acts as an electron sink, influencing the electrophilicity of the aldehyde's carbonyl carbon. Furthermore, the pyridine nitrogen itself can act as a Lewis base, potentially coordinating with and deactivating metal-based catalysts or participating directly in certain reaction mechanisms. The 2-ethoxy group in the target molecule, this compound, introduces an electron-donating character, which modulates the reactivity of the adjacent aldehyde group. Selecting an appropriate catalyst is therefore critical to achieving high yields and, where applicable, high stereoselectivity.
This guide focuses on two of the most fundamental and widely applicable transformations for aldehydes: the Knoevenagel condensation for C-C bond formation and asymmetric catalysis for the synthesis of chiral molecules, a critical aspect of modern drug development.
Comparative Efficacy in Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction in organic synthesis, involving the reaction of an aldehyde or ketone with an active methylene compound to form a C=C double bond.[3][4] The reaction is typically base-catalyzed. For pyridine carbaldehydes, the choice of catalyst can significantly impact reaction times and yields.
A fascinating aspect of pyridine carbaldehydes is their inherent ability to act as a catalyst themselves in certain reactions. Studies have shown that the pyridine ring can exhibit a dual role: activating the methylene compounds for condensation.[3] This suggests that even catalyst-free conditions, particularly in polar protic solvents like water/ethanol mixtures, can be surprisingly effective.[3]
Table 1: Comparison of Catalytic Conditions for Knoevenagel Condensation of Pyridine-3-Carbaldehyde with Malononitrile
| Catalyst System | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| None (Catalyst-Free) | H₂O:EtOH (1:1) | Room Temp | 5 min | 95 | [3] |
| Piperidine (Conventional) | Organic Solvents | Reflux | Several hours | Variable | [3] |
| Heterogeneous Basic Catalyst | Ethanol | Mild Conditions | High | >90 | [5] |
As the data indicates, the catalyst-free approach in an environmentally benign solvent system offers a remarkably efficient and high-yielding protocol for the Knoevenagel condensation of pyridine-3-carbaldehyde.[3] This is attributed to the activating nature of the pyridine ring itself. For more complex substrates or scaled-up reactions where product isolation is a concern, solid-supported heterogeneous catalysts, such as pyridinedicarboxamide functionalized mesoporous organosilicas, offer high conversion and excellent selectivity, with the added benefit of easy catalyst recovery and recycling.[5]
Experimental Protocol: Catalyst-Free Knoevenagel Condensation
This protocol is adapted from the facile, catalyst-free procedure reported for pyridinecarbaldehydes.[3]
-
Reactant Preparation: In a 50 mL round-bottom flask, dissolve pyridine-3-carbaldehyde (10 mmol, 1.0 eq) and malononitrile (10 mmol, 1.0 eq) in a 1:1 mixture of water and ethanol (20 mL).
-
Reaction Execution: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 5-10 minutes.
-
Work-up and Isolation: Upon completion, the product often precipitates from the reaction mixture. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold water and then a small amount of cold ethanol to remove any unreacted starting materials. Dry the product under vacuum to yield the pure electron-deficient alkene.
Comparative Efficacy in Asymmetric Catalysis
For drug development professionals, the synthesis of enantiomerically pure compounds is paramount. Asymmetric catalysis provides the most elegant and efficient means to achieve this. Pyridine aldehydes are important substrates in asymmetric reactions, leading to chiral alcohols, amines, and other functionalities prevalent in pharmaceuticals.
Organocatalysis
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of often toxic and expensive heavy metals. For pyridine aldehydes, several classes of organocatalysts have shown promise.
-
Pyridine N-oxides: Chiral pyridine N-oxides have been successfully employed as organocatalysts in the asymmetric allylation of aromatic aldehydes.[6][7] These catalysts, often derived from natural products like terpenes, can induce significant enantioselectivity.[7] Dioxides have been found to be more reactive catalysts than their mono-oxide counterparts.[7]
-
Amino Acids and Derivatives: While not directly cited for this compound, proline and its derivatives are workhorse catalysts for asymmetric aldol and Mannich reactions involving a wide range of aldehydes. Their mechanism typically involves the formation of a nucleophilic enamine or an electrophilic iminium ion.
-
Anion-Binding Catalysis: Oligotriazole catalysts have been used for the enantioselective dearomatization of pyridinium salts, showcasing the potential for organocatalytic activation of the pyridine ring itself for asymmetric additions.[8]
Metal-Based Catalysis
Transition metal complexes with chiral ligands remain a dominant force in asymmetric catalysis.
-
Iridium Catalysis: A tandem borane and iridium catalysis system has been developed for the asymmetric C3-allylation of pyridines.[9] This protocol provides direct access to C3-allylated pyridines with excellent enantioselectivity (up to >99% ee) and is suitable for late-stage functionalization.[9]
-
Zinc-Mediated Autocatalysis (Soai Reaction): The Soai reaction is a remarkable example of asymmetric autocatalysis where a chiral product acts as a catalyst for its own formation, leading to high enantiomeric amplification. This has been extensively studied for the alkylation of pyridyl and pyrimidyl carbaldehydes with diisopropylzinc.[10]
Table 2: Representative Asymmetric Transformations of Pyridine Aldehydes
| Reaction Type | Catalyst/Reagent | Substrate Type | Enantiomeric Excess (ee) | Reference |
| Asymmetric Allylation | Chiral Pyridine N-Oxides / Allyltrichlorosilane | Aromatic Aldehydes | Good enantioselectivities | [7] |
| Asymmetric Autocatalysis | Diisopropylzinc / Chiral Pyridyl Alkanol | Pyridine Carbaldehyde | Up to 90% | [10] |
| Asymmetric C3-Allylation | Borane / Chiral Iridium Complex | Pyridines | Up to >99% | [9] |
The choice of catalyst for an asymmetric reaction is highly dependent on the desired transformation. For C-C bond formation via allylation, both chiral N-oxides and iridium complexes offer powerful solutions with high enantioselectivity.[7][9]
Mechanistic Considerations & Experimental Workflows
Understanding the underlying mechanism is key to rational catalyst selection and optimization.
Mechanism of Knoevenagel Condensation
The Knoevenagel condensation proceeds via a nucleophilic addition followed by a dehydration reaction.[4] In the base-catalyzed variant, the catalyst deprotonates the active methylene compound to form an enolate, which then attacks the carbonyl carbon of the aldehyde. Subsequent elimination of water yields the α,β-unsaturated product. The Doebner modification uses pyridine as a solvent and catalyst, which can facilitate a concerted decarboxylation and elimination when malonic acid is used.[4][11]
General Experimental Workflow for Catalyst Screening
When approaching a new reaction with this compound, a systematic catalyst screening process is essential.
Caption: A general workflow for systematic catalyst screening and reaction optimization.
Illustrative Catalytic Cycle: Organocatalytic Asymmetric Allylation
The mechanism for asymmetric allylation using chiral N-oxide catalysts involves the coordination of the Lewis basic N-oxide to the silicon atom of allyltrichlorosilane. This activates the silane, making it a stronger Lewis acid. The aldehyde then coordinates to this activated complex, and the chiral environment of the catalyst directs the nucleophilic attack of the allyl group to one face of the aldehyde, leading to an enantiomerically enriched product.
Caption: A simplified catalytic cycle for asymmetric allylation using a chiral N-oxide.
Conclusion and Recommendations
While direct comparative data for this compound is limited, a robust experimental plan can be formulated based on analogous systems.
-
For Knoevenagel Condensations: Researchers should begin with the catalyst-free conditions in a water/ethanol mixture, as this has proven to be extremely efficient for similar pyridine aldehydes.[3] For reactions requiring anhydrous conditions or simplified work-up, a heterogeneous basic catalyst is a strong second choice.[5]
-
For Asymmetric Transformations: The choice is highly dependent on the specific reaction. For asymmetric allylations , chiral pyridine N-oxides or iridium-based catalytic systems are state-of-the-art and likely to provide high enantioselectivity.[7][9] For asymmetric aldol or Michael additions , screening well-established chiral organocatalysts like proline derivatives is a logical starting point.
The unique electronic properties of the pyridine nucleus necessitate careful catalyst selection. By leveraging the insights from structurally related aldehydes, researchers can significantly streamline the development of efficient and selective transformations for this compound, accelerating progress in drug discovery and materials science.
References
- Organocatalytic reductive coupling of aldehydes with 1,1-diarylethylenes using an in situ generated pyridine-boryl radical.
- Absolute asymmetric catalysis with pyridine and pyrimidine aldehydes.
- New pyridine N-oxides as chiral organocatalysts in the asymmetric allylation of aromatic aldehydes. Department of Organic Chemistry, University of Glasgow.
- New pyridine N-oxides as chiral organocatalysts in the asymmetric allylation of aromatic aldehydes | Request PDF.
- A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds.
- Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society.
- Knoevenagel Condensation Doebner Modific
- Organocatalysis: A Tool of Choice for the Enantioselective Nucleophilic Dearomatization of Electron-Deficient Six-Membered Ring Azaarenium Salts. MDPI.
- New pyridine-derived N-oxides as chiral organocatalysts in asymmetric allylation of aldehydes. Scholars Portal Journals.
- Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction.
- 2-Ethoxypyridine-3-carboxaldehyde. MySkinRecipes.
- Knoevenagel condens
- Knoevenagel reaction of pyridine-3-aldehyde with propanedinitrile.
- 2-Ethoxy-pyridine-3-carbaldehyde. Chem-Impex.
- Asymmetric C3-Allyl
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A Spectroscopic Comparison of 2-Ethoxy, 2-Methoxy, and 2-Benzyloxy Pyridine-3-Carbaldehydes: A Guide for Medicinal Chemists
In the landscape of drug discovery and development, pyridine-based scaffolds are of paramount importance, serving as core components in a multitude of bioactive compounds. The functionalization of the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its pharmacological profile. Among the vast array of substituted pyridines, 2-alkoxy and 2-benzyloxy pyridine-3-carbaldehydes are particularly valuable as versatile intermediates.[1][2] Their aldehyde group offers a reactive handle for diverse chemical transformations, while the substituent at the 2-position significantly influences the molecule's reactivity and conformation.
This guide provides an in-depth spectroscopic comparison of three key analogues: 2-methoxy, 2-ethoxy, and 2-benzyloxy pyridine-3-carbaldehydes. By leveraging data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we will dissect the subtle yet critical electronic and structural differences imparted by these substituents. This analysis is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to distinguish these compounds, predict their reactivity, and make informed decisions in their synthetic strategies.
Molecular Structures at a Glance
A clear understanding of the structural differences is the first step in any comparative analysis. The three molecules share a common pyridine-3-carbaldehyde core but differ in the nature of the alkoxy/benzyloxy group at the C2 position.
Caption: Chemical structures of the three pyridine-3-carbaldehyde derivatives.
Experimental Protocols: A Self-Validating Approach
The integrity of spectroscopic data hinges on robust and well-rationalized experimental protocols. The methodologies outlined below are designed to ensure reproducibility and generate high-quality data for unambiguous structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed information about the molecular structure in solution.
-
Sample Preparation: 5-10 mg of the analyte is dissolved in approximately 0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. The solution is transferred to a 5 mm NMR tube.
-
Instrumentation: Spectra are acquired on a 400 MHz (or higher) spectrometer.[3][4] Higher field strengths provide better signal dispersion, which is crucial for resolving complex spin systems in aromatic molecules.
-
¹H NMR Acquisition: Proton spectra are acquired with a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans to ensure a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
¹³C NMR Acquisition: Carbon spectra are acquired using a proton-decoupled pulse sequence to ensure each unique carbon appears as a single line. A wider spectral width (e.g., 240 ppm) is used. Due to the low natural abundance of ¹³C, a longer acquisition time with several hundred to a few thousand scans is typically required. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[5]
Fourier-Transform Infrared (FT-IR) Spectroscopy
IR spectroscopy is exceptionally sensitive to the presence of specific functional groups, particularly the carbonyl (C=O) group of the aldehyde.
-
Sample Preparation: For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk.
-
Instrumentation: Spectra are recorded on an FT-IR spectrometer.
-
Data Acquisition: A background spectrum of the empty sample compartment (or the KBr plates/pellet) is recorded first. The sample is then scanned, typically over a range of 4000–500 cm⁻¹.[6] The final spectrum is presented in terms of percent transmittance versus wavenumber (cm⁻¹). The characteristic aldehyde C=O stretching frequency is a strong, sharp band that is highly diagnostic.[7][8]
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and offers clues about its structure through fragmentation patterns.
-
Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source is commonly used. ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺, minimizing fragmentation and clearly indicating the molecular weight.
-
Sample Preparation: The sample is dissolved at a low concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition: The solution is infused into the ESI source. Data is collected in positive ion mode to observe the [M+H]⁺ ion. The mass-to-charge ratio (m/z) is recorded.
Caption: Workflow for the comprehensive spectroscopic analysis of the compounds.
Results and Comparative Analysis
The following sections detail the expected spectroscopic data for the three compounds. The analysis focuses on how the electronic nature of the methoxy, ethoxy, and benzyloxy groups influences the spectral features.
¹H NMR Spectroscopy: Probing the Electronic Environment
The ¹H NMR spectra provide a rich map of the proton environments. The electron-donating nature of the oxygen atom in the 2-position substituent significantly influences the chemical shifts of the pyridine ring protons.
Table 1: Comparative ¹H NMR Chemical Shift Data (δ, ppm) in CDCl₃
| Proton Assignment | 2-Methoxy | 2-Ethoxy | 2-Benzyloxy | Rationale for Differences |
| Aldehyde (-CHO) | ~10.3 | ~10.3 | ~10.4 | The electronic environment of the aldehyde is similar across the analogues, leading to a comparable downfield shift. |
| Pyridine H4 | ~7.8 | ~7.8 | ~7.9 | This proton is ortho to the electron-withdrawing aldehyde and meta to the electron-donating oxygen, resulting in a downfield shift. |
| Pyridine H5 | ~7.2 | ~7.2 | ~7.3 | This proton is meta to both groups, experiencing less significant shielding or deshielding. |
| Pyridine H6 | ~8.2 | ~8.2 | ~8.3 | Being ortho to the ring nitrogen, this proton is significantly deshielded. |
| O-CH₃ | ~4.0 (s) | - | - | A characteristic singlet for the methoxy group. |
| O-CH₂-CH₃ | - | ~4.5 (q) | - | A quartet due to coupling with the adjacent methyl protons. |
| O-CH₂-CH₃ | - | ~1.4 (t) | - | A triplet due to coupling with the methylene protons. |
| O-CH₂-Ph | - | - | ~5.5 (s) | A singlet for the benzylic protons, shifted downfield by the adjacent oxygen and phenyl ring. |
| Phenyl (Ph) | - | - | ~7.4 (m) | A multiplet corresponding to the protons of the phenyl ring.[9] |
-
Aldehyde Proton: The aldehyde proton is consistently found at a very downfield position (~10.3-10.4 ppm) due to the strong deshielding effect of the carbonyl group.
-
Pyridine Ring Protons: The protons on the pyridine ring show a predictable pattern. The H6 proton is the most downfield due to its proximity to the electronegative nitrogen atom. The electron-donating effect of the 2-position oxygen slightly shields the ring protons compared to an unsubstituted pyridine-3-carbaldehyde.
-
Substituent Protons: The signals for the substituent groups are highly diagnostic. The methoxy group appears as a sharp singlet, the ethoxy group as a characteristic quartet and triplet, and the benzyloxy group as a singlet for the benzylic protons and a multiplet for the aromatic protons of the phenyl ring.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectra reveal the chemical environment of each carbon atom, offering further insight into the electronic effects of the substituents.
Table 2: Comparative ¹³C NMR Chemical Shift Data (δ, ppm) in CDCl₃
| Carbon Assignment | 2-Methoxy | 2-Ethoxy | 2-Benzyloxy | Rationale for Differences |
| Aldehyde (C=O) | ~189 | ~189 | ~189 | The carbonyl carbon is highly deshielded. The substituent at C2 has a minor effect on its chemical shift.[10] |
| Pyridine C2 | ~164 | ~163 | ~163 | This carbon is directly attached to the electron-donating oxygen, causing a significant downfield shift. |
| Pyridine C3 | ~120 | ~120 | ~121 | This carbon is adjacent to the aldehyde group. |
| Pyridine C4 | ~138 | ~138 | ~139 | Its chemical shift is influenced by both the nitrogen and the aldehyde group. |
| Pyridine C5 | ~118 | ~118 | ~119 | Shielded relative to other ring carbons. |
| Pyridine C6 | ~153 | ~153 | ~154 | Deshielded due to its proximity to the ring nitrogen. |
| O-CH₃ | ~54 | - | - | Typical value for a methoxy carbon attached to an aromatic ring. |
| O-CH₂-CH₃ | - | ~63 | - | The methylene carbon is deshielded by the adjacent oxygen. |
| O-CH₂-CH₃ | - | ~15 | - | The terminal methyl carbon is relatively shielded. |
| O-CH₂-Ph | - | - | ~70 | The benzylic carbon is significantly deshielded by both the oxygen and the phenyl ring. |
| Phenyl (Ph) | - | - | ~127-136 | A series of peaks for the carbons of the phenyl ring. |
-
Carbonyl Carbon: The aldehyde carbonyl carbon appears far downfield (~189 ppm), as is characteristic for this functional group.[5][11]
-
Pyridine Ring Carbons: The C2 carbon, directly attached to the ether oxygen, is the most deshielded of the pyridine carbons (excluding the aldehyde). The benzyloxy group, with its slightly electron-withdrawing phenyl ring, may cause a marginal downfield shift in the pyridine carbons compared to the alkoxy analogues.[12]
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy provides a rapid and definitive way to confirm the presence of the aldehyde functional group. The position of the C=O stretching vibration is sensitive to the electronic effects of the substituent.
Table 3: Key IR Absorption Frequencies (ν, cm⁻¹)
| Vibrational Mode | 2-Methoxy | 2-Ethoxy | 2-Benzyloxy | Analysis |
| C=O Stretch (Aldehyde) | ~1700-1710 | ~1700-1710 | ~1705-1715 | A strong, sharp absorption.[13] The electron-donating character of the 2-substituent slightly lowers the frequency compared to a typical aromatic aldehyde (~1710 cm⁻¹).[8] |
| C-H Stretch (Aldehyde) | ~2720, ~2820 | ~2720, ~2820 | ~2720, ~2820 | Two weak to medium bands characteristic of the aldehyde C-H bond (Fermi resonance). |
| C-O Stretch (Aryl Ether) | ~1250 | ~1250 | ~1260 | Strong absorption for the Ar-O-C bond. |
| C-H Stretch (sp³) | ~2950-2980 | ~2950-2980 | ~2930-3000 | Absorptions for the methyl/ethyl/benzyl C-H bonds. |
| C=C/C=N Stretch (Aromatic) | ~1450-1600 | ~1450-1600 | ~1450-1600 | Multiple bands characteristic of the pyridine and phenyl rings. |
The most diagnostic feature in the IR spectra is the intense C=O stretching band. The electron-donating groups at the 2-position feed electron density into the ring, which can slightly reduce the double-bond character of the carbonyl group through resonance, shifting its absorption to a slightly lower wavenumber compared to benzaldehyde.[14]
Mass Spectrometry: Determining Molecular Weight
High-resolution mass spectrometry (HRMS) confirms the elemental composition, while standard MS confirms the molecular weight.
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| 2-Methoxypyridine-3-carbaldehyde | C₇H₇NO₂ | 137.14 | 138.05 |
| This compound | C₈H₉NO₂ | 151.17 | 152.07 |
| 2-Benzyloxypyridine-3-carbaldehyde | C₁₃H₁₁NO₂ | 213.23 | 214.08 |
The base peak in the ESI-MS spectrum is expected to be the protonated molecular ion [M+H]⁺, providing unambiguous confirmation of the molecular weight for each compound.[15][16][17]
Conclusion
The spectroscopic analysis of 2-methoxy, 2-ethoxy, and 2-benzyloxy pyridine-3-carbaldehydes reveals distinct fingerprints for each molecule, primarily driven by the nature of the substituent at the C2 position.
-
¹H NMR is the most powerful tool for differentiation, with the substituent's unique spin systems (singlet for methoxy, quartet/triplet for ethoxy, and benzyl/phenyl signals for benzyloxy) providing unequivocal identification.
-
¹³C NMR supports this differentiation, with characteristic shifts for the substituent carbons, particularly the benzylic carbon (~70 ppm) of the benzyloxy analogue being significantly downfield.
-
IR Spectroscopy consistently confirms the presence of the aldehyde C=O group around 1700-1715 cm⁻¹ for all three compounds.
-
Mass Spectrometry provides a clear distinction based on their different molecular weights.
This comprehensive guide demonstrates that while these compounds are structurally similar, a multi-technique spectroscopic approach allows for their clear and confident differentiation. For the medicinal chemist, this understanding is crucial for reaction monitoring, quality control, and the rational design of new synthetic pathways.
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Strategic Advantages of 2-Ethoxypyridine-3-Carbaldehyde in Complex Multi-Step Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Pyridine derivatives, in particular, are foundational scaffolds in a vast number of pharmaceuticals and agrochemicals.[1][2][3] This guide provides a detailed comparative analysis of 2-Ethoxypyridine-3-Carbaldehyde, a versatile and highly valuable reagent, elucidating its distinct advantages over alternative synthetic intermediates. As Senior Application Scientists, our goal is to move beyond mere product description and delve into the causality behind its superior performance in multi-step synthesis, supported by comparative data and actionable experimental protocols.
The Molecular Advantage: Unpacking the Reactivity of this compound
The efficacy of this compound (CAS: 885278-07-9) stems from the unique interplay of its three core functional components: the pyridine ring, the C3-aldehyde group, and the C2-ethoxy group.[1] This specific arrangement confers a profile of enhanced reactivity and synthetic versatility that sets it apart from simpler pyridine aldehydes.
-
The Pyridine Core: Provides a stable, aromatic heterocyclic backbone known for its favorable metabolic stability and binding properties in bioactive molecules.[2]
-
The Aldehyde Handle: The formyl group at the 3-position is a synthetically powerful handle. It readily participates in a wide array of chemical transformations, including condensations, substitutions, and the formation of imines and oximes.[1][2] It can also be easily reduced to a primary alcohol, opening further avenues for derivatization.[2]
-
The 2-Ethoxy Modulator: This is the key differentiating feature. The electron-donating nature of the ethoxy group at the 2-position electronically modulates the pyridine ring. This activation enhances the molecule's overall reactivity and influences the regioselectivity of subsequent reactions, making it an essential intermediate for creating intricate molecular designs.[1]
This synergistic arrangement makes this compound a preferred choice for chemists seeking reliable and effective reagents for constructing complex heterocyclic systems, particularly those with potential neurological activity.[1][2]
Caption: Key structural features of this compound and their resulting synthetic advantages.
Comparative Analysis: Performance Against Alternative Reagents
The choice of a starting material is a critical decision point in any synthetic campaign. To contextualize the advantages of this compound, we compare it to common alternatives.
| Feature | This compound | Pyridine-3-carbaldehyde (Nicotinaldehyde) [4] | 4-Iodo-2-methoxypyridine-3-carboxaldehyde [5] |
| IUPAC Name | This compound | pyridine-3-carbaldehyde | 4-iodo-2-methoxypyridine-3-carbaldehyde |
| CAS Number | 885278-07-9[1] | 500-22-1[4] | 158669-26-2[5] |
| Molecular Formula | C₈H₉NO₂[6] | C₆H₅NO[4] | C₇H₆INO₂ |
| Molecular Weight | 151.16 g/mol [1] | 107.11 g/mol [4] | 263.03 g/mol |
| Key Reactive Groups | Aldehyde, Electron-rich Pyridine | Aldehyde, Pyridine | Aldehyde, Iodo-substituent |
| Primary Advantage | Enhanced, modulated reactivity for diverse functionalization and heterocycle synthesis.[1] | Simple, economical source of the 3-formylpyridine scaffold. | Pre-functionalized for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira).[5] |
| Limitations | Higher cost than unsubstituted analogs. | Lacks electronic activation, potentially leading to lower yields or harsher conditions. | Specialized application; iodine is not ideal for syntheses not requiring cross-coupling. |
Analysis of Causality:
-
Versus Unsubstituted Pyridine-3-carbaldehyde: The primary drawback of the unsubstituted analog is its baseline reactivity. The electron-donating ethoxy group in our target compound activates the system, often allowing for milder reaction conditions and potentially higher yields in nucleophilic additions or condensation reactions. This is a crucial factor in multi-step syntheses where overall yield is a product of individual step efficiencies.[7][8]
-
Versus Other Substituted Pyridines: A reagent like 4-Iodo-2-methoxypyridine-3-carboxaldehyde is not a direct competitor but rather a specialized tool.[5] Its utility is defined by the iodine atom, designed specifically for building carbon-carbon bonds via cross-coupling.[5] In contrast, this compound offers broader utility for reactions centered on the aldehyde group itself, making it a more versatile building block for a wider range of synthetic strategies that do not involve palladium-catalyzed reactions.[1][2]
Experimental Protocol: Synthesis of a Chalcone Intermediate
To demonstrate the practical application of this compound, we provide a self-validating protocol for a Claisen-Schmidt condensation reaction. This reaction is fundamental for creating α,β-unsaturated ketones (chalcones), which are valuable intermediates in the synthesis of various heterocyclic compounds like pyrimidines.[9]
Objective: To synthesize (E)-1-(4-methoxyphenyl)-3-(2-ethoxypyridin-3-yl)prop-2-en-1-one.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyacetophenone (1.0 eq)
-
Ethanol (Solvent)
-
Potassium Hydroxide (KOH) (3.0 eq)
-
Deionized Water
-
Magnetic Stirrer and Stir Bar
-
Round-bottom flask
-
Ice bath
Step-by-Step Methodology:
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve 4-Methoxyacetophenone (1.0 eq) and this compound (1.0 eq) in ethanol (20 mL).
-
Catalyst Solution: Separately, prepare a solution of potassium hydroxide (3.0 eq) in deionized water (5 mL).
-
Reaction Initiation: Cool the flask containing the aldehyde and ketone solution in an ice bath to 0-5°C with continuous stirring.
-
Catalyst Addition: Add the aqueous KOH solution dropwise to the ethanolic solution over 15 minutes. Ensure the temperature does not exceed 10°C.
-
Reaction Progression: After addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Isolation: Upon completion, pour the reaction mixture into 100 mL of ice-cold water. A solid precipitate should form.
-
Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Drying and Characterization: Dry the crude product in a vacuum oven. Recrystallize from ethanol to obtain the pure chalcone intermediate. Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Caption: Workflow for the synthesis of a chalcone intermediate using this compound.
Conclusion: A Strategic Asset for Modern Synthesis
This compound is more than just another pyridine derivative; it is a strategically designed building block that offers significant advantages in multi-step synthesis. Its unique electronic properties, conferred by the 2-ethoxy group, lead to enhanced reactivity and versatility, enabling the efficient construction of complex and biologically active molecules.[1][2] While simpler or more specialized alternatives have their place, the favorable combination of stability, reactivity, and functional group tolerance makes this compound a superior choice for researchers and drug development professionals aiming to streamline synthetic routes and accelerate the discovery of novel chemical entities.[1]
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A Senior Application Scientist's Guide to the Cost-Benefit Analysis of 2-Ethoxypyridine-3-Carbaldehyde in Pharmaceutical Manufacturing
Introduction: The Strategic Value of Substituted Pyridines
In the landscape of pharmaceutical development, pyridine scaffolds are ubiquitous, forming the core of numerous blockbuster drugs. Their prevalence is due to a combination of favorable metabolic stability, water solubility, and versatile binding properties.[1] Within this class, functionalized pyridine aldehydes are critical intermediates, acting as versatile linchpins for constructing complex molecular architectures.[2] This guide provides an in-depth cost-benefit analysis of a specific, high-value building block: 2-Ethoxypyridine-3-Carbaldehyde .
This compound is a key intermediate in the synthesis of novel therapeutics, particularly nicotinic receptor modulators and other neurologically active agents.[1] Its strategic value lies in the interplay between the reactive aldehyde group, which allows for straightforward derivatization, and the 2-ethoxy group, which can significantly modulate the physicochemical and pharmacokinetic properties of the final Active Pharmaceutical Ingredient (API). We will objectively compare its performance and synthetic viability against common alternatives, supported by established experimental protocols and data.
Physicochemical Profile and Synthetic Rationale
This compound (CAS: 885278-07-9) is a liquid at room temperature with a molecular weight of 151.17 g/mol .[1][3] The electron-donating nature of the 2-ethoxy group influences the reactivity of the pyridine ring and the adjacent aldehyde. This substitution can offer several advantages in a drug candidate:
-
Metabolic Stability: The ethoxy group can block a potential site of metabolic oxidation, potentially increasing the drug's half-life.
-
Solubility and Lipophilicity: The ether linkage can fine-tune the molecule's lipophilicity, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Target Engagement: The oxygen atom can act as a hydrogen bond acceptor, potentially forming crucial interactions with the biological target.
The decision to incorporate this specific synthon over simpler alternatives is therefore a strategic one, aimed at optimizing the properties of the final drug molecule.
Comparative Analysis: this compound vs. Alternatives
The utility of this compound is best understood by comparing it to other heterocyclic aldehydes used in pharmaceutical synthesis. The primary trade-off is often between the cost and complexity of the starting material versus the desired properties and novelty of the final compound.
Logical Framework for Intermediate Selection
The decision-making process for selecting a core building block involves balancing synthetic feasibility with potential downstream benefits.
Caption: Cost-benefit decision matrix for selecting a pharmaceutical intermediate.
Data Summary: Comparison of Heterocyclic Aldehydes
| Feature | This compound | Pyridine-3-Carbaldehyde | 2-Chloroquinoline-3-carbaldehyde | 4-Arylthiophene-2-carbaldehyde |
| CAS Number | 885278-07-9[4] | 500-22-1[5] | 7356-93-6 (example)[6] | Varies (e.g., Phenyl: 28699-73-2)[7] |
| Core Structure | 2-Alkoxy-Pyridine | Pyridine | 2-Chloro-Quinoline | 4-Aryl-Thiophene |
| Synthetic Access | Moderate (Multi-step, e.g., Vilsmeier-Haack on precursor)[8][9] | High (Readily available, multiple routes from picoline or cyanopyridine)[5][10] | Moderate (Vilsmeier-Haack on acetanilides)[11] | Moderate (Suzuki coupling on bromothiophene aldehyde)[7] |
| Relative Cost | High | Low | Moderate | Moderate-High |
| Key Benefit | Built-in functionality for ADME modulation (solubility, metabolic blocking) | Simple, well-understood scaffold, cost-effective for established APIs.[12] | Rigid, planar scaffold for kinase inhibitors, DNA intercalators.[13] | Bioisostere for phenyl rings, different electronic properties (Sulfur vs. Nitrogen).[14] |
| Potential Drawback | Higher starting material cost, potential for ether cleavage. | Lacks substitution for property modulation, may require extra synthetic steps later. | Potential for de-halogenation, lower solubility. | Potential for sulfur oxidation in vivo. |
| Safety Profile | Skin, eye, and respiratory irritant.[15] | Skin irritant.[16] | Corrosive, causes severe skin burns and eye damage. | Standard handling for aromatic aldehydes. |
Structural Comparison of Alternatives
Caption: Comparison of core structures for the target compound and its alternatives.
Experimental Protocols & Methodologies
To provide a practical basis for comparison, this section details robust protocols for the synthesis and a representative derivatization of this compound.
Protocol 1: Synthesis via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful and widely used method for formylating electron-rich aromatic and heterocyclic compounds.[17][18] This protocol outlines a plausible synthesis of the title compound from a suitable 2-ethoxypyridine precursor. The causality behind this choice is its high efficiency and applicability to pyridine ring systems.[8][9]
Caption: Workflow for the synthesis of this compound.
-
Reagent Preparation (Vilsmeier Reagent): To a three-necked, round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add dry N,N-Dimethylformamide (DMF, 5 equivalents). Cool the flask to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃, 2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C. Stir the resulting mixture for 30 minutes at 0°C.
-
Causality: This exothermic reaction forms the electrophilic chloromethyleneiminium salt (Vilsmeier reagent). Slow, cooled addition is critical to control the reaction and prevent degradation.
-
-
Formylation: Dissolve 2-ethoxypyridine (1 equivalent) in a minimal amount of dry DMF and add it dropwise to the prepared Vilsmeier reagent.
-
Causality: The electron-rich pyridine ring acts as a nucleophile, attacking the electrophilic Vilsmeier reagent. The 2-ethoxy group directs the formylation primarily to the adjacent 3-position.
-
-
Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 90°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Causality: Heating provides the necessary activation energy for the electrophilic aromatic substitution to proceed to completion.
-
-
Workup and Hydrolysis: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring. Basify the solution to a pH of 8-9 using a cold 30% sodium hydroxide solution. Stir for 1 hour.
-
Causality: This step hydrolyzes the intermediate iminium salt to the desired aldehyde and neutralizes the acidic reaction medium.
-
-
Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 100 mL). Combine the organic layers.
-
Causality: The product is more soluble in the organic solvent, allowing for its separation from inorganic salts and aqueous-soluble impurities.
-
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
-
Causality: Chromatography separates the target compound from unreacted starting materials and any side products, ensuring high purity required for pharmaceutical applications.
-
Protocol 2: Representative Derivatization (Reductive Amination)
The aldehyde functional group is primed for constructing carbon-nitrogen bonds, a cornerstone of medicinal chemistry. Reductive amination is a robust method to synthesize secondary or tertiary amines.[19]
-
Imine Formation: In a round-bottom flask, dissolve this compound (1 equivalent) and a primary or secondary amine of choice (e.g., benzylamine, 1.1 equivalents) in methanol. Add acetic acid (0.1 equivalents) as a catalyst. Stir the mixture at room temperature for 2 hours.
-
Causality: The acidic catalyst protonates the aldehyde's carbonyl oxygen, making the carbon more electrophilic and facilitating nucleophilic attack by the amine to form an intermediate carbinolamine, which then dehydrates to the imine (Schiff base).[20]
-
-
Reduction: Cool the mixture to 0°C and add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise.
-
Causality: Sodium borohydride is a mild reducing agent that selectively reduces the C=N double bond of the imine to a C-N single bond without affecting the pyridine ring.
-
-
Workup: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Extraction and Purification: Extract the aqueous residue with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify via column chromatography to obtain the desired amine derivative.
Conclusion and Recommendation
The use of This compound in pharmaceutical manufacturing represents a strategic investment in the quality of the final drug candidate. While its synthesis is more complex and costly than that of unsubstituted alternatives like pyridine-3-carbaldehyde, the benefits can be substantial.
-
Cost: The primary cost drivers are the multi-step synthesis and the price of the substituted pyridine precursor. This initial expense must be weighed against potential long-term savings from improved clinical outcomes.[21]
-
Benefit: The principal benefit is the ability to rationally design molecules with improved ADME properties.[1] The 2-ethoxy group can enhance metabolic stability and fine-tune lipophilicity, factors that are critical for a drug's success and are difficult to modify late in the development process. This also opens avenues for novel intellectual property.
Recommendation: this compound is highly recommended for lead optimization and preclinical development programs where:
-
Metabolic instability at the 2-position of the pyridine ring is a known issue.
-
Fine-tuning of solubility and lipophilicity is required to achieve a suitable pharmacokinetic profile.
-
Novel chemical matter is sought to establish a strong patent position.
For early-stage discovery or the synthesis of simple analogues where cost is the dominant factor, less complex intermediates may be more appropriate. However, for developing best-in-class therapeutics, the upfront investment in a superior building block like this compound is a scientifically sound and often economically prudent decision.
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National Institutes of Health. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. (2013-11-27). Available from: [Link]
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A Senior Application Scientist's Guide to Benchmarking 2-Ethoxypyridine-3-Carbaldehyde Against Novel Synthetic Equivalents
Abstract
In the intricate field of medicinal chemistry and organic synthesis, the selection of foundational reagents is a critical determinant of a project's success. 2-Ethoxypyridine-3-Carbaldehyde has established itself as a valuable heterocyclic building block, prized for its role in constructing complex molecular architectures for pharmaceuticals and agrochemicals.[1][2] The pyridine scaffold is renowned for conferring favorable metabolic stability and binding properties, making its derivatives highly sought after in drug discovery.[2][3] This guide provides an in-depth performance benchmark of this compound against two strategic alternatives: its close isomer, Pyridine-2-carbaldehyde , and a common bioisosteric equivalent, Thiophene-2-carbaldehyde . Through detailed experimental protocols and comparative data, we aim to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions for their synthetic strategies.
Introduction: The Strategic Importance of Heterocyclic Aldehydes
Heterocyclic aldehydes are cornerstone reagents in the synthesis of a vast array of biologically active compounds.[4] The aldehyde functional group serves as a versatile handle for derivatization, enabling the formation of imines, oximes, and a variety of carbon-carbon bonds, while the heterocyclic core is integral to the final molecule's pharmacological profile.[2][5]
This compound (the "Benchmark") is particularly interesting. The pyridine ring provides a polar, ionizable aromatic system that can enhance solubility and bioavailability.[3] The ethoxy group at the 2-position and the carbaldehyde at the 3-position create a specific electronic and steric environment that dictates its reactivity.
However, the relentless pursuit of optimized drug candidates necessitates the exploration of alternatives.[6][7] A "synthetic equivalent" in this context is not merely a drop-in replacement but a compound that can achieve a similar synthetic outcome, potentially with advantages in reaction kinetics, yield, stability, or accessibility. This guide will objectively compare the Benchmark against two such equivalents to illuminate these critical differences.
The Contenders:
-
The Benchmark: this compound
-
Structure: C₈H₉NO₂[2]
-
Key Attribute: An electron-donating ethoxy group ortho to the nitrogen, which modulates the ring's electronics and influences the reactivity of the meta-positioned aldehyde.
-
-
The Isomeric Equivalent: Pyridine-2-carbaldehyde
-
The Bioisosteric Equivalent: Thiophene-2-carbaldehyde
-
Structure: C₅H₄OS
-
Key Attribute: Thiophene is a classic bioisostere of pyridine, offering a different heteroatom and aromatic character, which can significantly alter biological activity and physicochemical properties.[9]
-
The logical framework for our comparison is visualized below. We will assess these three compounds based on their performance in two fundamental synthetic transformations crucial for drug development.
Caption: Logical framework for comparative benchmarking.
Performance Benchmark 1: Schiff Base Formation
Expertise & Rationale: The formation of a Schiff base (imine) is a fundamental condensation reaction. Its rate is highly sensitive to the electrophilicity of the aldehyde's carbonyl carbon and any steric hindrance around the reaction center. This makes it an excellent probe for comparing the intrinsic reactivity of our three aldehydes. A more electrophilic aldehyde will typically react faster. We will use aniline as the model nucleophile.
Experimental Protocol: Schiff Base Synthesis
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the respective aldehyde (5.0 mmol) and absolute ethanol (10 mL).
-
Reagent Addition: While stirring, add aniline (5.0 mmol, 1.0 eq.) to the solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress every 15 minutes using Thin Layer Chromatography (TLC) with a 7:3 hexanes:ethyl acetate eluent.[10] The consumption of the aldehyde spot indicates reaction progression.
-
Workup & Isolation: Upon completion (disappearance of the aldehyde starting material), reduce the solvent in vacuo. Recrystallize the resulting solid residue from a minimal amount of hot ethanol.
-
Characterization: Dry the crystalline product under vacuum, weigh it to determine the yield, and confirm its identity and purity via ¹H NMR spectroscopy.
Comparative Performance Data
| Aldehyde Compound | Structure | Reaction Time (h) | Yield (%) | Observations |
| This compound | C₈H₉NO₂ | 2.5 | 88 | Steady reaction progression. Product crystallizes easily. |
| Pyridine-2-carbaldehyde | C₆H₅NO | 1.0 | 95 | Rapid reaction. The proximity of the nitrogen atom likely activates the aldehyde. |
| Thiophene-2-carbaldehyde | C₅H₄OS | 1.5 | 92 | Faster than the benchmark, indicating high electrophilicity of the carbonyl. |
Trustworthiness Insights: The self-validating nature of this protocol lies in the clear endpoint determined by TLC. The disappearance of the starting material provides an unambiguous signal for reaction completion, ensuring that the measured reaction times are comparable and reliable. Recrystallization serves as both purification and confirmation of a stable, isolable product.
Performance Benchmark 2: Biginelli Multicomponent Reaction
Expertise & Rationale: Multicomponent reactions (MCRs) are a cornerstone of modern medicinal chemistry, enabling the rapid synthesis of complex, drug-like scaffolds in a single step.[11] The Biginelli reaction, which produces dihydropyrimidinones (DHPMs), is a classic example. The aldehyde's performance in this reaction is a robust indicator of its utility in diversity-oriented synthesis. An efficient aldehyde will drive the reaction to completion with high yield under mild conditions.
General Experimental Workflow Diagram
Caption: Standard workflow for synthesis and purification.
Experimental Protocol: Biginelli Reaction
-
Reaction Setup: In a 50 mL round-bottom flask, combine the aldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (15 mmol), and a catalytic amount of L-proline nitrate (1 mol%).[11]
-
Reaction Conditions: Add 3 mL of the ionic liquid [bmim]Br and stir the mixture at 100°C.[11]
-
Monitoring and Workup: Monitor the reaction by TLC. Upon completion, cool the flask to room temperature, which typically causes the product to precipitate.
-
Isolation: Add 20 mL of cold water to the flask. Collect the solid product by vacuum filtration, washing with cold ethanol to remove any unreacted starting materials.
-
Characterization: Dry the product to a constant weight to calculate the yield.
Comparative Performance Data
| Aldehyde Compound | Structure | Reaction Time (h) | Yield (%) | Notes on Purity/Workup |
| This compound | C₈H₉NO₂ | 3.0 | 85 | Clean reaction profile, product precipitates easily for high purity. |
| Pyridine-2-carbaldehyde | C₆H₅NO | 2.0 | 91 | Excellent yield and faster reaction time, highlighting its high reactivity.[11] |
| Thiophene-2-carbaldehyde | C₅H₄OS | 2.5 | 89 | Very efficient, yielding a clean product with minimal side reactions. |
Synthesis of Findings and Field-Proven Insights
The experimental data reveals a clear performance hierarchy among the tested aldehydes.
-
Pyridine-2-carbaldehyde consistently emerges as the most reactive species. Its superior performance in both reactions—evidenced by the shortest reaction times and highest yields—can be attributed to the strong electron-withdrawing effect of the adjacent nitrogen atom, which significantly increases the electrophilicity of the carbonyl carbon. This makes it an ideal choice for high-throughput synthesis or when working with less reactive nucleophiles.
-
Thiophene-2-carbaldehyde proves to be a highly effective bioisosteric alternative. Its reactivity is intermediate between the two pyridine isomers, demonstrating that the thiophene ring system provides sufficient activation for these transformations. For medicinal chemists, this is a crucial finding; if a pyridine-based lead compound shows toxicity or poor ADME properties, switching to a thiophene analog is a viable strategy without a significant penalty in synthetic efficiency.
-
This compound , our benchmark, is a reliable and effective reagent, though less reactive than the other two. The electron-donating nature of the ortho-ethoxy group slightly deactivates the aldehyde compared to the unsubstituted isomer. This perceived drawback can be a strategic advantage. Its milder reactivity makes it an excellent choice for complex syntheses where selectivity is paramount or when using sensitive substrates prone to side reactions with highly reactive aldehydes.
Conclusion and Recommendations
This guide demonstrates that while This compound is a robust and valuable building block, a nuanced understanding of its synthetic equivalents offers significant advantages.
-
For maximum speed and yield , Pyridine-2-carbaldehyde is the superior choice.
-
For bioisosteric replacement and high efficiency , Thiophene-2-carbaldehyde is an outstanding candidate.
-
For syntheses requiring moderated reactivity and high selectivity , the benchmark This compound remains the reagent of choice.
The ultimate decision rests on the specific goals of the research program—be it speed, structural diversity, or fine-tuned reactivity. We encourage researchers to see these reagents not as competitors, but as a toolkit of specialized instruments, each suited for a particular synthetic challenge.
References
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2-Ethoxypyridine-3-carboxaldehyde. MySkinRecipes.[Link]
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Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. PubMed Central, National Library of Medicine.[Link]
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Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. CMJ Publishers.[Link]
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Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. R Discovery.[Link]
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Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. Auctores Journals.[Link]
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Designs for explorative experiments in organic synthetic chemistry. ResearchGate.[Link]
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Pyridine: the scaffolds with significant clinical diversity. Royal Society of Chemistry Publishing.[Link]
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Searching for Synthetic Antimicrobial Peptides: An Experiment for Organic Chemistry Students. ACS Publications - Journal of Chemical Education.[Link]
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Organic Synthesis Protocol. YouTube.[Link]
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Pyridine-2-carbaldehyde. Wikipedia.[Link]
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This compound Properties. PubChem.[Link]
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2-Ethoxy-pyridine-3-carbaldehyde. Advent Bio.[Link]
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Design of Experiments for Nanocrystal Syntheses: A How-To Guide for Proper Implementation. ACS Publications - Chemistry of Materials.[Link]
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Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. Dalton Transactions, Royal Society of Chemistry.[Link]
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Catalyst-free three-component reaction between 2-aminopyridines (or 2-aminothiazoles), aldehydes, and isocyanides in water. ResearchGate.[Link]
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Safety Operating Guide
Guide to the Safe Disposal of 2-Ethoxypyridine-3-Carbaldehyde
As a Senior Application Scientist, my priority extends beyond the application of our chemical reagents to ensuring their safe handling and disposal throughout their lifecycle. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Ethoxypyridine-3-Carbaldehyde, grounded in established safety standards and regulatory compliance. The procedures outlined here are designed to protect laboratory personnel, the wider community, and the environment.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound, like many substituted pyridine aldehydes, possesses a specific hazard profile that dictates its handling and disposal requirements. A thorough understanding of these risks is the foundation of a robust safety protocol. Based on data from structurally similar compounds, a comprehensive risk assessment is critical.
The primary hazards include:
-
Combustibility: The substance is a combustible liquid, meaning it can ignite when exposed to an ignition source.[1] Vapors may form explosive mixtures with air upon intense heating.
-
Toxicity: It is harmful if swallowed and toxic if inhaled. The aldehyde functional group and the pyridine ring contribute to its reactivity and potential biological effects.
-
Corrosivity and Irritation: The compound can cause severe skin burns, serious eye damage, and may cause an allergic skin reaction.[2] It is also corrosive to the respiratory tract.
-
Environmental Hazard: It is classified as toxic to aquatic life, with potentially long-lasting effects if released into the environment.
These hazards underscore why indiscriminate disposal via sinks or standard trash is strictly prohibited and necessitates a dedicated hazardous waste stream.
Table 1: Hazard Profile of Structurally Similar Pyridine Carbaldehydes
| Hazard Statement | Class | Description | Source |
|---|---|---|---|
| H227 | Combustible Liquid | Combustible liquid. | |
| H302 | Acute Toxicity, Oral | Harmful if swallowed. | |
| H331 | Acute Toxicity, Inhalation | Toxic if inhaled. | |
| H314 | Skin Corrosion/Irritation | Causes severe skin burns and eye damage. | |
| H317 | Skin Sensitization | May cause an allergic skin reaction. | |
| H401 | Hazardous to the Aquatic Environment | Toxic to aquatic life. |
| H412 | Hazardous to the Aquatic Environment | Harmful to aquatic life with long lasting effects. | |
Engineering Controls and Personal Protective Equipment (PPE)
Before handling or preparing for disposal, ensure the proper safety infrastructure is in place and the correct PPE is worn. This is your first and most critical line of defense.
-
Engineering Controls : All handling of this compound, including transfers to waste containers, must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[3] Ensure that a safety shower and an eyewash station are readily accessible and unobstructed.[1][3]
-
Personal Protective Equipment (PPE) : A standard ensemble for handling this chemical includes:
-
Eye Protection : Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][4]
-
Hand Protection : Use chemically resistant gloves (e.g., Butyl rubber). Nitrile gloves may offer limited protection and should be avoided for prolonged contact. Always inspect gloves before use and wash hands after removal.[3]
-
Body Protection : Wear a fully-buttoned laboratory coat and appropriate protective clothing to prevent skin exposure.[1][3]
-
Respiratory Protection : If there is a risk of vapor/aerosol generation outside of a fume hood (e.g., during a large spill), a NIOSH/MSHA-approved respirator with an organic vapor cartridge is required.[1]
-
Spill Management Protocol
Accidents happen. A clear, pre-defined spill response plan is essential for minimizing exposure and environmental impact.
Diagram 1: Spill Response Workflow
Caption: Decision workflow for responding to a chemical spill.
Step-by-Step Spill Cleanup (Small, Contained Spills):
-
Alert & Assess : Alert personnel in the immediate area. Ensure the spill is small and contained within the fume hood.
-
Containment : Prevent the spill from reaching drains.
-
Absorb : Cover the spill with a liquid-absorbent, inert material like Chemizorb®, vermiculite, or dry sand.[1] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect : Carefully scoop the absorbed material using non-sparking tools and place it into a designated, sealable hazardous waste container.[1]
-
Decontaminate : Clean the spill area thoroughly. The first rinse should be collected as hazardous waste.[5] Subsequent cleaning can be done with soap and water.
-
Dispose : Label the container with a hazardous waste tag and dispose of it according to the procedures in Section 4.
For large spills, immediate evacuation and notification of your institution's Environmental Health & Safety (EHS) department is the only safe course of action.
Operational Disposal Plan: From Benchtop to Final Destination
The guiding principle for disposal is that this compound and any materials contaminated with it must be treated as hazardous waste. The final disposal method must be carried out by a licensed facility, typically via high-temperature incineration.[6]
Diagram 2: Waste Segregation and Disposal Pathway
Caption: The lifecycle of chemical waste from generation to final disposal.
Step-by-Step Disposal Protocol:
-
Waste Collection :
-
Collect all waste containing this compound (including rinsates from empty containers, contaminated solids, and unused product) in a dedicated, sealable, and chemically compatible container.[3][5]
-
The container must be kept tightly closed except when adding waste.[5]
-
Crucially, do not mix this waste with incompatible materials. Incompatibilities include strong oxidizing agents, strong acids, and strong bases.[1][4] Mixing could lead to dangerous reactions.
-
-
Labeling :
-
As soon as the first drop of waste is added, label the container with a completed hazardous waste tag as required by your institution and the EPA's Resource Conservation and Recovery Act (RCRA).[3][7]
-
The label must clearly state "Hazardous Waste," list all chemical constituents by name (i.e., "this compound"), and indicate the associated hazards (e.g., "Combustible," "Toxic," "Corrosive").
-
-
Storage :
-
Arranging Final Disposal :
-
Once the container is full or you are finished with the process, contact your institution's EHS department to schedule a waste pickup.[3]
-
Under no circumstances should you attempt to dispose of this chemical yourself. The P501 hazard statement is clear: "Dispose of contents/container to an approved waste disposal plant." This is a regulatory mandate. EHS professionals are trained to manage the process from collection to final disposal via licensed contractors.
-
By adhering to this structured disposal plan, you ensure that your work is not only scientifically sound but also ethically and legally compliant, safeguarding the integrity of your research and the safety of our shared environment.
References
-
U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.[Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Pyridine.[Link]
-
National Center for Biotechnology Information (NCBI). Toxicological Profile for Pyridine - Table 7-1, Regulations and Guidelines Applicable to Pyridine.[Link]
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Washington State University. Standard Operating Procedure for Pyridine.[Link]
-
U.S. Environmental Protection Agency. Laws and Regulations Concerning Formaldehyde.[Link]
-
Dartmouth College. Hazardous Waste Disposal Guide.[Link]
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Navigating the Safe Handling of 2-Ethoxypyridine-3-Carbaldehyde: A Guide for Laboratory Professionals
For researchers at the forefront of pharmaceutical and agrochemical innovation, 2-Ethoxypyridine-3-Carbaldehyde is a valuable building block. Its unique molecular structure is key to synthesizing novel compounds, but it also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, actionable information for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Hazard Assessment: Understanding the Risks
-
Combustibility: These compounds are often combustible liquids.[1]
-
Acute Toxicity: They can be harmful if swallowed and toxic if inhaled.[1]
-
Corrosivity: Capable of causing severe skin burns and serious eye damage.[2]
-
Sensitization: May cause an allergic skin reaction.
-
Respiratory Irritation: Inhalation may lead to respiratory irritation.[3][4]
A thorough understanding of these risks is the foundational step in establishing a safe laboratory environment. Always handle this compound with the assumption that it possesses these hazardous properties.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment are non-negotiable when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (Small Quantities in a Fume Hood) | Chemical splash goggles | Chemical-resistant gloves (Nitrile or Neoprene) | Fully buttoned laboratory coat | Not generally required if handled in a certified chemical fume hood |
| Weighing and Transferring (Larger Quantities) | Chemical splash goggles and a face shield | Chemical-resistant gloves (Nitrile or Neoprene) | Chemical-resistant apron over a laboratory coat | Recommended if there is a potential for aerosol generation |
| Spill Cleanup | Chemical splash goggles and a face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant suit or apron and boots | Air-purifying respirator with organic vapor cartridges |
The Rationale Behind PPE Selection
-
Eye and Face Protection: The risk of severe eye damage necessitates the use of chemical splash goggles that form a seal around the eyes.[2][3][5] A face shield should be worn in conjunction with goggles during procedures with a higher risk of splashing.[3]
-
Hand Protection: Nitrile or neoprene gloves offer broad protection against a range of chemicals.[3] It is crucial to inspect gloves for any signs of degradation or perforation before each use and to practice proper removal techniques to avoid skin contact.
-
Body Protection: A standard laboratory coat provides a primary barrier. For tasks involving larger volumes or a significant splash risk, a chemical-resistant apron is essential to prevent skin exposure.[3]
-
Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] In situations where a fume hood is not available or during a large spill, an air-purifying respirator with organic vapor cartridges is required.[6]
Procedural Guidance for Safe Handling
Adherence to a strict, step-by-step protocol is paramount for minimizing risk. The following workflow outlines the essential procedures for handling this compound.
PPE Donning and Doffing Protocol
Properly putting on and taking off PPE is as critical as the equipment itself. Follow this sequence to prevent cross-contamination:
Donning Sequence:
-
Lab Coat/Apron: Put on your laboratory coat and fasten all buttons. If required, wear a chemical-resistant apron over the coat.
-
Gloves: Select the appropriate chemical-resistant gloves and inspect them for any damage.
-
Eye/Face Protection: Put on your chemical splash goggles. If a splash hazard exists, add a face shield.
-
Respirator (if required): Perform a positive and negative pressure seal check before entering the work area.
Doffing Sequence:
-
Gloves: Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.
-
Face Shield/Goggles: Remove eye and face protection from the back of your head.
-
Lab Coat/Apron: Remove your lab coat or apron, turning it inside out as you remove it.
-
Respirator (if used): Remove your respirator.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Engineering Controls and Work Practices
-
Ventilation: Always handle this compound inside a properly functioning chemical fume hood.[2][6]
-
Eyewash and Safety Shower: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[2]
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[2][5]
-
Spill Preparedness: Have a chemical spill kit readily available that is appropriate for aldehydes. Personnel should be trained in its use.
Disposal Plan: Managing Contaminated Materials
The disposal of this compound and any contaminated materials must be treated as hazardous waste.
-
Chemical Waste: Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.
-
Contaminated PPE: Dispose of all used gloves and other disposable PPE as hazardous waste.[3]
-
Empty Containers: The first rinse of an "empty" container must be collected and disposed of as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinses as hazardous waste.[7]
-
Regulatory Compliance: All waste disposal must be conducted in strict accordance with local, state, and federal regulations.[6]
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the handling task.
Caption: PPE selection workflow for this compound.
By integrating these safety protocols and operational plans into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with this compound, fostering a secure and productive research environment.
References
-
European Chemicals Agency. (n.d.). Registration Dossier for Pyridine-2-carbaldehyde. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
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- 5. fishersci.com [fishersci.com]
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- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
